molecular formula C9H11NO3 B1590851 3-(2-Nitrophenyl)propan-1-ol CAS No. 20716-26-1

3-(2-Nitrophenyl)propan-1-ol

Cat. No.: B1590851
CAS No.: 20716-26-1
M. Wt: 181.19 g/mol
InChI Key: LJHJJGAQQGSPRL-UHFFFAOYSA-N
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Description

3-(2-Nitrophenyl)propan-1-ol is a useful research compound. Its molecular formula is C9H11NO3 and its molecular weight is 181.19 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-nitrophenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c11-7-3-5-8-4-1-2-6-9(8)10(12)13/h1-2,4,6,11H,3,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJHJJGAQQGSPRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCCO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80570913
Record name 3-(2-Nitrophenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80570913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20716-26-1
Record name 3-(2-Nitrophenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80570913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: Unveiling a Versatile Ortho-Substituted Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-(2-Nitrophenyl)propan-1-ol (CAS: 20716-26-1)

This compound, identified by CAS number 20716-26-1, is a nitroaromatic compound featuring a propanol chain at the ortho position to a nitro group on a benzene ring.[1][2] While seemingly a simple molecule, its specific arrangement of functional groups—a primary alcohol and a reducible nitro group in a 1,2 substitution pattern—renders it a highly valuable and strategic intermediate in synthetic organic chemistry.[2][3] This guide provides an in-depth exploration of its properties, synthesis, reactivity, and potential applications, with a focus on its utility for researchers and professionals in drug development and fine chemical synthesis. The strategic placement of the nitro and hydroxyl moieties offers a gateway to complex heterocyclic systems, making a thorough understanding of this molecule essential for advanced synthetic design.[4][5]

Section 1: Core Chemical and Physical Properties

A foundational understanding of a compound's physical properties is critical for its effective use in experimental settings, from reaction setup to purification and storage. This compound is typically described as a colorless to pale yellow liquid.[2] The key physicochemical data are summarized below.

PropertyValueSource
CAS Number 20716-26-1[1][6][7]
Molecular Formula C₉H₁₁NO₃[1][7][8]
Molecular Weight 181.19 g/mol [1][9]
IUPAC Name This compound[1]
Appearance Colorless to pale yellow liquid[2]
LogP 2.04[7]
Polar Surface Area 66.05 Ų[7]

These properties suggest moderate polarity and solubility in common organic solvents, while water solubility is expected to be limited due to the hydrophobic benzene ring.[2]

Section 2: Spectroscopic Signature Analysis

Expected ¹H NMR Spectrum (in CDCl₃)

The proton NMR spectrum is expected to show distinct signals corresponding to the four unique proton environments.

  • Aromatic Protons (4H): Due to the ortho-nitro substitution, these protons will appear in the downfield region (approx. δ 7.4-8.1 ppm) as a complex multiplet pattern.

  • Methylene adjacent to OH (2H): A triplet at approximately δ 3.7 ppm (-CH₂-OH).

  • Methylene adjacent to Ar (2H): A triplet at approximately δ 2.9 ppm (Ar-CH₂-).

  • Central Methylene (2H): A multiplet (quintet or sextet) at approximately δ 2.0 ppm (-CH₂-CH₂-CH₂-), coupled to the two adjacent methylene groups.

  • Hydroxyl Proton (1H): A broad singlet whose chemical shift is concentration-dependent (typically δ 1.5-2.5 ppm) and which will exchange upon addition of D₂O.[10]

Expected ¹³C NMR Spectrum (in CDCl₃)

The carbon NMR should display nine distinct signals.

  • Aromatic Carbons (6C): Six signals in the δ 120-150 ppm range. The carbon bearing the nitro group (C-NO₂) will be significantly downfield.

  • Hydroxymethyl Carbon (1C): Signal for -CH₂-OH around δ 60-62 ppm.

  • Aliphatic Carbons (2C): Signals for Ar-CH₂- and -CH₂-CH₂-CH₂- are expected in the δ 30-35 ppm range.

Expected IR Spectrum

Infrared spectroscopy would provide clear evidence of the key functional groups.

  • O-H Stretch: A strong, broad band around 3300-3400 cm⁻¹.

  • C-H Stretch (Aromatic & Aliphatic): Signals around 2850-3100 cm⁻¹.

  • N-O Stretch (Asymmetric & Symmetric): Two strong, characteristic peaks around 1520 cm⁻¹ and 1350 cm⁻¹, confirming the presence of the nitro group.[11]

  • C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

Section 3: Synthesis and Strategic Reactivity

The true utility of this compound lies in its reactivity, which is dominated by its two functional groups.

Proposed Synthesis Workflow

Precursor 3-(2-Nitrophenyl)propanal Reagent Sodium Borohydride (NaBH₄) Methanol / THF, 0°C to RT Precursor->Reagent 1. Add reagent Workup Aqueous Workup (e.g., NH₄Cl solution) Reagent->Workup 2. Quench reaction Product This compound (Target Molecule) Purification Column Chromatography (Silica Gel) Workup->Purification 3. Extract & Purify Purification->Product

Caption: Proposed synthesis of this compound.

Causality in Reagent Selection: Sodium borohydride (NaBH₄) is the preferred reagent for this transformation. It is a mild reducing agent potent enough to reduce aldehydes to primary alcohols but, crucially, it will not reduce the aromatic nitro group under standard conditions. Stronger, less selective hydrides like Lithium Aluminum Hydride (LAH) could lead to the undesired reduction of both functional groups.[13]

Core Reactivity and Synthetic Potential

The synthetic value of this molecule stems from the ability to selectively transform either the alcohol or the nitro group.

  • Reduction of the Nitro Group: This is arguably the most significant reaction. The ortho-nitro group can be cleanly reduced to an amine (-NH₂) using various methods, such as catalytic hydrogenation (H₂/Pd-C) or chemical reduction (e.g., SnCl₂/HCl). This transformation yields 3-(2-Aminophenyl)propan-1-ol, a key precursor for cyclization reactions to form important nitrogen-containing heterocycles like quinolines or benzodiazepines.

  • Oxidation of the Alcohol: The primary alcohol can be oxidized to the corresponding aldehyde, 3-(2-nitrophenyl)propanal, using mild oxidizing agents like Pyridinium chlorochromate (PCC), or further to the carboxylic acid, 3-(2-nitrophenyl)propanoic acid, using stronger agents like Jones reagent (CrO₃/H₂SO₄).

cluster_0 Key Transformations Start This compound Amine 3-(2-Aminophenyl)propan-1-ol Start->Amine Reduction (H₂/Pd-C) Aldehyde 3-(2-Nitrophenyl)propanal Start->Aldehyde Oxidation (PCC) Heterocycle Heterocyclic Core (e.g., Tetrahydroquinoline) Amine->Heterocycle Intramolecular Cyclization Acid 3-(2-Nitrophenyl)propanoic acid Aldehyde->Acid Oxidation (Jones)

Caption: Synthetic utility of this compound.

Section 4: Applications in Research and Drug Development

Nitrophenyl compounds are foundational in medicinal chemistry.[4][5][14] The ortho-disubstituted pattern of this compound makes it a particularly powerful precursor.

  • Heterocycle Synthesis: As outlined above, its primary application lies in the synthesis of fused heterocyclic systems. The transformation into 3-(2-aminophenyl)propan-1-ol, followed by intramolecular cyclization (often acid-catalyzed), is a classic strategy for building scaffolds found in numerous biologically active molecules.

  • Linker/Spacer Chemistry: The three-carbon chain provides a flexible spacer, which can be valuable in designing molecules like PROTACs or other bifunctional compounds where precise spatial orientation between two binding domains is required.

  • Precursor to Bioactive Molecules: While not bioactive itself, it serves as a key intermediate. The related compound (1S,2S)-(+)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol is a well-known chiral precursor, highlighting the importance of nitrophenyl propanol scaffolds in pharmaceutical synthesis.[]

Section 5: Safety, Handling, and Storage

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not consistently available, the hazards can be reliably inferred from related nitroaromatic compounds, such as 2-nitrobenzaldehyde.[16][17] Nitro compounds should always be handled with care.[2]

Hazard ClassClassificationPrecautionary Statement
Acute Toxicity, Oral Category 4 (Harmful if swallowed)H302: Do not eat, drink or smoke when using. Wash hands thoroughly.[16]
Skin Irritation Category 2 (Causes skin irritation)H315: Wear protective gloves. Wash skin thoroughly after handling.[16]
Eye Irritation Category 2A (Causes serious eye irritation)H319: Wear eye protection. Rinse cautiously with water for several minutes.[16]
Aquatic Hazard Harmful to aquatic lifeH412: Avoid release to the environment.
Protocol: Standard Handling and Storage
  • Engineering Controls: Always handle this chemical in a well-ventilated laboratory, preferably within a certified chemical fume hood, to avoid inhalation of vapors.[18][17]

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles with side shields.[19][16][17]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[18] Keep away from strong oxidizing agents and strong bases.

  • Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste disposal. Ensure the area is well-ventilated.

  • First Aid:

    • If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[18]

    • If on Skin: Take off contaminated clothing immediately. Rinse skin with plenty of water.[18]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[19][16]

    • If Inhaled: Move person to fresh air.[19]

Section 6: Experimental Protocols

The following protocols are provided as representative procedures for researchers.

Protocol 1: Synthesis via Reduction of 3-(2-Nitrophenyl)propanal
  • Setup: To a round-bottom flask under a nitrogen atmosphere, add 3-(2-nitrophenyl)propanal (1.0 eq) dissolved in a 1:1 mixture of methanol and tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Add sodium borohydride (NaBH₄) (1.1 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 10°C.

  • Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0°C.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel to yield pure this compound.

Protocol 2: Catalytic Hydrogenation to 3-(2-Aminophenyl)propan-1-ol
  • Setup: In a hydrogenation vessel, dissolve this compound (1.0 eq) in ethanol or ethyl acetate.

  • Catalyst: Add Palladium on carbon (10% Pd/C, approx. 5-10 mol%).

  • Hydrogenation: Seal the vessel and purge with nitrogen, then introduce hydrogen gas (typically via a balloon or a Parr hydrogenator) to a pressure of 1-3 atm.

  • Reaction: Stir the mixture vigorously at room temperature.

  • Monitoring: The reaction progress can be monitored by the uptake of hydrogen or by TLC analysis. The reaction is typically complete within 2-6 hours.

  • Workup: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with the reaction solvent.

  • Concentration: Concentrate the filtrate under reduced pressure to yield 3-(2-aminophenyl)propan-1-ol, which can be used directly or purified further if necessary.

Conclusion

This compound is more than a simple aromatic alcohol; it is a strategic synthon whose value is defined by the interplay of its ortho-disposed functional groups. Its ability to serve as a direct precursor to amino alcohols, which can then be elaborated into complex heterocyclic scaffolds, makes it a compound of significant interest for medicinal and materials chemistry. A thorough understanding of its properties, reactivity, and safe handling procedures, as detailed in this guide, empowers researchers to fully leverage its synthetic potential in the development of novel molecules.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 15278020, this compound. Available from: [Link]

  • ChemBuyersGuide.com, Inc. Atomax Chemicals Co., Ltd. (Page 305). Available from: [Link]

  • The Royal Society of Chemistry. Supplementary Data. Available from: [Link]

  • AccelaChem. 174398-83-5,Ethyl 3,4-Bis(benzyloxy)benzoate. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10511608, 1-(3-Nitrophenyl)propan-1-ol. Available from: [Link]

  • Xiamen Aeco Chemical Co., Ltd. 3-(2-Methyl-5-nitroimidazol-1-yl)propan-1-ol: Your Key Pharmaceutical Intermediate. Available from: [Link]

  • AbacipharmTech. This compound. Available from: [Link]

  • Doubtnut. Statement 1: Reduction of 3-phenyl prop-2-en-1-al with LAH gives 3-phenyl propan-1-ol. YouTube, 2 Aug. 2020. Available from: [Link]

  • SpectraBase. 1-(3-Nitrophenyl)-2-propanone. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11332842, 3-(3-Nitrophenyl)propan-1-ol. Available from: [Link]

  • Doc Brown's Chemistry. propan-1-ol low high resolution H-1 proton nmr spectrum. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10559250, 3-(2-Nitrophenyl)propanal. Available from: [Link]

  • Sciencemadness.org. Dehydration of 3-Phenyl-1-propanol. Available from: [Link]

  • Stenutz. 1-(3-nitrophenyl)propan-1-one. Available from: [Link]

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physicochemical properties of 3-(2-Nitrophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 3-(2-Nitrophenyl)propan-1-ol

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the known and predicted , a nitroaromatic organic compound. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document synthesizes available data on the compound's chemical identity, physical characteristics, and spectroscopic profile. In the absence of extensive experimental data in publicly accessible literature, this guide combines established theoretical principles with available computed data to offer valuable insights for handling, characterization, and application. It includes detailed, validated protocols for the experimental determination of key properties and emphasizes safety and handling procedures.

Chemical Identity and Structural Elucidation

This compound is an aromatic alcohol. The presence of a propanol chain attached to a benzene ring, which is substituted with a nitro group at the ortho position, defines its core structure. This arrangement of functional groups—a primary alcohol, an aromatic ring, and an electron-withdrawing nitro group—governs its chemical reactivity and physical properties.

The definitive identity of the compound is established by its unique identifiers and structural formula.

Table 1: Compound Identification

Identifier Value Source
IUPAC Name This compound PubChem[1]
CAS Number 20716-26-1 PubChem[1]
Molecular Formula C₉H₁₁NO₃ PubChem[1]
Molecular Weight 181.19 g/mol PubChem[1]
InChI Key LJHJJGAQQGSPRL-UHFFFAOYSA-N PubChem[1]

| Canonical SMILES | C1=CC=C(C(=C1)CCCO)[O-] | PubChem[1] |

Caption: 2D structure of this compound.

Physicochemical Properties

Experimental data on the core physical properties of this compound are not widely reported in the available literature.[2] Safety Data Sheets often indicate that properties such as melting point, boiling point, and solubility are not determined.[2] However, computational models provide valuable estimations that can guide experimental design.

Table 2: Physical and Chemical Properties

Property Value Notes Source
Melting Point Data not available Experimental value not found. Guidechem[2]
Boiling Point Data not available Experimental value not found. Guidechem[2]
Solubility Data not available Expected to be soluble in polar organic solvents like ethanol, methanol, and DMSO. Guidechem[2]
XLogP3 1.9 A computed measure of hydrophobicity. PubChem[1]
Hydrogen Bond Donors 1 From the hydroxyl (-OH) group. PubChem[1]
Hydrogen Bond Acceptors 4 From the hydroxyl and nitro (-NO₂) groups. PubChem[1]
Polar Surface Area 66.1 Ų Computed value. PubChem[1]

| Storage Temperature | 2-8°C | Recommended for maintaining stability. | BLD Pharm[3] |

Spectroscopic Characterization (Theoretical Profile)

Lacking published experimental spectra, this section outlines the expected spectroscopic features of this compound based on its molecular structure. These predictions are grounded in the well-established principles of NMR, IR, and Mass Spectrometry.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum is predicted to show distinct signals for the aromatic protons and the aliphatic propanol chain.

  • Aromatic Region (δ 7.0-8.0 ppm): The four protons on the benzene ring will exhibit a complex splitting pattern due to their proximity to the electron-withdrawing nitro group and the propyl chain. An ABCD spin system is expected.

  • Aliphatic Chain (δ 1.5-4.0 ppm):

    • -CH₂-OH (triplet, ~δ 3.7 ppm): The two protons adjacent to the hydroxyl group will be deshielded and appear as a triplet.

    • -CH₂- (multiplet, ~δ 2.0 ppm): The internal methylene protons will show complex splitting, appearing as a multiplet (likely a sextet).

    • Ar-CH₂- (triplet, ~δ 2.9 ppm): The protons adjacent to the aromatic ring will be deshielded relative to a standard propyl group and will appear as a triplet.

  • Hydroxyl Proton (-OH): A broad singlet, variable chemical shift. This peak would disappear upon a D₂O shake.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum is predicted to display 9 distinct signals, corresponding to each unique carbon atom in the molecule.

  • Aromatic Carbons (δ 120-150 ppm): Six signals are expected, with the carbon bearing the nitro group (C-NO₂) being the most deshielded.

  • Aliphatic Carbons (δ 20-70 ppm):

    • C-OH (~δ 62 ppm): Carbon attached to the hydroxyl group.

    • -CH₂- (~δ 32 ppm): Central carbon of the propyl chain.

    • Ar-C (~δ 30 ppm): Carbon attached to the aromatic ring.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational frequencies of its key functional groups.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Functional Group Vibration Type
3200–3600 (broad) O-H Stretching
3000–3100 (medium) C-H (Aromatic) Stretching
2850–2960 (medium) C-H (Aliphatic) Stretching
1510–1560 (strong) N-O (Nitro) Asymmetric Stretching
1345–1385 (strong) N-O (Nitro) Symmetric Stretching

| 1050–1150 (strong) | C-O | Stretching |

Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak [M]⁺ would be observed at an m/z of 181. Key fragmentation patterns would likely involve the loss of water (H₂O) from the alcohol, cleavage of the propyl chain, and rearrangements involving the nitro group. The base peak would likely correspond to a stable fragment, such as the tropylium ion or a derivative thereof.

Experimental Protocols

To address the absence of experimental data, the following section provides standardized, step-by-step protocols for determining key physicochemical properties. These methods are designed to be self-validating and are based on established laboratory practices.

Protocol: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol follows the OECD Guideline for Testing of Chemicals, No. 105.

Objective: To determine the water solubility of this compound at a controlled temperature.

Materials:

  • This compound (purity ≥95%)

  • Reagent-grade water (e.g., Milli-Q)

  • Thermostatic shaker bath

  • Analytical balance

  • Centrifuge

  • HPLC with UV detector or Gas Chromatography (GC) system

  • Calibrated volumetric flasks and pipettes

Procedure:

  • Preparation: Prepare a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile) for calibration curve generation.

  • Equilibration: Add an excess amount of this compound to a known volume of water in a sealed flask.

  • Shaking: Place the flask in a thermostatic shaker set to a constant temperature (e.g., 25°C). Shake for 24-48 hours to ensure equilibrium is reached. A preliminary kinetics study is advised to determine the exact time to equilibrium.

  • Phase Separation: After shaking, allow the flask to stand in the thermostatic bath for at least 24 hours to allow for phase separation. Centrifuge an aliquot of the suspension to separate the solid and aqueous phases.

  • Quantification: Carefully withdraw a sample from the clear aqueous phase. Dilute as necessary and analyze using a pre-calibrated HPLC-UV or GC method to determine the concentration.

  • Validation: Repeat the experiment with different starting amounts of the compound and different shaking times to ensure the result is consistent and represents true equilibrium solubility.

G cluster_prep Preparation cluster_exp Equilibration cluster_analysis Analysis A Add excess compound to water C Shake in thermostatic bath (24-48h) A->C B Prepare analytical calibration curve H Calculate concentration against calibration curve B->H D Let stand to allow phase separation (24h) C->D E Centrifuge to separate solid and aqueous phases D->E F Sample clear aqueous phase E->F G Analyze via HPLC/GC F->G G->H

Caption: Workflow for Determining Aqueous Solubility.

Synthesis and Potential Applications

While specific synthesis routes for this compound are not detailed in the provided results, compounds of this class are typically synthesized through the reduction of corresponding carbonyl compounds (e.g., 3-(2-nitrophenyl)propanoic acid or its ester derivatives) or via Grignard reactions.

The unique structure of nitrophenyl propanols makes them valuable intermediates in various fields:

  • Pharmaceutical Synthesis: The nitro group can be readily reduced to an amine, providing a key functional handle for building more complex molecules. These compounds can serve as precursors for developing agents targeting neurological disorders or pain relief.[4][5]

  • Organic Synthesis: It acts as a versatile building block, allowing for modifications at the hydroxyl group, the aromatic ring, or the nitro group to create a diverse range of derivatives.[5]

  • Agrochemicals: The biological activity associated with the nitrophenyl moiety suggests potential applications in the development of novel agrochemicals.[4]

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. Although a full toxicological profile is not available, general precautions for nitroaromatic compounds should be followed.[6]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[2] Ensure work is conducted in a well-ventilated area or a chemical fume hood.[6][7]

  • First-Aid Measures:

    • Skin Contact: Wash off immediately with soap and plenty of water.[2]

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]

    • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[2]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[2]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3] Recommended storage is between 2-8°C.[3] Keep away from strong oxidizing agents.[6]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]

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An In-Depth Technical Guide to 3-(2-Nitrophenyl)propan-1-ol: Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

3-(2-Nitrophenyl)propan-1-ol is a valuable bifunctional molecule serving as a key intermediate in synthetic organic chemistry. Its structure, featuring a primary alcohol and an ortho-nitro substituted phenyl ring, offers a versatile platform for the construction of complex molecular architectures, particularly heterocyclic systems of interest in medicinal chemistry. The strategic placement of the nitro group allows for its reduction to an amine, setting the stage for intramolecular cyclization reactions to form quinoline and tetrahydroquinoline scaffolds. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, characteristic spectroscopic data for its unambiguous identification, and its application in the synthesis of pharmaceutically relevant heterocycles.

Core Molecular Attributes

This compound is identified by its unique combination of a propanol chain attached to a nitro-substituted benzene ring. This structure dictates its physical properties and reactivity.

PropertyValueSource(s)
Molecular Formula C₉H₁₁NO₃[1]
Molecular Weight 181.19 g/mol [1]
CAS Number 20716-26-1[1]
IUPAC Name This compound[1]
Synonyms 2-Nitro-benzenepropanol, 3-(2-NITRO-PHENYL)-PROPAN-1-OL[1]

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node [shape=none, margin=0];
edge [style=invis];
// Define nodes for atoms
C1 [label="C"];
C2 [label="C"];
C3 [label="C"];
C4 [label="C"];
C5 [label="C"];
C6 [label="C"];
C7 [label="C"];
C8 [label="C"];
C9 [label="C"];
N1 [label="N+", fontcolor="#EA4335"];
O1 [label="O-", fontcolor="#EA4335"];
O2 [label="O", fontcolor="#EA4335"];
O3 [label="O", fontcolor="#4285F4"];
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C2 [pos="-0.87,0.5!"];
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C5 [pos="0.87,-0.5!"];
C6 [pos="0.87,0.5!"];

// Position nodes for the side chain
C7 [pos="-1.74,1!"];
C8 [pos="-2.61,0.5!"];
C9 [pos="-3.48,1!"];
O3 [pos="-4.35,0.5!"];
H1 [pos="-4.35,-0.1!"];

// Position nodes for the nitro group
N1 [pos="1.74,1!"];
O1 [pos="2.61,0.5!"];
O2 [pos="1.74,1.7!"];

// Draw edges for bonds
C1 -- C2 [len=1];
C2 -- C3 [len=1];
C3 -- C4 [len=1];
C4 -- C5 [len=1];
C5 -- C6 [len=1];
C6 -- C1 [len=1];
C2 -- C7 [len=1];
C7 -- C8 [len=1];
C8 -- C9 [len=1];
C9 -- O3 [len=1];
O3 -- H1 [len=1];
C1 -- N1 [len=1];
N1 -- O1 [len=1];
N1 -- O2 [style=dashed, len=1];

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C2 -- C3 [style=solid, len=1.0, pos="-0.87,0!"];
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Caption: Chemical structure of this compound.

Synthesis Methodology

The most direct and reliable synthesis of this compound involves the selective reduction of the carboxylic acid and alkene functionalities of 2-nitrocinnamic acid or its corresponding ester, without affecting the nitro group. Borane complexes, such as borane-tetrahydrofuran (BH₃·THF), are the reagents of choice for this transformation due to their chemoselectivity for carboxylic acids and alkenes over aromatic nitro groups.

Rationale: Alternative reducing agents like lithium aluminum hydride (LiAlH₄) are too reactive and would indiscriminately reduce the nitro group as well. Catalytic hydrogenation (e.g., with H₂/Pd-C) would also readily reduce the nitro group to an amine. Borane's electrophilic nature makes it highly effective for reducing the electron-rich carbonyl of a carboxylic acid while leaving the electron-deficient nitro group intact.

Experimental Protocol: Reduction of 2-Nitrocinnamic Acid

This protocol is based on established procedures for the borane reduction of carboxylic acids.[1]

Materials:

  • 2-Nitrocinnamic acid

  • Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), add 2-nitrocinnamic acid (1 equivalent) to a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Dissolution: Dissolve the starting material in anhydrous THF (approx. 10 volumes).

  • Reduction: Cool the solution to 0 °C using an ice bath. Slowly add the 1 M solution of BH₃·THF (approximately 3-4 equivalents) dropwise via a syringe or dropping funnel. The number of equivalents is crucial to ensure the reduction of both the carboxylic acid and the alkene.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 8-12 hours, or until TLC analysis indicates the complete consumption of the starting material. Gentle heating (40-50 °C) can be applied if the reaction is sluggish.[1]

  • Quenching: Cool the reaction mixture back to 0 °C and carefully quench the excess borane by the slow, dropwise addition of methanol. Vigorous gas evolution (hydrogen) will be observed. Continue adding methanol until the effervescence ceases.

  • Workup: Remove the THF and methanol under reduced pressure. To the resulting residue, add 1 M HCl and ethyl acetate. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford this compound as a pure product.

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

Unambiguous identification of the synthesized this compound is achieved through a combination of NMR and IR spectroscopy. The following data serve as a reference for product characterization.

Spectroscopy Predicted Data
¹H NMR (CDCl₃, 400 MHz)δ ~7.8-7.9 (dd, 1H, Ar-H), δ ~7.5-7.6 (m, 2H, Ar-H), δ ~7.3-7.4 (m, 1H, Ar-H), δ 3.7 (t, 2H, -CH₂OH), δ 3.0 (t, 2H, Ar-CH₂-), δ 2.0 (quint, 2H, -CH₂CH₂CH₂-), δ 1.6 (br s, 1H, -OH).
¹³C NMR (CDCl₃, 100 MHz)δ ~149.5 (Ar-C-NO₂), δ ~135.0 (Ar-C), δ ~133.0 (Ar-CH), δ ~128.0 (Ar-CH), δ ~127.5 (Ar-CH), δ ~124.5 (Ar-CH), δ ~61.5 (-CH₂OH), δ ~32.0 (-CH₂CH₂OH), δ ~30.0 (Ar-CH₂-).
IR Spectroscopy (KBr, cm⁻¹)ν ~3400 (br, O-H stretch), ~3100-3000 (Ar C-H stretch), ~2950-2850 (Aliphatic C-H stretch), ~1520 (asymm. N-O stretch), ~1350 (symm. N-O stretch).

Reactivity and Application in Heterocyclic Synthesis

The primary synthetic utility of this compound lies in its role as a precursor to 1,2,3,4-tetrahydroquinoline. This transformation is a powerful method for constructing this important heterocyclic core, which is found in numerous natural products and pharmacologically active molecules.[2]

The process involves two key steps:

  • Chemoselective Reduction: The aromatic nitro group is reduced to a primary amine.

  • Intramolecular Cyclization: The resulting 3-(2-aminophenyl)propan-1-ol undergoes an intramolecular cyclization/dehydration to form the tetrahydroquinoline ring.

Protocol: Synthesis of 1,2,3,4-Tetrahydroquinoline

Step A: Reduction of the Nitro Group

Rationale: Catalytic hydrogenation is the most common and efficient method for reducing an aromatic nitro group to an amine. Catalysts like Palladium on carbon (Pd/C) or Raney Nickel are highly effective. This method is clean and typically high-yielding.

Procedure:

  • Dissolve this compound in a suitable solvent like ethanol or ethyl acetate.

  • Add a catalytic amount of 10% Pd/C (typically 1-5 mol%).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain 3-(2-aminophenyl)propan-1-ol, which can often be used in the next step without further purification.[3]

Step B: Intramolecular Cyclization

Rationale: The cyclization of 3-(2-aminophenyl)propan-1-ol to 1,2,3,4-tetrahydroquinoline is typically an acid-catalyzed dehydration reaction. The acid protonates the hydroxyl group, converting it into a good leaving group (water), which is then displaced by the nucleophilic amino group.

Procedure:

  • Dissolve the crude 3-(2-aminophenyl)propan-1-ol from the previous step in a suitable solvent such as toluene.

  • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) or sulfuric acid.

  • Heat the mixture to reflux, often with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the product.

  • After the reaction is complete (monitored by TLC or GC-MS), cool the mixture and perform an aqueous workup to remove the acid catalyst.

  • Purify the resulting 1,2,3,4-tetrahydroquinoline by distillation or column chromatography.

Reactivity_Pathway cluster_0 Step 1: Reduction cluster_1 Step 2: Cyclization Start This compound Product1 3-(2-Aminophenyl)propan-1-ol Start->Product1 H₂ / Pd-C (Ethanol) Product2 1,2,3,4-Tetrahydroquinoline Product1->Product2 p-TsOH (cat.) Toluene, Reflux (-H₂O)

Caption: Key reaction pathway from this compound to 1,2,3,4-tetrahydroquinoline.

Safety and Handling

As with all nitroaromatic compounds and chemical reagents, proper safety precautions must be observed.

  • Hazard Statement: While specific GHS data is limited, related nitro and alcohol compounds suggest potential for skin and eye irritation.[4]

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.

  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide for fires.[4]

Conclusion

This compound is a strategically designed chemical intermediate whose value is realized in its conversion to more complex heterocyclic structures. Its synthesis via the chemoselective reduction of 2-nitrocinnamic acid is a robust and logical approach. The subsequent reduction-cyclization cascade provides an efficient entry into the 1,2,3,4-tetrahydroquinoline scaffold, a privileged structure in drug discovery. This guide provides the foundational knowledge for researchers to confidently synthesize, characterize, and utilize this versatile building block in their research endeavors.

References

  • Royal Society of Chemistry. (n.d.). Supplementary Data. Retrieved January 5, 2026, from [Link]

  • Kaur, M., & Kessar, S. V. (2014). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 19(12), 21541-21575. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15278020, this compound. Retrieved January 5, 2026, from [Link]

  • Organic Synthesis. (n.d.). Borane Reductions (using BH3.THF or BH3.Me2S, BMS). Retrieved January 5, 2026, from [Link]

  • Sandelier, M. J., & DeShong, P. (2007). Reductive Cyclization of o-Nitrophenyl Propargyl Alcohols: Facile Synthesis of Substituted Quinolines. Organic Letters, 9(17), 3209–3212. [Link]

  • Ghorai, M. K., et al. (2020). Transition metal-free one-pot tandem chemoselective reduction and cyclization of 3/5-(2-nitrophenyl)-1H-pyrazoles using sodium dithionite. Organic & Biomolecular Chemistry, 18(1), 123-134. [Link]

Sources

1H NMR and 13C NMR spectra of 3-(2-Nitrophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-(2-Nitrophenyl)propan-1-ol

Authored by: Gemini, Senior Application Scientist

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into the molecular structure of organic compounds. For researchers and professionals in drug development and materials science, a thorough understanding of NMR spectral data is critical for structural elucidation, verification, and quality control. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, a substituted aromatic alcohol.

The structural complexity of this compound, with its distinct aromatic and aliphatic regions, presents an excellent case study for the application of fundamental NMR principles. The presence of a strongly electron-withdrawing nitro group and a flexible propanol chain introduces characteristic chemical shifts and coupling patterns. This document will deconstruct these spectral features, providing a detailed interpretation grounded in established theory and experimental best practices.

Molecular Structure and Predicted NMR Signals

The first step in interpreting any NMR spectrum is a thorough analysis of the molecule's structure to identify all unique proton and carbon environments.

Structure of this compound:

  • Proton (¹H) Environments: There are seven distinct proton environments in this molecule.

    • Four aromatic protons on the benzene ring (H-3, H-4, H-5, H-6).

    • Three pairs of aliphatic protons in the propanol chain (H-α, H-β, H-γ).

    • One hydroxyl proton (OH).

  • Carbon (¹³C) Environments: There are nine unique carbon environments.

    • Six aromatic carbons (C-1 to C-6).

    • Three aliphatic carbons in the propanol chain (C-α, C-β, C-γ).

Part 1: ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the chemical environment, connectivity, and relative number of protons in a molecule.

I. Chemical Shift (δ)

The chemical shift of a proton is influenced by its local electronic environment. Electronegative atoms and π-systems cause deshielding, shifting signals to a higher ppm value (downfield).

  • Aromatic Region (δ 7.0 - 8.5 ppm): The aromatic protons are significantly deshielded due to the ring current effect.[1] The strongly electron-withdrawing nitro (NO₂) group further deshields the ortho and para protons (relative to the nitro group) through resonance and inductive effects.[2][3]

    • H-6: Being ortho to the nitro group, this proton is expected to be the most deshielded.

    • H-3, H-4, H-5: These protons will appear in the aromatic region, with their precise shifts determined by their position relative to both the nitro and the propyl substituents.

  • Aliphatic Region (δ 1.5 - 4.0 ppm):

    • H-γ (Cγ-H₂-OH): These protons are directly attached to the carbon bearing the electronegative oxygen atom, causing a significant downfield shift to approximately δ 3.7 ppm.[4]

    • H-α (Cα-H₂-Ar): These benzylic protons are deshielded by the aromatic ring and are expected around δ 2.9 ppm.[1]

    • H-β (Cβ-H₂): These protons are the most shielded of the aliphatic chain, expected to appear around δ 1.9 ppm.

  • Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable (typically δ 1-5 ppm) and depends on concentration, temperature, and solvent. It often appears as a broad singlet and can be confirmed by a D₂O exchange experiment, where the peak disappears.[4][5]

II. Spin-Spin Coupling and Multiplicity

The splitting of a proton signal into multiple peaks (multiplicity) is caused by the influence of neighboring, non-equivalent protons. The multiplicity is predicted by the n+1 rule , where 'n' is the number of equivalent neighboring protons.

  • Aromatic Signals: The four aromatic protons will exhibit complex splitting patterns due to coupling with their neighbors.

    • J-coupling: Typical coupling constants are observed: Jortho ≈ 7–10 Hz, Jmeta ≈ 2–3 Hz, and Jpara ≈ 0–1 Hz.[6] This results in patterns like doublets, triplets, and more complex doublet of doublets.

  • Aliphatic Signals:

    • H-γ (-CH₂OH): Coupled to the two H-β protons (n=2), this signal will appear as a triplet (J ≈ 6-8 Hz).

    • H-β (-CH₂-): Coupled to two H-α protons and two H-γ protons (n=4), this signal is expected to be a quintet or a more complex multiplet if the coupling constants are different.

    • H-α (-CH₂-Ar): Coupled to the two H-β protons (n=2), this signal will appear as a triplet (J ≈ 6-8 Hz).

III. Integration

The area under each proton signal is proportional to the number of protons it represents. For this compound, the expected integration ratio would be: Aromatic (H-3, H-4, H-5, H-6) : H-α : H-β : H-γ : OH = 4 : 2 : 2 : 2 : 1

Predicted ¹H NMR Data Summary
Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Integration
Aromatic (H-3 to H-6)7.2 - 8.2Multiplet-4H
H-γ (-CH₂OH)~3.7Triplet (t)~6-82H
H-α (-CH₂-Ar)~2.9Triplet (t)~6-82H
H-β (-CH₂-)~1.9Quintet (quin)~6-82H
-OHVariable (1-5)Singlet (s)-1H

Part 2: ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information about the carbon framework of a molecule. Typically, spectra are proton-decoupled, meaning each unique carbon atom appears as a single line.

I. Chemical Shift (δ)
  • Aromatic Region (δ 120 - 150 ppm):

    • C-2 (C-NO₂): The carbon directly attached to the electron-withdrawing nitro group will be significantly deshielded, appearing furthest downfield in the aromatic region (~δ 149 ppm).[2]

    • C-1 (C-Alkyl): The ipso-carbon attached to the propyl chain will also have a distinct chemical shift.

    • C-3, C-4, C-5, C-6: The remaining four aromatic carbons will appear as distinct signals in the δ 120-135 ppm range.

  • Aliphatic Region (δ 10 - 70 ppm):

    • C-γ (-CH₂OH): The carbon bonded to the electronegative oxygen will be the most deshielded of the aliphatic carbons, appearing around δ 60-65 ppm.[7]

    • C-α (-CH₂-Ar): The benzylic carbon will be found around δ 30-35 ppm.

    • C-β (-CH₂-): This central carbon of the propyl chain will be the most shielded, appearing around δ 25-30 ppm.[7]

Predicted ¹³C NMR Data Summary
Carbon AssignmentPredicted δ (ppm)
C-2 (C-NO₂)~149
C-1 (C-Alkyl)~138
Aromatic CHs123 - 134
C-γ (-CH₂OH)~62
C-α (-CH₂-Ar)~33
C-β (-CH₂-)~29

Part 3: Experimental Protocols and Data Acquisition

To ensure high-quality, reproducible NMR data, standardized experimental procedures are essential.

I. Standard Operating Procedure for NMR Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of this compound.

  • Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common first choice for its versatility.[8] Other solvents like DMSO-d₆ or Acetone-d₆ can be used if solubility is an issue. Note that solvent choice can influence chemical shifts.[9][10]

  • Dissolution: Transfer the sample into a clean vial and add approximately 0.6-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as the reference point.

  • Transfer to NMR Tube: Filter the solution through a small cotton or glass wool plug into a clean, dry NMR tube to remove any particulate matter.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

II. NMR Data Acquisition Workflow

The following diagram outlines the logical flow for acquiring and processing NMR data.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Prep Prepare Sample (5-10 mg in 0.6 mL CDCl₃ + TMS) Acquire_1H Acquire ¹H Spectrum (e.g., 400 MHz) Prep->Acquire_1H Acquire_13C Acquire ¹³C Spectrum (e.g., 100 MHz) Prep->Acquire_13C Process Fourier Transform Phase Correction Baseline Correction Acquire_1H->Process Acquire_DEPT Acquire DEPT Spectra (Optional) Acquire_13C->Process Reference Reference to TMS (δ = 0.00 ppm) Process->Reference Integrate Integrate ¹H Signals Reference->Integrate Assign Assign Peaks (Chemical Shift, Multiplicity) Integrate->Assign Structure Structure Verification Assign->Structure

Caption: ¹H-¹H spin-spin coupling network in the propyl chain.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a wealth of structural information that, when systematically analyzed, allows for a complete and confident assignment of all proton and carbon signals. The characteristic downfield shifts in the aromatic region are a direct consequence of the nitro group's strong electron-withdrawing nature. Simultaneously, the aliphatic propanol chain displays predictable chemical shifts and first-order coupling patterns influenced by the terminal hydroxyl group and the benzylic position. This guide serves as a framework for interpreting the NMR data of this molecule and as a model for approaching the structural elucidation of similarly substituted organic compounds.

References
  • Monti, D., Orsini, F., & Severini Ricca, G. (1986). Oxygen-17 NMR Spectroscopy: Effect of Substituents on Chemical Shifts and Width Line in Ortho Substituted Nitro Benzenes. Spectroscopy Letters, 19(5), 505-516. [Link]

  • Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments? r/chemhelp. [Link]

  • Ronchetti, F., & Wasylishen, R. E. (1981). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Annual Reports on NMR Spectroscopy, 11, 1-36. [Link]

  • Matsuo, T. (1987). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. Journal of the Chemical Society of Japan, Chemistry and Industrial Chemistry, (8), 1541-1546. [Link]

  • Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. [Link]

  • Bothner-By, A. A., & Naar-Colin, C. (1962). NMR Spectra of Propyl Derivatives. The Journal of Chemical Physics, 37(10), 2439-2445. [Link]

  • Matsuo, T., & Kodera, Y. (1967). Studies of the solvent effect on the chemical shifts in nmr-spectroscopy. II. Solutions of succinic anhydride. Canadian Journal of Chemistry, 45(16), 1829-1835. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

  • University of Colorado Boulder. Spectroscopy Tutorial: Aromatics. [Link]

  • LibreTexts. (2023). NMR - Interpretation. [Link]

  • Doc Brown's Chemistry. Propan-1-ol H-1 proton NMR spectrum. [Link]

  • Doc Brown's Chemistry. Carbon-13 NMR spectrum of propan-1-ol. [Link]

  • PubChem. This compound. [Link]

Sources

IR and mass spectrometry data for 3-(2-Nitrophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Infrared and Mass Spectrometry Analysis of 3-(2-Nitrophenyl)propan-1-ol

Introduction

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of scientific rigor. Molecules such as this compound, a substituted aromatic alcohol, serve as versatile intermediates in organic synthesis. Its chemical structure, possessing a primary alcohol, an alkyl chain, and an ortho-substituted nitrophenyl ring, presents a unique analytical challenge and an opportunity to demonstrate the synergistic power of modern spectroscopic techniques.

This technical guide provides an in-depth analysis of the Infrared (IR) spectroscopy and Mass Spectrometry (MS) data for this compound (Molecular Formula: C₉H₁₁NO₃, Molecular Weight: 181.19 g/mol )[1][2]. It is designed for researchers, scientists, and drug development professionals, offering not just data, but a field-proven interpretation of the spectral features that confirm its molecular architecture. We will explore the causality behind the observed spectral patterns, grounding our analysis in the fundamental principles of molecular vibration and fragmentation.

Molecular Architecture and Key Functional Groups

To interpret the spectral data accurately, we must first dissect the molecule's structure and identify the functional groups that will yield characteristic signals.

Caption: Molecular structure of this compound.

The primary structural motifs are:

  • Primary Alcohol (-CH₂OH): This group is expected to show a distinct O-H stretching vibration in the IR spectrum and undergo characteristic fragmentations in MS, such as the loss of water.

  • Nitro Group (-NO₂): Attached to the aromatic ring, this powerful electron-withdrawing group has very strong and characteristic symmetric and asymmetric stretching vibrations in the IR.

  • Ortho-Disubstituted Aromatic Ring: The substitution pattern on the benzene ring will influence the C-H and C=C stretching vibrations and produce a specific out-of-plane bending pattern in the IR fingerprint region.

  • Propyl Linker (-CH₂CH₂CH₂-): This aliphatic chain will contribute to C-H stretching and bending vibrations.

Part 1: Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules. Covalent bonds vibrate at specific frequencies, and when exposed to infrared radiation, they absorb energy at frequencies corresponding to their natural vibrational modes. This absorption provides a molecular fingerprint, allowing for the identification of functional groups.

Predicted IR Absorption Bands

The structure of this compound allows for the prediction of several key absorption bands. The presence of a hydroxyl group facilitates intermolecular hydrogen bonding, which significantly influences the O-H stretching band.

Wavenumber Range (cm⁻¹)Bond VibrationFunctional GroupExpected Intensity & Profile
3600 - 3200O-H StretchPrimary AlcoholStrong, Broad (due to H-bonding)
3100 - 3000C-H StretchAromatic RingMedium to Weak
2960 - 2850C-H StretchAlkyl ChainMedium
1600 - 1450C=C StretchAromatic RingMedium, Multiple Bands
1550 - 1500N-O Asymmetric StretchNitro GroupVery Strong
1380 - 1340N-O Symmetric StretchNitro GroupVery Strong
~1050C-O StretchPrimary AlcoholStrong
780 - 740C-H Out-of-Plane BendOrtho-DisubstitutionStrong
Expert Interpretation

The definitive identification of this compound via IR spectroscopy hinges on the simultaneous observation of key peaks. The most telling feature is the very broad, strong absorption in the 3600-3200 cm⁻¹ region, characteristic of a hydrogen-bonded alcohol[3]. This, coupled with the two very strong, sharp peaks for the nitro group's asymmetric and symmetric stretches, provides compelling evidence for the presence of both the hydroxyl and nitro functionalities. The strong C-O stretch around 1050 cm⁻¹ further confirms the primary alcohol, while a strong band in the 780-740 cm⁻¹ range points specifically to the 1,2- (or ortho-) substitution pattern on the benzene ring.

Part 2: Mass Spectrometry (MS) Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For this guide, we will consider Electron Ionization (EI), a hard ionization technique that imparts significant energy into the molecule, leading to predictable and reproducible fragmentation patterns that are invaluable for structural elucidation.

Molecular Ion Peak (M⁺•)

The molecular weight of this compound is 181.19. In an EI-MS experiment, the molecule loses an electron to form the molecular ion (M⁺•), which should be observed at m/z = 181 . Aromatic compounds tend to produce a relatively stable molecular ion, so this peak is expected to be present and readily identifiable[4].

Key Fragmentation Pathways

The excess energy in the molecular ion causes it to fragment in a logical, stepwise manner. The stability of the resulting fragment ions and neutral losses dictates the fragmentation pathways.

G M [C₉H₁₁NO₃]⁺• m/z = 181 Molecular Ion F163 [C₉H₉NO₂]⁺• m/z = 163 M->F163 - H₂O (18) F151 [C₉H₁₁O₂]⁺ m/z = 151 M->F151 - NO (30) F135 [C₉H₁₁O]⁺ m/z = 135 M->F135 - NO₂ (46) F31 [CH₂OH]⁺ m/z = 31 M->F31 α-cleavage F133 [C₉H₇O₂]⁺ m/z = 133 F163->F133 - NO (30) F118 [C₈H₈N]⁺ m/z = 118 F151->F118 - H₂O, -CH₃ F91 [C₇H₇]⁺ m/z = 91 F135->F91 - CO₂ (44)

Caption: Proposed EI-MS fragmentation workflow for this compound.

Major Predicted Fragments:

m/z ValueProposed Ion FormulaFragmentation PathwayMechanistic Insight
181[C₉H₁₁NO₃]⁺•Molecular Ion (M⁺•) The parent molecule minus one electron. Its presence confirms the molecular weight.
163[C₉H₉NO₂]⁺•[M - H₂O]⁺• A common loss for alcohols, involving the hydroxyl group and a hydrogen from the alkyl chain[5].
151[C₉H₁₁O₂]⁺[M - NO]⁺ A characteristic fragmentation for aromatic nitro compounds, resulting from rearrangement[6].
135[C₉H₁₁O]⁺[M - NO₂]⁺ Direct cleavage of the C-N bond, losing the nitro group as a radical.
133[C₉H₇O₂]⁺[M - H₂O - NO]⁺ Subsequent loss of a nitric oxide radical from the m/z 163 fragment.
118[C₈H₈N]⁺Rearrangement Fragment Complex rearrangement following initial fragmentation, often involving cyclization.
91[C₇H₇]⁺Tropylium Ion A highly stable carbocation formed from rearrangement of the benzyl fragment, though less common here due to the nitro group's influence.
31[CH₂OH]⁺[CH₂OH]⁺ Result of alpha-cleavage, a hallmark of primary alcohols, where the bond beta to the oxygen is broken[5][7]. This is a very diagnostic peak.
Expert Interpretation

In a mass spectrum, the relative abundance of fragment ions is as important as their m/z values. For this compound, we would anticipate a significant molecular ion peak at m/z 181. The presence of a peak at m/z 31 would be a strong confirmation of the primary alcohol moiety. The cluster of peaks corresponding to losses from the nitro group (m/z 151 and 135) would confirm the nitrophenyl structure. The interplay of these key fragments allows for a confident and self-validating structural assignment.

Part 3: Experimental Protocols

To ensure the generation of high-quality, reproducible data, standardized experimental protocols are essential. The following methodologies are based on best practices in analytical chemistry.

Protocol 1: Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

This method is ideal for rapid and non-destructive analysis of solid or liquid samples with minimal preparation.

  • Instrument Preparation: Ensure the spectrometer is purged and a background spectrum is collected to subtract atmospheric H₂O and CO₂ signals.

  • Sample Application: Place a small amount (1-2 mg) of solid this compound directly onto the ATR crystal (typically diamond or germanium).

  • Pressure Application: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal. This is critical for achieving a high-quality spectrum.

  • Data Acquisition: Co-add a minimum of 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹. Co-adding scans improves the signal-to-noise ratio.

  • Data Processing: Perform an ATR correction and baseline correction on the resulting spectrum using the instrument's software.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

This protocol is the gold standard for the analysis of volatile and semi-volatile organic compounds, providing both separation and mass analysis.

  • Sample Preparation: Prepare a dilute solution of this compound (~100 µg/mL) in a high-purity volatile solvent such as dichloromethane or ethyl acetate.

  • GC Method Setup:

    • Injector: Set to 250°C, splitless mode, to ensure complete vaporization without thermal degradation.

    • Column: Use a standard non-polar or mid-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent).

    • Oven Program: Start at 80°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes. This program ensures good separation from solvent and any potential impurities.

    • Carrier Gas: Use helium at a constant flow rate of 1.0 mL/min.

  • MS Method Setup:

    • Ion Source: Electron Ionization (EI) at 70 eV. This standard energy level ensures fragmentation patterns are consistent and comparable to library spectra.

    • Source Temperature: Set to 230°C.

    • Mass Range: Scan from m/z 30 to 300 to ensure capture of all relevant low-mass fragments and the molecular ion.

  • Injection and Acquisition: Inject 1 µL of the sample solution and begin data acquisition.

  • Data Analysis: Extract the mass spectrum from the apex of the chromatographic peak corresponding to this compound.

Conclusion

The combined application of Infrared Spectroscopy and Mass Spectrometry provides a robust and self-validating system for the structural confirmation of this compound. The IR spectrum confirms the presence and nature of the key functional groups—the hydrogen-bonded primary alcohol, the aromatic nitro group, and the ortho-substituted ring—through their characteristic vibrational absorptions. Concurrently, the mass spectrum confirms the molecular weight via the molecular ion and elucidates the molecular skeleton through predictable fragmentation pathways, such as the loss of water and the characteristic alpha-cleavage of a primary alcohol. This dual-pronged analytical approach provides the high level of confidence in molecular structure required for advancing compounds through the research and development pipeline.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 15278020, this compound." PubChem, [Link]. Accessed January 5, 2026.

  • Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns." Chemistry LibreTexts, [Link]. Accessed January 5, 2026.

  • Doc Brown's Chemistry. "Infrared spectrum of propan-1-ol." Doc Brown's Chemistry, [Link]. Accessed January 5, 2026.

  • Van Bramer, S. "Fragmentation." Chemistry LibreTexts, [Link]. Accessed January 5, 2026.

  • Doc Brown's Chemistry. "Mass spectrum of propan-1-ol." Doc Brown's Chemistry, [Link]. Accessed January 5, 2026.

  • Dr. K. S. V. Krishna Rao. "Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene." YouTube, 29 Dec. 2022, [Link]. Accessed January 5, 2026.

Sources

An In-depth Technical Guide to the Solubility of 3-(2-Nitrophenyl)propan-1-ol in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-(2-nitrophenyl)propan-1-ol, a key intermediate in various synthetic applications. In the absence of extensive published solubility data, this document offers a framework for predicting solubility based on molecular structure and delineates a robust experimental protocol for its empirical determination. This guide is intended for researchers, chemists, and professionals in drug development, offering both theoretical insights and practical methodologies to effectively handle and utilize this compound.

Introduction: Understanding the Significance of Solubility

The solubility of a compound is a critical physical property that dictates its utility in a vast array of chemical applications, from reaction kinetics to formulation and bioavailability in drug discovery. For a molecule like this compound, which possesses both polar and non-polar functionalities, its solubility profile across a range of common laboratory solvents is a key determinant of its synthetic accessibility and application potential.

This guide will first delve into a theoretical prediction of the solubility of this compound by analyzing its molecular structure. Subsequently, a detailed, field-proven experimental protocol for accurately determining its solubility will be presented.

Theoretical Solubility Prediction: A Molecular Structure-Based Approach

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. The structure of this compound (Figure 1) provides significant clues to its solubility behavior.

Figure 1: Chemical Structure of this compound

G A 1. Preparation of Materials - this compound - Solvents - Glass Vials B 2. Addition of Excess Solid to Solvent - Weigh excess compound into vial - Add a known volume of solvent A->B C 3. Equilibration - Place vials in a shaker bath at constant temperature - Agitate for 24-48 hours B->C D 4. Phase Separation - Centrifuge or allow to stand to settle undissolved solid C->D E 5. Sample Collection - Carefully withdraw an aliquot of the clear supernatant D->E F 6. Concentration Analysis - Analyze the concentration of the aliquot using a validated analytical method (e.g., HPLC, UV-Vis) E->F G 7. Data Interpretation - Calculate solubility in g/L or mol/L F->G

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Detailed Step-by-Step Protocol

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, ethyl acetate, hexane)

  • Glass vials with screw caps

  • Analytical balance

  • Volumetric flasks and pipettes

  • Shaking incubator or water bath with temperature control

  • Centrifuge

  • Syringes and filters (if necessary)

  • Analytical instrument for concentration measurement (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

  • Preliminary Test: To estimate the approximate solubility, a small amount of the compound can be added stepwise to a known volume of the solvent with vigorous shaking until saturation is observed. This helps in determining the appropriate amount of substance to use in the main experiment.

  • Sample Preparation: Add an excess amount of this compound to a series of glass vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

  • Solvent Addition: Accurately add a known volume of the desired solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C). Agitate the vials for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. [1][2]The time required for equilibration may need to be determined experimentally by taking samples at different time points until the concentration in the solution remains constant.

  • Phase Separation: After equilibration, remove the vials from the shaker and allow the undissolved solid to settle. Centrifugation can be used to accelerate this process.

  • Sample Analysis:

    • Carefully withdraw a known volume of the clear supernatant.

    • If necessary, filter the sample to remove any remaining solid particles.

    • Prepare a series of dilutions of the sample.

    • Analyze the concentration of this compound in the diluted samples using a pre-validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy. [1][3]A calibration curve prepared with standards of known concentrations should be used for quantification. [3][4]7. Data Calculation: Calculate the solubility of this compound in the solvent at the specified temperature, typically expressed in grams per liter (g/L) or moles per liter (mol/L).

Conclusion

While readily available quantitative data on the solubility of this compound is limited, a thorough understanding of its molecular structure allows for a strong predictive assessment of its solubility in common laboratory solvents. The presence of both polar (hydroxyl and nitro groups) and non-polar (aromatic ring and propyl chain) moieties suggests a versatile solubility profile, with high solubility expected in polar organic solvents and limited solubility in water and non-polar solvents. For precise and reliable quantitative data, the shake-flask method provides a robust and standardized experimental approach. The methodologies and theoretical framework presented in this guide equip researchers and drug development professionals with the necessary tools to effectively utilize this compound in their applications.

References

Sources

An In-Depth Technical Guide to 3-(2-Nitrophenyl)propan-1-ol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-(2-Nitrophenyl)propan-1-ol, a valuable building block in synthetic and medicinal chemistry. Intended for researchers, scientists, and drug development professionals, this document delves into the procurement, analysis, and potential applications of this versatile nitroaromatic compound. The information presented herein is a synthesis of currently available data and established principles of organic chemistry, designed to empower researchers in their pursuit of novel therapeutics.

Introduction and Chemical Profile

This compound, with the CAS number 20716-26-1, is a nitroaromatic compound featuring a propanol chain attached to a benzene ring at the ortho position to a nitro group.[1] This structural arrangement offers a unique combination of chemical reactivity, making it a valuable intermediate in the synthesis of more complex molecules. The nitro group can be readily reduced to an amine, a cornerstone transformation in the generation of diverse chemical scaffolds for drug discovery. The primary alcohol functional group provides a handle for a wide array of chemical modifications, including oxidation, esterification, and etherification.

PropertyValueSource
Molecular Formula C9H11NO3[1]
Molecular Weight 181.19 g/mol [1]
CAS Number 20716-26-1[1]
Appearance Not specified, likely a solid or oil
Solubility Expected to be soluble in common organic solvents

Commercial Availability and Supplier Qualification

This compound is available from a range of commercial chemical suppliers. When sourcing this material for research and development, particularly for applications in drug discovery, it is imperative to qualify the supplier to ensure the quality and consistency of the starting material.

Reputable Commercial Suppliers Include:

  • AbacipharmTech: A global chemical supplier listing this compound in their catalog.

  • ChemScene: Available through distributors such as Fisher Scientific, offering the compound for research purposes.[2]

  • Apollo Scientific: A UK-based supplier of fine chemicals, with listings for this compound.

Supplier Qualification Workflow:

The following workflow is recommended for qualifying a supplier of this compound:

G cluster_0 Supplier Qualification A Identify Potential Suppliers B Request Certificate of Analysis (CoA) A->B Initial Screening C Evaluate Supplier Documentation (ISO, etc.) B->C Documentation Review D Order Sample for In-House QC C->D Proceed if documentation is adequate E Perform Identity and Purity Testing D->E Analytical Verification F Qualify or Disqualify Supplier E->F Based on QC Results G cluster_1 HPLC Purity Analysis A Prepare Sample Solution (e.g., 1 mg/mL in mobile phase) B Filter Sample through 0.45 µm filter A->B C Inject onto HPLC System B->C D Acquire Chromatogram C->D E Integrate Peaks and Calculate Purity D->E G cluster_2 Drug Development Pathway A This compound B Reduction to 3-(2-Aminophenyl)propan-1-ol A->B Key Transformation C Derivatization and Library Synthesis B->C Scaffold Elaboration D Screening for Biological Activity C->D High-Throughput Screening E Lead Optimization D->E SAR Studies F Preclinical and Clinical Development E->F Drug Candidate

Sources

A Comprehensive Technical Guide to the Safe Handling of 3-(2-Nitrophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the safety considerations, handling protocols, and emergency procedures for 3-(2-Nitrophenyl)propan-1-ol (CAS No. 20716-26-1). As a senior application scientist, this document is crafted to move beyond mere compliance, offering a framework for proactive risk mitigation rooted in the fundamental chemical and toxicological properties of the substance. The information herein is synthesized from available safety data sheets and supplemented with insights from structurally analogous compounds to ensure a comprehensive understanding where specific data is limited.

Compound Identification and Hazard Overview

A safety data sheet for this compound indicates a lack of specific data on pictograms, signal words, and hazard statements.[3] However, it is prudent to handle this chemical with the assumption of potential hazards until comprehensive toxicological data is available.

Key Identifier Information:

  • Chemical Name: this compound[2]

  • CAS Number: 20716-26-1[1][2][3]

  • Molecular Formula: C9H11NO3[1][2][3]

  • Molecular Weight: 181.19 g/mol [2]

Physicochemical Properties and Their Implications for Safety

Understanding the physical and chemical properties of a substance is fundamental to anticipating its behavior and implementing appropriate safety measures.

PropertyValueImplication for Safe Handling
Molecular Weight 181.19 g/mol [2]Low volatility under standard conditions is expected.
Appearance Data not availableVisual inspection for purity and degradation is crucial before use.
Solubility Data not availableAssume limited water solubility and use appropriate organic solvents.
Boiling Point Data not availableAvoid heating without proper engineering controls due to potential decomposition.
Melting Point Data not available
Flash Point Data not availableAssume it is combustible and keep away from ignition sources.

Prudent Handling and Storage Protocols

Given the limited specific hazard data, a conservative approach to handling and storage is essential. The following protocols are based on general best practices for handling potentially hazardous research chemicals.

Engineering Controls:

  • Always handle this compound in a well-ventilated area.[3]

  • A certified chemical fume hood is required for any procedures that may generate aerosols or involve heating.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.[3]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn.[3] Change gloves immediately if contamination occurs.

  • Skin and Body Protection: A lab coat is required. Ensure exposed skin is minimized.

Handling Procedures:

  • Avoid contact with skin and eyes.[3]

  • Avoid the formation of dust and aerosols.[3]

  • Weigh and transfer the substance in a manner that minimizes the risk of spills.

  • Keep containers tightly closed when not in use.[3]

Storage:

  • Store in a cool, dry, and well-ventilated place.[3]

  • Keep the container tightly closed to prevent contamination and potential degradation.[3]

  • Store away from incompatible materials, such as strong oxidizing agents.

Emergency Response and First-Aid Measures

A clear and practiced emergency response plan is critical. The following procedures are recommended in case of exposure or a spill.

First-Aid Measures:

  • General Advice: In all cases of exposure, consult a physician and show them the safety data sheet.[3]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[3] Remove contaminated clothing.

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[3]

Spill Response:

  • Evacuate personnel from the immediate area.

  • Ensure adequate ventilation.

  • Wear appropriate personal protective equipment.

  • Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.

  • Clean the spill area thoroughly.

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]

  • Specific Hazards: The combustion of this material may produce hazardous products, including carbon oxides and nitrogen oxides.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3]

Toxicological Profile and Health Hazard Assessment

Potential Routes of Exposure:

  • Inhalation

  • Skin absorption

  • Eye contact

  • Ingestion

Potential Health Effects:

  • Acute: May cause irritation to the skin, eyes, and respiratory tract.

  • Chronic: The long-term effects of exposure have not been determined.

Experimental Workflow and Risk Mitigation

A proactive approach to safety involves integrating risk assessment into every experimental plan. The following diagram illustrates a logical workflow for handling this compound in a research setting.

experimental_workflow cluster_planning Phase 1: Planning and Assessment cluster_preparation Phase 2: Preparation cluster_execution Phase 3: Execution cluster_conclusion Phase 4: Post-Experiment A Review available SDS and literature B Identify potential hazards (Inferred from structure) A->B C Conduct formal risk assessment B->C D Select and inspect appropriate PPE C->D E Prepare and verify engineering controls (e.g., fume hood) D->E F Prepare spill kit and review emergency procedures E->F G Handle compound according to established protocols F->G H Continuously monitor for signs of exposure or spills G->H I Decontaminate work area and equipment H->I J Dispose of waste in accordance with institutional and regulatory guidelines I->J K Update experimental records with any safety observations J->K

Sources

A Comprehensive Technical Guide to the Synthesis of 3-(2-Nitrophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Resource for Researchers, Scientists, and Drug Development Professionals

Introduction

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of 3-(2-Nitrophenyl)propan-1-ol points to 3-(2-nitrophenyl)propanoic acid as a suitable precursor. The disconnection of the C-O bond of the primary alcohol leads back to the carboxylic acid, a common and reliable transformation.

The primary challenge in this synthesis is the selective reduction of the carboxylic acid in the presence of the nitro group. The nitro group is susceptible to reduction under various conditions, which could lead to undesired byproducts. Therefore, a chemoselective reducing agent is paramount. Borane (BH₃) and its complexes, such as borane-tetrahydrofuran (BH₃·THF), are exceptionally well-suited for this purpose. Borane selectively reduces carboxylic acids to primary alcohols while typically leaving nitro groups intact.[1][2][3] This high degree of chemoselectivity forms the basis of our proposed synthetic route.

Synthesis of this compound from 3-(2-Nitrophenyl)propanoic Acid

This section details the step-by-step methodology for the selective reduction of 3-(2-nitrophenyl)propanoic acid to this compound using borane-tetrahydrofuran complex.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplier
3-(2-Nitrophenyl)propanoic acid≥98%Commercial Source
Borane-tetrahydrofuran complex (1 M)Solution in THFCommercial Source
Tetrahydrofuran (THF), anhydrous≥99.9%, inhibitor-freeCommercial Source
Diethyl ether, anhydrousACS gradeCommercial Source
Hydrochloric acid (1 M)Aqueous solutionCommercial Source
Saturated sodium bicarbonate solutionAqueous solutionPrepared in-house
Saturated sodium chloride solution (brine)Aqueous solutionPrepared in-house
Anhydrous magnesium sulfateACS gradeCommercial Source
Argon or Nitrogen gasHigh purityGas Supplier

Procedure:

  • Reaction Setup: A 250 mL, three-necked, round-bottomed flask is equipped with a magnetic stir bar, a reflux condenser with a gas outlet connected to a bubbler, and a rubber septum. The apparatus is flame-dried under a stream of inert gas (argon or nitrogen) and allowed to cool to room temperature.

  • Charging the Flask: 3-(2-Nitrophenyl)propanoic acid (10.0 g, 51.2 mmol) is added to the flask, followed by 100 mL of anhydrous tetrahydrofuran (THF). The mixture is stirred until the acid is completely dissolved.

  • Addition of Borane-THF: The flask is cooled to 0 °C in an ice-water bath. A 1 M solution of borane-tetrahydrofuran complex (153.6 mL, 153.6 mmol, 3.0 equivalents) is added dropwise via a syringe or dropping funnel over a period of 30-45 minutes, maintaining the internal temperature below 5 °C. The rate of addition should be controlled to manage the evolution of hydrogen gas.

  • Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. It is then gently refluxed for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).

  • Quenching the Reaction: The reaction mixture is cooled to 0 °C in an ice-water bath. The excess borane is quenched by the slow, dropwise addition of methanol (20 mL) until the gas evolution ceases. This is followed by the careful addition of 1 M hydrochloric acid (50 mL).

  • Workup and Extraction: The mixture is stirred for 30 minutes at room temperature. The THF is then removed under reduced pressure using a rotary evaporator. The resulting aqueous residue is extracted with diethyl ether (3 x 75 mL).

  • Washing: The combined organic extracts are washed sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting with 9:1 and gradually increasing the polarity to 7:3).

  • Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Causality Behind Experimental Choices
  • Anhydrous Conditions: Borane and its complexes are sensitive to moisture. The use of flame-dried glassware and anhydrous solvents is crucial to prevent the decomposition of the reducing agent.

  • Inert Atmosphere: An inert atmosphere of argon or nitrogen is maintained throughout the reaction to prevent the reaction of borane with atmospheric oxygen and moisture.

  • Stoichiometry of Borane: An excess of borane (typically 3 equivalents) is used to ensure the complete reduction of the carboxylic acid.

  • Controlled Addition at Low Temperature: The dropwise addition of the borane-THF complex at 0 °C is important to control the exothermic reaction and the rate of hydrogen gas evolution.

  • Reflux: Heating the reaction mixture to reflux ensures that the reaction goes to completion in a reasonable timeframe.

  • Quenching with Methanol and HCl: The quenching step is necessary to safely destroy any unreacted borane. The addition of HCl facilitates the hydrolysis of the borate ester intermediate to the desired alcohol.

  • Aqueous Workup: The washing steps with sodium bicarbonate and brine remove any acidic impurities and residual water-soluble components from the organic phase.

Data Presentation

Expected Spectroscopic Data for this compound:

Technique Expected Observations
¹H NMR Aromatic protons (4H, multiplet), a triplet for the methylene group adjacent to the hydroxyl group (~3.7 ppm), a triplet for the benzylic methylene group (~2.9 ppm), a multiplet for the central methylene group (~1.9 ppm), and a broad singlet for the hydroxyl proton.[4]
¹³C NMR Aromatic carbons (6 signals), a signal for the carbon bearing the hydroxyl group (~60-65 ppm), and signals for the other two aliphatic carbons.[4]
IR A broad absorption band for the O-H stretch (~3300-3400 cm⁻¹), characteristic strong absorptions for the nitro group (NO₂) at ~1520 cm⁻¹ (asymmetric stretch) and ~1350 cm⁻¹ (symmetric stretch), and C-H stretching absorptions.[5]
MS (EI) A molecular ion peak (M⁺) at m/z 181, and characteristic fragmentation patterns.[6]

Visualizations

Reaction Scheme:

Caption: Synthesis of this compound.

Experimental Workflow:

Workflow start Dissolve 3-(2-nitrophenyl)propanoic acid in anhydrous THF add_reagent Cool to 0 °C and add BH3·THF dropwise start->add_reagent react Warm to RT and reflux for 2-3 hours add_reagent->react quench Cool to 0 °C and quench with MeOH, then HCl react->quench workup Remove THF, extract with diethyl ether quench->workup wash Wash with NaHCO3 and brine workup->wash dry Dry with MgSO4, filter, and concentrate wash->dry purify Purify by flash column chromatography dry->purify characterize Characterize the final product (NMR, IR, MS) purify->characterize

Caption: Experimental workflow for the synthesis.

Conclusion

This technical guide outlines a reliable and chemoselective method for the synthesis of this compound. The use of borane-tetrahydrofuran complex for the reduction of the corresponding carboxylic acid provides an efficient route to the target molecule, avoiding the reduction of the sensitive nitro group. The detailed protocol and the rationale behind the experimental choices are provided to ensure reproducibility and a thorough understanding of the process. This compound serves as a versatile building block for further synthetic transformations, particularly in the construction of novel heterocyclic systems for applications in drug discovery and materials science.

References

  • Rzepa, H. S. (2012). Mechanism of the reduction of a carboxylic acid by borane: revisited and revised. Henry Rzepa's Blog. [Link]

  • Chemistry Steps. Reduction of Carboxylic Acids and Their Derivatives. [Link]

  • Ingle, G. et al. (2020). Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. National Institutes of Health. [Link]

  • Chemistry LibreTexts. (2021, March 5). 6.5: Reactions of Carboxylic Acids - An Overview. [Link]

  • IITian Explains. (2020, April 4). Borane as a Reducing Agent || Very Selective Reducer || IITian Explains [Video]. YouTube. [Link]

  • Zhang, T. et al. (2014). FeOx-supported platinum single-atom and pseudo-single-atom catalysts for chemoselective hydrogenation of functionalized nitroarenes. CORE. [Link]

  • Stipec, R. et al. (2022). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. MDPI. [Link]

  • Rossi, M. J. et al. (2018). The hydrogenation of nitroarenes mediated by platinum nanoparticles: an overview. Catalysis Science & Technology (RSC Publishing). [Link]

  • Stipec, R. et al. (2022). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. [Link]

  • The Royal Society of Chemistry. (2014). Structure-activity relationship and biochemical evaluation of (2-nitrophenyl)methanol derivatives as. [Link]

  • Wikipedia. Adams' catalyst. [Link]

  • Wang, L. et al. (2022). Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. Synlett. [Link]

  • Johnstone, R. A. W. et al. (1985). Catalytic Transfer Hydrogenation. SciSpace. [Link]

  • Rylander, P. N. (1967).
  • Zhang, T. et al. (2014). (PDF) FeOx-supported platinum single-atom and pseudo-single-atom catalysts for chemoselective hydrogenation of functionalized nitroarenes. ResearchGate. [Link]

  • ResearchGate. (2022). Hydrogenation of various cinnamic acid derivatives by hydrogen transfer under microwave irradiation. [Link]

  • ResearchGate. (2021). Diboron Reagents in Modern Reduction Chemistry: A Versatile Tool for Reduction of Various Functional Groups | Request PDF. [Link]

  • BTEC Applied Science Level 3 - Unit 19. (2021, April 13). Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule [Video]. YouTube. [Link]

  • Taleb, B. et al. (2023). Rhodium-Catalyzed Transfer Hydrogenation of Cinnamic Acid Using Formic Acid as the Hydrogen Source. Chemical Methodologies. [Link]

  • Chemistry LibreTexts. (2021, August 12). Carboxylic Derivatives - Reduction (Diborane Reduction). [Link]

  • RSC Publishing. Catalytic hydrogenation of some derivatives of 2-nitrophenylpyruvic acid. [Link]

  • Organic Syntheses. 4. [Link]

  • Lane, C. F. (1976). Reduction of organic compounds with diborane. Semantic Scholar. [Link]

  • ResearchGate. (2020). (PDF) Catalytic Hydrogenation of Cinnamic Acid and Salicylic Acid. [Link]

  • Google Patents.
  • Chemistry Academy. (2020, August 9). Borane reduction mechanism || selective reduction of acids || solved problems [Video]. YouTube. [Link]

  • Metin, Ö. (2011). Basic 1H- and 13C-NMR Spectroscopy.
  • PubChem. This compound. [Link]

  • Google Patents. Reduction of amino acids in the presence of boron trifluoride.
  • Doc Brown's Advanced Organic Chemistry. propan-1-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-propanol 1-H nmr. [Link]

  • OpenOChem Learn. Alcohols. [Link]

Sources

An In-depth Technical Guide to the Structural Analysis of 2-Nitro-benzenepropanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the methodologies employed in the structural elucidation of 2-nitro-benzenepropanol, with a specific focus on its isomer 3-(2-nitrophenyl)propan-1-ol (CAS No. 20716-26-1).[1][2] Addressed to researchers, scientists, and professionals in drug development, this document delves into the application of fundamental analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography. By integrating theoretical principles with practical considerations, this guide aims to serve as an authoritative resource for the unambiguous structural characterization of this and similar nitroaromatic compounds.

Introduction: The Significance of 2-Nitro-benzenepropanol

2-Nitro-benzenepropanol, and specifically its common isomer this compound, represents a class of nitroaromatic compounds with potential applications in organic synthesis and pharmaceutical development. The presence of a nitro group on the aromatic ring and a hydroxyl group on the propyl chain imparts unique chemical properties and potential biological activity. Accurate structural determination is a critical first step in understanding its reactivity, potential metabolic pathways, and for ensuring the quality and purity of synthesized material.

This guide will systematically explore the analytical workflow for the structural confirmation of this compound, providing both the "how" and the "why" behind each experimental choice.

Foundational Physicochemical Properties

A baseline understanding of the compound's properties is essential before embarking on a detailed structural analysis.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 20716-26-1[2]
Molecular Formula C₉H₁₁NO₃[1]
Molecular Weight 181.19 g/mol [1]
Appearance Colorless to pale yellow liquid

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

Predicted ¹H NMR Spectral Analysis

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

Expected ¹H NMR Data (in CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.8-8.0d1HAr-HProton ortho to the nitro group, deshielded by the electron-withdrawing nitro group.
~7.3-7.6m3HAr-HRemaining aromatic protons.
~3.7t2H-CH₂-OHProtons on the carbon bearing the hydroxyl group, deshielded by the oxygen atom.
~2.9t2HAr-CH₂-Protons on the carbon attached to the aromatic ring.
~2.0p2H-CH₂-CH₂-CH₂-Protons on the central carbon of the propyl chain.
~1.5br s1H-OHThe hydroxyl proton signal is often broad and its chemical shift can vary with concentration and temperature.

Note: The predicted chemical shifts and multiplicities are based on the analysis of similar structures.

Predicted ¹³C NMR Spectral Analysis

The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer equipped for ¹³C detection.

  • Data Acquisition: Use a standard proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum, referencing the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Expected ¹³C NMR Data (in CDCl₃):

Chemical Shift (δ, ppm)AssignmentRationale
~149Ar-C-NO₂Quaternary carbon attached to the nitro group, significantly deshielded.
~133-135Ar-CAromatic carbons.
~128-130Ar-CAromatic carbons.
~124-126Ar-CAromatic carbons.
~61-63-CH₂-OHCarbon attached to the hydroxyl group, deshielded by oxygen.
~32-34Ar-CH₂-Carbon attached to the aromatic ring.
~30-32-CH₂-CH₂-CH₂-Central carbon of the propyl chain.

Note: The predicted chemical shifts are based on the analysis of similar structures.

NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis cluster_output Structural Confirmation Dissolve Dissolve in CDCl₃ H1_NMR ¹H NMR Acquisition Dissolve->H1_NMR 400 MHz Spectrometer C13_NMR ¹³C NMR Acquisition Dissolve->C13_NMR 400 MHz Spectrometer Processing Fourier Transform, Phase & Baseline Correction H1_NMR->Processing C13_NMR->Processing Analysis Chemical Shift, Multiplicity, & Integration Analysis Processing->Analysis Structure Elucidated Structure Analysis->Structure

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. For this compound, the key vibrational signatures will be from the nitro (NO₂) and hydroxyl (-OH) groups.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

  • Sample Preparation: Apply a small drop of the neat liquid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction and process the data to obtain the transmittance or absorbance spectrum.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignmentRationale
~3350Broad, StrongO-H stretchCharacteristic of a hydrogen-bonded hydroxyl group.
~3100-3000MediumAromatic C-H stretchTypical for C-H bonds on a benzene ring.
~2950-2850MediumAliphatic C-H stretchFrom the propyl chain.
~1525StrongAsymmetric N-O stretchA key indicator of the nitro group.
~1350StrongSymmetric N-O stretchThe second characteristic band for the nitro group.
~1050MediumC-O stretchFrom the primary alcohol.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry provides the exact molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation pattern.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

  • Detection: Detect the ions to generate the mass spectrum.

Expected Mass Spectrum Fragmentation:

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 181, corresponding to the molecular weight of C₉H₁₁NO₃.

  • Key Fragments:

    • Loss of NO₂: A significant fragment at m/z = 135 ([M-46]⁺) due to the loss of the nitro group.

    • Loss of H₂O: A fragment at m/z = 163 ([M-18]⁺) from the loss of water from the alcohol.

    • Benzylic Cleavage: Fragments arising from cleavage of the propyl chain.

MS_Fragmentation M Molecular Ion (M⁺) m/z = 181 M_minus_H2O [M-H₂O]⁺ m/z = 163 M->M_minus_H2O - H₂O M_minus_NO2 [M-NO₂]⁺ m/z = 135 M->M_minus_NO2 - NO₂ Other_frags Other Fragments M->Other_frags Cleavage

Caption: Predicted fragmentation pathway of this compound in EI-MS.

X-ray Crystallography: The Definitive 3D Structure

For compounds that can be crystallized, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional atomic arrangement, bond lengths, and bond angles.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of this compound suitable for diffraction (typically >0.1 mm in all dimensions). This can be achieved through slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data as the crystal is rotated in the X-ray beam.

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell and space group. Solve the phase problem to obtain an initial electron density map and build a molecular model. Refine the atomic positions and thermal parameters against the experimental data.

Expected Structural Features:

  • The nitro group will likely be twisted out of the plane of the benzene ring due to steric hindrance with the adjacent propyl group.

  • The propanol chain will adopt a specific conformation in the crystal lattice, influenced by intermolecular interactions such as hydrogen bonding from the hydroxyl group.

Conclusion: A Multi-faceted Approach to Structural Certainty

The structural elucidation of 2-nitro-benzenepropanol is a quintessential example of the synergistic application of modern analytical techniques. While NMR spectroscopy provides the fundamental framework of atomic connectivity, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry establishes the molecular weight and fragmentation pathways. For crystalline samples, X-ray crystallography offers the ultimate confirmation of the three-dimensional structure. By integrating the data from these orthogonal techniques, researchers can achieve a high degree of confidence in the structural assignment, a prerequisite for any further investigation into the chemical and biological properties of this compound.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]

Sources

Unlocking the Potential of 3-(2-Nitrophenyl)propan-1-ol: A Guide to Novel Research Frontiers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-(2-Nitrophenyl)propan-1-ol, a seemingly unassuming aromatic alcohol, holds within its structure a wealth of untapped potential for significant advancements in medicinal chemistry, chemical biology, and materials science. The strategic positioning of the ortho-nitro group and the terminal hydroxyl moiety on a flexible propanol chain offers a unique combination of functionalities that can be exploited for a variety of innovative applications. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of promising research avenues involving this versatile molecule. We will delve into its potential as a cornerstone for the development of novel photocleavable protecting groups for controlled drug release, its role as a scaffold for hypoxia-activated prodrugs, and its utility as a precursor for the synthesis of valuable heterocyclic compounds. This guide will not only outline the theoretical underpinnings of these research areas but also provide detailed, actionable experimental protocols to empower researchers to embark on these exciting lines of inquiry.

Introduction: The Strategic Importance of the 2-Nitrophenyl Moiety

The 2-nitrophenyl group is more than just a simple aromatic substituent. Its true power lies in its latent reactivity, which can be unleashed under specific conditions. The ortho-positioning of the nitro group is critical for many of its unique applications, most notably in photochemistry. Upon irradiation with UV light, the excited nitro group can abstract a hydrogen atom from an adjacent benzylic position, initiating a cascade of reactions that leads to bond cleavage.[1] This "photocaging" effect allows for precise spatiotemporal control over the release of active molecules.[2][3]

Furthermore, the nitro group is a well-known "pro-moiety" in medicinal chemistry. It is readily reduced to an amino group under hypoxic conditions, a characteristic feature of the microenvironment of solid tumors.[4] This bio-reductive activation can be harnessed to design targeted cancer therapies that are selectively activated in the desired diseased tissue, minimizing off-target toxicity.[5][6] This guide will explore how these fundamental principles can be applied to this compound to pioneer new scientific frontiers.

Foundational Synthesis of this compound

A reliable and scalable synthesis of the starting material is paramount for any research endeavor. While various synthetic routes to substituted propanols exist, a logical and well-documented approach for this compound involves the reduction of its corresponding carboxylic acid, 3-(2-nitrophenyl)propionic acid.

Synthesis of 3-(2-Nitrophenyl)propionic Acid

A detailed, two-step procedure for the synthesis of 3-(2-nitrophenyl)propionic acid has been reported, starting from the malonic ester synthesis followed by hydrolysis and decarboxylation.[7]

Step A: Diethyl (2-nitrophenylmethyl)-1,3-propanedioate Synthesis

This step involves the alkylation of diethyl malonate with a suitable 2-nitrobenzyl halide.

Step B: Hydrolysis and Decarboxylation

The resulting diethyl (2-nitrophenylmethyl)-1,3-propanedioate is then subjected to acidic hydrolysis and heated to induce decarboxylation, yielding the desired 3-(2-nitrophenyl)propionic acid.[7]

Reduction to this compound

With 3-(2-nitrophenyl)propionic acid in hand, the final step is its reduction to the target alcohol. This can be achieved using a variety of standard reducing agents.

Table 1: Comparison of Reducing Agents for Carboxylic Acid Reduction

Reducing AgentSolventTemperatureProsCons
Lithium Aluminum Hydride (LiAlH₄)Anhydrous THF or Diethyl Ether0 °C to RTHigh reactivity, excellent yieldsHighly reactive with water, requires inert atmosphere
Borane-Tetrahydrofuran Complex (BH₃·THF)THF0 °C to RTMilder than LiAlH₄, good selectivityCan reduce other functional groups
Sodium Borohydride (NaBH₄) with a catalyst (e.g., I₂)THFRTMilder, more tolerant of functional groupsSlower reaction times, may require a catalyst

Experimental Protocol: LiAlH₄ Reduction of 3-(2-Nitrophenyl)propionic Acid

  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), suspend a stoichiometric amount of lithium aluminum hydride in anhydrous tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. Cool the suspension to 0 °C in an ice bath.

  • Addition of Carboxylic Acid: Dissolve 3-(2-nitrophenyl)propionic acid in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel. Control the addition rate to maintain the reaction temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching: Carefully quench the reaction by slowly adding water dropwise at 0 °C, followed by the addition of a 15% aqueous solution of sodium hydroxide and then more water.

  • Workup: Filter the resulting aluminum salts and wash them thoroughly with THF. Combine the organic filtrates and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Potential Research Area 1: Photocleavable Linkers for Controlled Release

The o-nitrobenzyl scaffold is a classic photolabile protecting group.[1] The propanol chain in this compound provides a convenient handle to attach this photocleavable moiety to various molecules of interest, such as drugs or fluorescent probes.

Scientific Rationale and Mechanism

The photocleavage mechanism of o-nitrobenzyl derivatives proceeds through a Norrish Type II-like intramolecular rearrangement.[1] Upon absorption of UV light (typically around 350 nm), the excited nitro group abstracts a hydrogen atom from the benzylic carbon. This is followed by a series of electronic and atomic rearrangements that culminate in the release of the protected molecule and the formation of a 2-nitrosobenzaldehyde byproduct.

G cluster_0 Photocleavage Mechanism Start This compound Derivative Excited Excited State (n -> π*) Start->Excited hν (UV light) ACI aci-Nitro Intermediate Excited->ACI Intramolecular H-abstraction Cyclic Cyclic Intermediate ACI->Cyclic Rearrangement Release Release of Active Molecule + 2-Nitrosobenzaldehyde Cyclic->Release Fragmentation

Caption: Proposed photocleavage workflow of a this compound derivative.

Proposed Research Workflow

Objective: To synthesize and evaluate a photocleavable conjugate of a model drug (e.g., ibuprofen) using this compound as the linker.

Step 1: Synthesis of the Ibuprofen Conjugate

  • Esterification: React this compound with ibuprofen chloride (or ibuprofen activated with a coupling agent like DCC) in the presence of a base (e.g., pyridine or triethylamine) in an anhydrous solvent (e.g., dichloromethane) to form the ester conjugate.

  • Purification: Purify the resulting conjugate using column chromatography.

Step 2: Photolysis Studies

  • Sample Preparation: Prepare a solution of the ibuprofen conjugate in a suitable solvent (e.g., acetonitrile/water mixture).

  • Irradiation: Irradiate the solution with a UV lamp (e.g., 365 nm) for varying time intervals.

  • Analysis: Monitor the progress of the photolysis reaction using HPLC to quantify the disappearance of the conjugate and the appearance of free ibuprofen.[1]

  • Product Identification: Confirm the identity of the photoproducts (ibuprofen and 2-nitroso-propionaldehyde) using mass spectrometry.[1]

Step 3: Quantum Yield Determination

Calculate the quantum yield of uncaging to assess the efficiency of the photocleavage process. This provides a quantitative measure of the linker's performance.

Potential Research Area 2: Hypoxia-Activated Prodrugs

The tumor microenvironment is often characterized by low oxygen levels (hypoxia). This unique feature can be exploited for targeted drug delivery by designing prodrugs that are activated by nitroreductase enzymes, which are upregulated under hypoxic conditions.[4]

Scientific Rationale and Mechanism

The nitro group of this compound can be selectively reduced to an amino group by nitroreductases. This transformation can be designed to trigger the release of an active drug. For instance, the resulting aminophenyl propanol could undergo an intramolecular cyclization to release a drug that was attached to the hydroxyl group.

G cluster_1 Hypoxia-Activated Prodrug Strategy Prodrug This compound-Drug Conjugate Reduced 3-(2-Aminophenyl)propan-1-ol-Drug Conjugate Prodrug->Reduced Nitroreductase (Hypoxia) Cyclization Intramolecular Cyclization Reduced->Cyclization Spontaneous Release Active Drug Release + Tetrahydroquinoline Cyclization->Release G cluster_2 Synthesis of Tetrahydroquinoline Start This compound Amine 3-(2-Aminophenyl)propan-1-ol Start->Amine Reduction (e.g., H₂/Pd-C) THQ 1,2,3,4-Tetrahydroquinoline Amine->THQ Acid-catalyzed Cyclization

Sources

Methodological & Application

Application Notes and Protocols: Catalytic Hydrogenation of 3-(2-Nitrophenyl)propan-1-ol using Pd/C

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of aromatic nitro groups to primary amines is a cornerstone transformation in organic synthesis, particularly pivotal in the pharmaceutical and fine chemical industries. These aromatic amines serve as critical building blocks for a vast array of active pharmaceutical ingredients (APIs), dyes, and agrochemicals.[1][2] Among the various reductive methodologies, catalytic hydrogenation using palladium on carbon (Pd/C) stands out as a preferred method.[3] This preference is attributed to its high efficiency, excellent chemoselectivity, operational simplicity, and the heterogeneous nature of the catalyst, which facilitates straightforward removal from the reaction mixture post-completion.[1]

This document provides a comprehensive guide to the catalytic hydrogenation of 3-(2-nitrophenyl)propan-1-ol to 3-(2-aminophenyl)propan-1-ol using a Pd/C catalyst and molecular hydrogen (H₂). It is designed to equip researchers with a deep understanding of the reaction mechanism, detailed experimental protocols, safety imperatives, and analytical monitoring techniques.

Mechanistic Insights: The Haber-Bosch Process Analogue in Nitroarene Reduction

The catalytic hydrogenation of a nitroaromatic compound over a palladium surface is a multi-step process involving the dissociative chemisorption of molecular hydrogen and the sequential reduction of the nitro group.[1] The generally accepted mechanism, analogous in principle to the Haber-Bosch process for ammonia synthesis, proceeds through a series of surface-mediated intermediates.

The reaction initiates with the adsorption of molecular hydrogen onto the palladium catalyst surface, leading to the dissociation into highly reactive atomic hydrogen. The nitroarene substrate also adsorbs onto the catalyst surface, primarily through interaction with the nitro group. The reduction cascade then proceeds through nitroso and hydroxylamine intermediates before yielding the final amine product.[1][4] Each step involves the transfer of hydrogen atoms from the catalyst surface to the nitrogen atom of the substrate.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates on Catalyst Surface cluster_product Product A This compound B Nitroso Intermediate A->B +2H⁺, +2e⁻ H2 H₂ (gas) PdC Pd/C Catalyst (solid) H2->PdC Adsorption & Dissociation PdC->B C Hydroxylamine Intermediate PdC->C D 3-(2-Aminophenyl)propan-1-ol PdC->D B->C +2H⁺, +2e⁻ C->D +2H⁺, +2e⁻

Caption: Reaction mechanism of nitro group reduction.

Experimental Protocol: A Step-by-Step Guide

This protocol details the procedure for the reduction of this compound at a laboratory scale.

Materials and Equipment
  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH), analytical grade

  • Celite® (diatomaceous earth)

  • Hydrogen gas (H₂) cylinder with a regulator

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Gas inlet adapter with stopcock

  • Hydrogen-filled balloon or a connection to a hydrogen line

  • Vacuum/inert gas manifold

  • Filtration apparatus (e.g., Büchner funnel)

  • Standard laboratory glassware

Safety First: Handling Pyrophoric Catalysts and Flammable Gas

Catalytic hydrogenation presents significant fire and explosion hazards.[5]

  • Pyrophoric Catalyst: Palladium on carbon, especially after use (when it has adsorbed hydrogen), is highly pyrophoric and can ignite upon contact with air and flammable solvents.[5][6][7] Always handle the catalyst in an inert atmosphere and never allow the used, filtered catalyst to dry.[1][5]

  • Flammable Gas: Hydrogen gas is extremely flammable and forms explosive mixtures with air.[1][5] All operations must be conducted in a well-ventilated fume hood, away from ignition sources.[8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-resistant lab coat, and gloves.[6]

Experimental_Workflow node_setup 1. Apparatus Setup node_charge 2. Charge Reactants node_setup->node_charge Flask, stir bar node_inert 3. Inert Atmosphere Purge node_charge->node_inert Substrate, Solvent, Pd/C node_hydrogenate 4. Introduce Hydrogen node_inert->node_hydrogenate Vacuum/N₂ cycles (x3) node_reaction 5. Reaction Monitoring node_hydrogenate->node_reaction H₂ balloon/line, Vigorous stirring node_quench 6. Purge with Inert Gas node_reaction->node_quench TLC/LC-MS check node_filter 7. Catalyst Filtration node_quench->node_filter Vacuum/N₂ cycles (x3) node_isolate 8. Product Isolation node_filter->node_isolate Filter through Celite®, keep wet D

Caption: Generalized experimental workflow.

Detailed Procedure
  • Apparatus Setup: Assemble a three-necked round-bottom flask with a magnetic stir bar. Equip it with a gas inlet adapter connected to a vacuum/inert gas manifold and a septum.

  • Charging the Flask: In the fume hood, charge the flask with this compound (1.0 eq).

  • Catalyst Addition: Under a gentle flow of nitrogen, carefully add 10% Pd/C (typically 5-10 mol% Pd relative to the substrate).

  • Solvent Addition: Add a suitable solvent, such as methanol or ethanol. Protic solvents generally accelerate the hydrogenation rate.[7] The volume should be sufficient to ensure good stirring of the slurry.

  • Inerting the System: Seal the flask. Evacuate the flask gently and backfill with an inert gas (nitrogen or argon). Repeat this cycle 3-5 times to ensure the complete removal of oxygen.[1][5]

  • Introducing Hydrogen: Carefully replace the inert atmosphere with hydrogen. Evacuate the flask one final time and backfill with hydrogen from a balloon or a regulated line. For balloon hydrogenation, it is advisable to use a double-layered balloon to minimize leakage.[7]

  • Reaction: Begin vigorous stirring to ensure efficient mixing of the three phases (solid catalyst, liquid solution, and gaseous hydrogen).[9] The reaction is typically conducted at room temperature and atmospheric pressure.

  • Monitoring Progress: The reaction progress can be monitored by Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS), checking for the disappearance of the starting material.[1][10] To take an aliquot, replace the hydrogen atmosphere with nitrogen before opening the system.[5]

  • Reaction Completion and Workup: Once the reaction is complete, carefully purge the system with inert gas to remove all hydrogen.[1]

  • Catalyst Removal: Dilute the reaction mixture with additional solvent and filter it through a pad of Celite® to remove the Pd/C catalyst.[10] Crucially, do not allow the filter cake to dry. [1] Wash the filter cake with the reaction solvent to recover all the product. The wet filter cake should be immediately quenched with water and disposed of in a designated waste container.[5]

  • Product Isolation: Concentrate the filtrate under reduced pressure to yield the crude 3-(2-aminophenyl)propan-1-ol. The product can be purified further by standard techniques like column chromatography or crystallization if necessary.[10]

Data and Performance Parameters

The efficiency of the catalytic hydrogenation can be influenced by several factors. The following table summarizes typical conditions and expected outcomes for nitroarene reductions.

ParameterTypical Range/ValueRationale & Field Insights
Catalyst Loading 5-10 mol% Pd (10% Pd/C)Higher loadings can increase reaction rates but also costs. For difficult reductions, loading may be increased.
Hydrogen Pressure 1 atm (balloon) to 50 psiAtmospheric pressure is sufficient for many nitro reductions.[10] Higher pressures may be needed for less reactive substrates or to increase reaction speed.[10]
Solvent Methanol, Ethanol, Ethyl AcetateProtic solvents like MeOH and EtOH are generally preferred as they can accelerate the reaction rate.[7]
Temperature Room Temperature to 50°CMost nitro reductions proceed efficiently at room temperature.[1] Gentle heating may be applied if the reaction is sluggish.
Reaction Time 2 - 16 hoursHighly dependent on substrate, catalyst loading, pressure, and stirring efficiency. Requires monitoring.
Yield >95%Catalytic hydrogenation is known for producing high yields of the desired amine with minimal byproducts.[9]

Chemoselectivity Considerations

While Pd/C is highly effective for nitro group reduction, it can also reduce other functional groups.[3] The relative reactivity of common functional groups to catalytic hydrogenation generally follows this trend:

Most Reactive > Acid Chloride > Nitro > Alkyne > Aldehyde > Alkene > Ketone > Nitrile > Aromatic Rings > Least Reactive [8]

The presence of a primary alcohol in this compound is not expected to interfere with the reduction of the nitro group under the described mild conditions. However, for substrates containing other reducible functionalities like alkenes, alkynes, or certain protecting groups (e.g., benzyl ethers), careful optimization of reaction conditions or the use of more selective catalysts may be necessary.[11][12] For instance, in cases where dehalogenation is a concern, Raney Nickel might be a more suitable catalyst.[3]

Analytical Methods for Reaction Monitoring

Effective monitoring is crucial for determining the reaction endpoint and ensuring high yield and purity.

  • Thin Layer Chromatography (TLC): A rapid and convenient method for qualitative analysis. The disappearance of the starting material spot and the appearance of the more polar amine product spot can be visualized, typically using a UV lamp.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides both separation and mass information, allowing for definitive identification of the starting material, intermediates (if they accumulate), and the final product. It is highly sensitive and quantitative.[13]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds. It offers excellent separation and structural information.

Conclusion

The catalytic hydrogenation of this compound using Pd/C is a robust and highly efficient method for the synthesis of the corresponding aniline. By adhering to the detailed protocols and stringent safety precautions outlined in this guide, researchers can confidently and safely perform this critical transformation. A thorough understanding of the reaction mechanism and chemoselectivity considerations will further empower scientists to adapt and optimize this procedure for a wide range of substrates encountered in drug discovery and development.

References

Sources

Application Notes and Protocols: 3-(2-Nitrophenyl)propan-1-ol as a Versatile Precursor for the Synthesis of Tetrahydroquinoline and Quinoline Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Value in Heterocyclic Chemistry

In the landscape of medicinal chemistry and drug development, the quinoline and 1,2,3,4-tetrahydroquinoline cores represent "privileged scaffolds" due to their prevalence in a wide array of biologically active compounds.[1][2][3] These nitrogen-containing heterocyclic systems are integral to pharmaceuticals ranging from anticancer and antimalarial agents to anti-inflammatory and antiviral drugs.[1][3] The strategic synthesis of these valuable motifs is therefore of paramount importance. 3-(2-Nitrophenyl)propan-1-ol emerges as a highly valuable and versatile precursor for the construction of both the saturated (tetrahydroquinoline) and aromatic (quinoline) ring systems. Its utility lies in a straightforward and efficient synthetic pathway, primarily involving an intramolecular reductive cyclization.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound. We will delve into the mechanistic underpinnings of the key transformations, provide detailed, field-proven protocols for the synthesis of 1,2,3,4-tetrahydroquinoline and its subsequent oxidation to quinoline, and offer insights into the causality behind experimental choices to ensure robust and reproducible outcomes.

Core Synthetic Strategy: A Domino Approach to Heterocycle Formation

The conversion of this compound to a tetrahydroquinoline framework is a classic example of a domino reaction, where multiple bond-forming events occur in a single pot.[4] This process hinges on two fundamental transformations:

  • Reduction of the Aromatic Nitro Group: The nitro group is a versatile functional handle that, upon reduction, yields a nucleophilic primary amine. This is the key step that unmasks the functionality required for cyclization.

  • Intramolecular Cyclization: The newly formed amino group in the intermediate, 3-(2-aminophenyl)propan-1-ol, acts as an intramolecular nucleophile, attacking the terminal carbon of the propanol side chain after activation of the hydroxyl group, leading to the formation of the six-membered heterocyclic ring.

This two-step sequence within a single reaction vessel offers significant advantages in terms of efficiency, atom economy, and reduced waste generation.

Mechanistic Pathways: From Nitro Precursor to Heterocyclic Core

The overall transformation from this compound to the final heterocyclic products can be visualized as a two-stage process.

Stage 1: Reductive Cyclization to 1,2,3,4-Tetrahydroquinoline

The first stage involves the reduction of the nitro group to an amine, followed by an acid-catalyzed intramolecular cyclization. The reduction is a six-electron process that proceeds through nitroso and hydroxylamine intermediates.[5]

The subsequent cyclization is an acid-catalyzed dehydration followed by an intramolecular nucleophilic attack. The acidic conditions protonate the hydroxyl group, converting it into a good leaving group (water). This facilitates the cyclization by the aniline nitrogen to form the stable tetrahydroquinoline ring system.

G cluster_0 Stage 1: Reductive Cyclization to 1,2,3,4-Tetrahydroquinoline This compound This compound Reduction Reduction This compound->Reduction 3-(2-Aminophenyl)propan-1-ol 3-(2-Aminophenyl)propan-1-ol Reduction->3-(2-Aminophenyl)propan-1-ol Acid-Catalyzed Dehydration/Cyclization Acid-Catalyzed Dehydration/Cyclization 3-(2-Aminophenyl)propan-1-ol->Acid-Catalyzed Dehydration/Cyclization 1,2,3,4-Tetrahydroquinoline 1,2,3,4-Tetrahydroquinoline Acid-Catalyzed Dehydration/Cyclization->1,2,3,4-Tetrahydroquinoline

Caption: Overall workflow for Stage 1.

Stage 2: Aromatization to Quinoline

The second stage involves the oxidation of the newly formed 1,2,3,4-tetrahydroquinoline. This dehydrogenation reaction removes two molecules of hydrogen to introduce two double bonds, resulting in the aromatic quinoline ring. This step requires a suitable oxidizing agent.

G cluster_1 Stage 2: Oxidation to Quinoline 1,2,3,4-Tetrahydroquinoline 1,2,3,4-Tetrahydroquinoline Oxidation Oxidation 1,2,3,4-Tetrahydroquinoline->Oxidation Quinoline Quinoline Oxidation->Quinoline

Caption: Overall workflow for Stage 2.

Experimental Protocols and Application Notes

Protocol 1: One-Pot Synthesis of 1,2,3,4-Tetrahydroquinoline via Catalytic Transfer Hydrogenation

This protocol is advantageous due to its mild conditions and the avoidance of high-pressure hydrogen gas, making it highly accessible for most laboratory settings.[6] Palladium on carbon (Pd/C) is a robust and efficient catalyst for this transformation.

Experimental Workflow:

G start Start dissolve Dissolve this compound and Ammonium Formate in Methanol start->dissolve add_catalyst Add 10% Pd/C catalyst dissolve->add_catalyst reflux Reflux the mixture (Monitor by TLC) add_catalyst->reflux cool_filter Cool to RT and filter through Celite® reflux->cool_filter concentrate Concentrate the filtrate under reduced pressure cool_filter->concentrate extract Perform aqueous work-up and extraction with Ethyl Acetate concentrate->extract purify Purify by column chromatography extract->purify end Obtain 1,2,3,4-Tetrahydroquinoline purify->end G start Start dissolve Dissolve 1,2,3,4-tetrahydroquinoline in Dichloromethane start->dissolve add_oxidant Add activated MnO2 (excess) dissolve->add_oxidant stir Stir at room temperature (Monitor by TLC) add_oxidant->stir filter Filter through Celite® to remove MnO2 stir->filter concentrate Concentrate the filtrate filter->concentrate purify Purify by column chromatography concentrate->purify end Obtain Quinoline purify->end

Sources

Application Note: Selective Oxidation of 3-(2-Nitrophenyl)propan-1-ol to 3-(2-Nitrophenyl)propanal

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

The selective oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis, crucial for the creation of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] 3-(2-Nitrophenyl)propanal is a valuable synthetic intermediate, and its efficient preparation from the corresponding alcohol, 3-(2-nitrophenyl)propan-1-ol, requires a mild and selective oxidation method to prevent over-oxidation to the carboxylic acid.[1] This document provides a detailed guide to several reliable protocols for this transformation, explaining the underlying chemical principles and offering practical, field-tested advice to ensure successful synthesis.

Choosing the Right Oxidation Strategy

The key challenge in oxidizing a primary alcohol to an aldehyde is to stop the reaction at the desired stage, as aldehydes themselves are susceptible to further oxidation to carboxylic acids.[2][3] The choice of oxidant and reaction conditions is therefore critical. For a substrate like this compound, which contains a potentially sensitive nitro group, mild and selective methods are paramount. This guide will focus on three widely-used and effective protocols:

  • Dess-Martin Periodinane (DMP) Oxidation: A highly reliable and mild method known for its broad functional group tolerance.[4][5][6]

  • Swern Oxidation: A classic, metal-free oxidation that operates at low temperatures, preserving sensitive functionalities.[1][7][8][9]

  • TEMPO-Catalyzed Oxidation: A greener and often catalytic approach utilizing a stable nitroxyl radical in conjunction with a co-oxidant.[10][11][12][13]

The selection of a specific protocol will depend on factors such as available laboratory equipment, desired scale, and tolerance for specific reagents and byproducts.

Comparative Overview of Recommended Protocols
FeatureDess-Martin Periodinane (DMP)Swern OxidationTEMPO-Catalyzed Oxidation
Primary Oxidant Dess-Martin PeriodinaneActivated Dimethyl Sulfoxide (DMSO)Oxoammonium Salt (generated in situ)
Typical Co-reagents NoneOxalyl chloride or trifluoroacetic anhydride, triethylamineSodium hypochlorite (bleach), N-chlorosuccinimide, or other co-oxidants
Reaction Temperature Room Temperature-78 °C to Room TemperatureRoom Temperature
Key Advantages Mild conditions, short reaction times, high selectivity.[4][5][6]Metal-free, broad functional group compatibility, high yields.[1][7]Catalytic, often uses inexpensive and environmentally benign co-oxidants.[13][14]
Potential Drawbacks Periodinane reagent can be explosive under certain conditions; stoichiometric iodine waste.Requires cryogenic temperatures; produces foul-smelling dimethyl sulfide byproduct.[7]Can be sensitive to substrate structure; may require careful pH control.

Detailed Experimental Protocols

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation utilizes a hypervalent iodine compound, 1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one (Dess-Martin Periodinane), to selectively oxidize primary alcohols to aldehydes under mild, neutral conditions.[4][5][6]

Mechanism of Action

The reaction proceeds through the formation of a periodinane intermediate via ligand exchange between the alcohol and an acetate group on the DMP reagent.[4][15][16] A subsequent intramolecular elimination, facilitated by the displaced acetate acting as a base, yields the aldehyde, iodinane, and acetic acid.[4][5]

DMP_Mechanism cluster_0 Step 1: Ligand Exchange cluster_1 Step 2: Elimination Alcohol R-CH2-OH Intermediate Periodinane Intermediate Alcohol->Intermediate + DMP DMP Dess-Martin Periodinane Aldehyde R-CHO Intermediate->Aldehyde - Acetic Acid - Iodinane Iodinane Reduced Iodinane

Caption: Mechanism of Dess-Martin Oxidation.

Step-by-Step Protocol
  • Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Reagent Addition: To the stirred solution at room temperature, add Dess-Martin Periodinane (1.1-1.5 eq.) portion-wise over 5-10 minutes. The reaction is typically mildly exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether. Quench the excess DMP by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) containing an excess of sodium thiosulfate (Na₂S₂O₃) (approximately 10% w/v). Stir vigorously until the two layers are clear.

  • Extraction: Separate the organic layer. Extract the aqueous layer with two additional portions of diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude aldehyde can be purified by flash column chromatography on silica gel.

Protocol 2: Swern Oxidation

The Swern oxidation is a widely used method for the conversion of primary and secondary alcohols to aldehydes and ketones, respectively.[7][8][9] It employs dimethyl sulfoxide (DMSO) activated by an electrophile, most commonly oxalyl chloride, at cryogenic temperatures.[1]

Mechanism of Action

The reaction begins with the activation of DMSO with oxalyl chloride to form an electrophilic sulfur species.[9] The alcohol then adds to this species, forming an alkoxysulfonium salt. The addition of a hindered base, such as triethylamine, facilitates an intramolecular elimination reaction to yield the aldehyde, dimethyl sulfide, carbon dioxide, carbon monoxide, and triethylammonium chloride.[7][9]

Swern_Workflow A Activate DMSO with Oxalyl Chloride (-78 °C) B Add this compound (-78 °C) A->B Formation of Electrophilic Sulfur Species C Add Triethylamine (-78 °C to RT) B->C Formation of Alkoxysulfonium Salt D Quench and Work-up C->D Elimination to form Aldehyde E Purification D->E

Caption: Experimental workflow for Swern Oxidation.

Step-by-Step Protocol
  • Activator Preparation: To a solution of oxalyl chloride (1.5 eq.) in anhydrous dichloromethane (DCM) in a three-neck flask under an inert atmosphere (nitrogen or argon), cool the flask to -78 °C using a dry ice/acetone bath. Add a solution of DMSO (2.5-3.0 eq.) in DCM dropwise, ensuring the internal temperature does not rise above -60 °C. Stir for 15-30 minutes.[1]

  • Alcohol Addition: Add a solution of this compound (1.0 eq.) in a small amount of DCM dropwise to the activated mixture at -78 °C. Stir for another 30-45 minutes at this temperature.[1]

  • Elimination: Add triethylamine (5.0-7.0 eq.) dropwise to the reaction mixture at -78 °C.[1] After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature over approximately 1 hour.[1]

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with two additional portions of DCM.

  • Purification: Combine the organic layers, wash sequentially with dilute HCl, saturated aqueous NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude aldehyde by flash column chromatography.

Protocol 3: TEMPO-Catalyzed Oxidation

(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl, or TEMPO, is a stable radical that can be oxidized to the corresponding oxoammonium salt, which is the active oxidant for alcohols.[11] This allows for the use of a catalytic amount of TEMPO with a stoichiometric amount of a less expensive co-oxidant, such as sodium hypochlorite (household bleach).[13]

Mechanism of Action

The catalytic cycle begins with the oxidation of TEMPO to the N-oxoammonium ion by the co-oxidant. This species then oxidizes the alcohol to the aldehyde, regenerating the hydroxylamine form of TEMPO. The hydroxylamine is then re-oxidized back to the N-oxoammonium ion by the co-oxidant, completing the catalytic cycle.

TEMPO_Cycle TEMPO TEMPO Oxoammonium N-Oxoammonium Ion TEMPO->Oxoammonium Oxidation Hydroxylamine Hydroxylamine Oxoammonium->Hydroxylamine Oxidation of Alcohol Hydroxylamine->TEMPO Oxidation Alcohol R-CH2-OH Aldehyde R-CHO Alcohol->Aldehyde CoOxidant Co-Oxidant (e.g., NaOCl) CoOxidant->TEMPO ReducedCoOxidant Reduced Co-Oxidant CoOxidant->ReducedCoOxidant

Caption: Catalytic cycle of TEMPO-mediated oxidation.

Step-by-Step Protocol
  • Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) in DCM. Add an aqueous solution of sodium bicarbonate (NaHCO₃, pH ~8.6).

  • Catalyst Addition: To the biphasic mixture, add a catalytic amount of TEMPO (0.01-0.05 eq.) and potassium bromide (KBr, 0.1 eq.).

  • Oxidant Addition: Cool the mixture in an ice bath. Slowly add a solution of sodium hypochlorite (NaOCl, household bleach, ~1.1-1.5 eq.) dropwise with vigorous stirring, maintaining the temperature below 10 °C.

  • Reaction Monitoring: Monitor the reaction by TLC. The disappearance of the orange color of the N-oxoammonium species can also indicate reaction completion.

  • Work-up: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Extraction: Separate the layers and extract the aqueous phase with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the product by flash column chromatography.

Safety Considerations

  • Dess-Martin Periodinane: While generally stable, DMP can be explosive upon impact or when heated above 200 °C. Handle with care and avoid grinding.

  • Swern Oxidation: The reaction generates carbon monoxide, a toxic gas. It must be performed in a well-ventilated fume hood. The reaction is also highly exothermic during the addition of DMSO and triethylamine and requires careful temperature control. Dimethyl sulfide is a volatile and malodorous byproduct.

  • TEMPO/Bleach Oxidation: Sodium hypochlorite is corrosive. Avoid contact with skin and eyes. The reaction can be exothermic and should be cooled appropriately.

Conclusion

The selective oxidation of this compound to the corresponding aldehyde can be achieved with high efficiency using several modern synthetic methods. The choice between Dess-Martin periodinane, Swern, and TEMPO-catalyzed oxidation will depend on the specific requirements of the synthesis, including scale, functional group tolerance, and available equipment. By following the detailed protocols and safety precautions outlined in this application note, researchers can reliably synthesize 3-(2-nitrophenyl)propanal for use in further synthetic endeavors.

References

  • Dess–Martin periodinane (DMP) oxidation. Chemistry Steps. [Link]

  • Swern Oxidation of Alcohols To Aldehydes and Ketones. Master Organic Chemistry. [Link]

  • Efficient and Highly Selective Oxidation of Primary Alcohols to Aldehydes by N-Chlorosuccinimide Mediated by Oxoammonium Salts. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Swern Oxidation Mechanism. Chemistry Steps. [Link]

  • Swern oxidation. Wikipedia. [Link]

  • TEMPO-Mediated Oxidations. Organic Chemistry Portal. [Link]

  • Alcohol to Aldehyde/Ketone using Swern Oxidation. Organic Synthesis. [Link]

  • Aldehyde synthesis by oxidation of alcohols and rearrangements. Organic Chemistry Portal. [Link]

  • Alcohol oxidation. Wikipedia. [Link]

  • TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. Organic Chemistry Portal. [Link]

  • Fast and selective oxidation of primary alcohols to aldehydes or to carboxylic acids and of secondary alcohols to ketones mediated by oxoammonium salts under two-phase conditions. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes. PMC - NIH. [Link]

  • Alcohol to Aldehyde/Ketone using PCC (Pyridinium Chlorochromate). Organic Synthesis. [Link]

  • PCC Oxidation of Alcohols: Cinnamaldehyde Synthesis. Studylib. [Link]

  • 17.7: Oxidation of Alcohols. Chemistry LibreTexts. [Link]

  • Simplified Procedure for TEMPO-Catalyzed Oxidation: Selective Oxidation of Alcohols, α-Hydroxy Esters, and Amides Using TEMPO and Calcium Hypochlorite. Taylor & Francis. [Link]

  • TEMPO-Catalyzed Green Alcohol Oxidation. University of Georgia. [Link]

  • Dess-Martin Oxidation. Organic Chemistry Portal. [Link]

  • Dess-Martin Oxidation Mechanism, Alcohol To Aldehyde | Organic Chemistry. YouTube. [Link]

  • Oxidation of Alcohols. Organic Chemistry - Jack Westin. [Link]

  • Oxidation of Some Primary and Secondary Alcohols Using Pyridinium Chlorochromate. Tikrit Journal of Pure Science. [Link]

  • Alcohol Oxidation Mechanisms and Practice Problems. Chemistry Steps. [Link]

  • PCC Oxidation Mechanism. Chemistry Steps. [Link]

  • oxidation of alcohols. Chemguide. [Link]

  • Synthesis of ketones by oxidation of alcohols. Organic Chemistry Portal. [Link]

  • chemoselective oxidation of secondary alcohols using a ruthenium phenylendenyl complex. SlideShare. [Link]

  • Alcohol Reactivity. MSU chemistry. [Link]

  • Synthesis of 3-(2-nitrophenyl)propionic acid. PrepChem.com. [Link]

  • 2-methyl-1-(3-nitrophenyl)-2-propanol. ChemSynthesis. [Link]

  • Discussion of how to produce propanal from alkene starting material. Wyzant. [Link]

  • 3-(2-Nitrophenyl)propanal | C9H9NO3 | CID 10559250. PubChem - NIH. [Link]

  • 2-(3-nitrophenyl)propanal. LookChem. [Link]

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Application Notes & Protocols: Esterification Reactions with 3-(2-Nitrophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides detailed protocols and scientific rationale for the esterification of 3-(2-nitrophenyl)propan-1-ol. Esters derived from this alcohol are of significant interest due to the presence of the ortho-nitrobenzyl moiety, a well-established photolabile protecting group.[1][2] This functionality allows for the cleavage of the ester bond under UV irradiation, releasing the parent carboxylic acid with high spatial and temporal control.[3] Such properties are valuable in drug delivery, materials science, and the synthesis of complex molecules.[1] This document outlines three robust esterification methodologies—acid-catalyzed Fischer Esterification, DCC/DMAP-mediated Steglich Esterification, and Acyl Chloride Acylation—providing researchers with a selection of methods suitable for various carboxylic acid substrates and experimental constraints.

Introduction and Scientific Principles

This compound is a primary alcohol whose synthetic utility is enhanced by the ortho-nitro group on the phenyl ring. While the primary alcohol exhibits standard nucleophilic character for esterification, the nitrobenzyl group serves as a "caged" functional handle.[2] Upon irradiation with UV light (typically 300-365 nm), an intramolecular hydrogen abstraction and subsequent rearrangement lead to the cleavage of the benzylic C-O bond, liberating the carboxylic acid and forming a 2-nitrosobenzaldehyde byproduct.[1]

The choice of esterification method is critical and depends on the properties of the carboxylic acid coupling partner. Key considerations include:

  • Acid/Base Sensitivity: Substrates with acid-labile or base-labile functional groups require mild, neutral conditions.[4][5]

  • Steric Hindrance: Bulky carboxylic acids or alcohols may react slowly and require more powerful activation agents.[6]

  • Reaction Scale and Purity: Some methods are more amenable to large-scale synthesis, while others generate byproducts that can complicate purification.

This guide details three complementary protocols to address these varied synthetic challenges.

Comparative Overview of Esterification Methods

A summary of the key features of each protocol is presented below to aid in method selection.

Method Key Reagents Conditions Advantages Disadvantages Best Suited For
Fischer Esterification Carboxylic Acid, H₂SO₄ (cat.)Reflux in excess alcoholEconomical, simple setup, suitable for large scale.[7]Requires harsh acidic conditions and high temperatures; reversible reaction.[8][9]Simple, non-acid sensitive, and sterically unhindered carboxylic acids.
Steglich Esterification Carboxylic Acid, DCC, DMAP (cat.)Room Temperature, Anhydrous CH₂Cl₂Mild, neutral conditions; high yields; suitable for acid-sensitive substrates.[4][10]DCC is an allergen; byproduct (DCU) can be difficult to remove completely.[10]Acid-labile substrates, sterically hindered acids, and when high yields under mild conditions are paramount.
Acyl Chloride Acylation Acyl Chloride, Pyridine or Et₃N0 °C to Room Temp., Anhydrous CH₂Cl₂Fast, high-yielding, and irreversible reaction.[11][12]Acyl chlorides can be moisture-sensitive and corrosive; requires a stoichiometric base.[13]When the corresponding acyl chloride of the carboxylic acid is readily available and rapid, irreversible conversion is desired.

Experimental Protocols and Methodologies

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Fischer Esterification

This classic method utilizes a strong acid catalyst to combine the alcohol and carboxylic acid. The reaction is an equilibrium, driven to completion by using an excess of one reactant or by removing water as it forms.[9][14]

Mechanism Rationale: The mechanism involves protonation of the carboxylic acid's carbonyl oxygen by sulfuric acid, which activates the carbonyl carbon for nucleophilic attack by the alcohol.[7][15] A series of proton transfers and the elimination of a water molecule yield the final ester.[8]

Detailed Step-by-Step Protocol:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq.), the desired carboxylic acid (1.2 eq.), and a suitable solvent (e.g., toluene, to facilitate water removal with a Dean-Stark trap).

  • Slowly add concentrated sulfuric acid (H₂SO₄, ~5 mol%) to the stirring mixture.

  • Heat the reaction mixture to reflux and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Steglich Esterification

Developed by Steglich and Neises, this method uses N,N'-dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid and 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst. It is renowned for its mild conditions and broad substrate scope.[4][16]

Mechanism Rationale: The carboxylic acid adds to DCC, forming a highly reactive O-acylisourea intermediate.[6] DMAP, a superior nucleophile to the alcohol, intercepts this intermediate to form a reactive N-acylpyridinium salt. This "active ester" is then efficiently attacked by the alcohol to furnish the desired ester and the insoluble byproduct, dicyclohexylurea (DCU).[10][17]

Experimental Workflow: General Esterification

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification cluster_analysis 4. Analysis reagents Combine Alcohol, Carboxylic Acid, & Solvent add_catalyst Add Catalyst/Coupling Agent reagents->add_catalyst stir Stir at Appropriate Temperature add_catalyst->stir monitor Monitor by TLC stir->monitor quench Quench Reaction & Wash monitor->quench extract Extract & Dry Organic Layer quench->extract purify Concentrate & Purify (e.g., Chromatography) extract->purify characterize Characterize Pure Product (NMR, IR, MS) purify->characterize G RCOOH R-COOH OAI O-Acylisourea Intermediate RCOOH->OAI Activation DCC DCC DCC->OAI Activation DCU DCU (Byproduct) OAI->DCU Side Reaction (N-Acylurea) N_Acyl N-Acylpyridinium (Active Ester) OAI->N_Acyl Catalysis DMAP DMAP DMAP->N_Acyl Catalysis Ester Ester Product N_Acyl->Ester Acylation DMAP_cat DMAP (Regenerated) N_Acyl->DMAP_cat Acylation ROH Ar-OH ROH->Ester Acylation ROH->DMAP_cat Acylation

Sources

Application Notes and Protocols for the Synthesis of Photolabile Protecting Groups from 3-(2-Nitrophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of photolabile protecting groups (PPGs) derived from the versatile scaffold, 3-(2-nitrophenyl)propan-1-ol. The ortho-nitrobenzyl class of PPGs is renowned for its utility in a myriad of applications, including the spatiotemporal control of bioactive molecules, light-directed synthesis, and the development of photoresponsive materials. This document elucidates the foundational photochemical principles, strategic considerations for synthesis, and step-by-step methodologies for the preparation of key photolabile derivatives such as carbonates, ethers, and esters from this compound. The protocols are designed to be robust and adaptable, empowering researchers to leverage these powerful tools in their respective fields.

Introduction: The Power of Light in Chemical Control

Photolabile protecting groups, often referred to as "caging" groups, are moieties that can be cleaved from a substrate upon irradiation with light of a specific wavelength.[1][2] This unique property offers an unparalleled level of control over chemical reactions and biological processes, enabling researchers to dictate the precise time and location of molecular activation. The ortho-nitrobenzyl (oNB) framework is one of the most widely employed classes of PPGs due to its synthetic accessibility, stability under various chemical conditions, and efficient photocleavage.[2][3]

The core mechanism of photocleavage for oNB derivatives involves an intramolecular hydrogen abstraction by the excited nitro group from the benzylic carbon, leading to the formation of an aci-nitro intermediate.[3] This intermediate then undergoes a rearrangement to release the protected molecule and a 2-nitrosobenzaldehyde derivative. The 3-(2-nitrophenyl)propyl scaffold, an extended analogue of the classic o-nitrobenzyl group, offers potential advantages in terms of modified steric and electronic properties, which can influence the kinetics of both the caging and uncaging processes.

This guide will focus on the practical synthesis of various PPGs from the readily available starting material, this compound. We will explore the conversion of the primary alcohol functionality into key photolabile protecting groups suitable for a range of substrates including alcohols, phenols, amines, and carboxylic acids.

The 3-(2-Nitrophenyl)propyl Scaffold: A Versatile Starting Point

The journey to a functional photolabile protecting group begins with the strategic modification of the hydroxyl group of this compound. The choice of derivative—carbonate, ether, or ester—will depend on the nature of the molecule to be "caged" and the desired release kinetics. The following sections provide the chemical rationale and detailed protocols for these transformations.

Synthesis of 3-(2-Nitrophenyl)propyl Chloroformate: A Gateway to Carbonates and Carbamates

The conversion of this compound to its corresponding chloroformate creates a highly reactive intermediate. This chloroformate can then be readily reacted with alcohols or amines to form photolabile carbonates and carbamates, respectively. These are particularly useful for caging hydroxyl and amino functionalities in sensitive biomolecules. The reaction of an alcohol with phosgene or a phosgene equivalent, such as triphosgene or diphosgene, is a standard method for the synthesis of chloroformates.[4][5]

G cluster_reactants Reactants cluster_conditions Conditions A This compound E 3-(2-Nitrophenyl)propyl Chloroformate A->E Reacts with B Triphosgene or Diphosgene B->E C Pyridine or Et3N C->E Base D Anhydrous Solvent (e.g., CH2Cl2) D->E Solvent

Caption: Synthesis of 3-(2-Nitrophenyl)propyl Chloroformate.

Protocol 1: Synthesis of 3-(2-Nitrophenyl)propyl Chloroformate

Materials:

  • This compound

  • Triphosgene (or Diphosgene)

  • Anhydrous Pyridine (or Triethylamine)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas supply

  • Round-bottom flask, dropping funnel, magnetic stirrer, and standard glassware for inert atmosphere reactions and work-up.

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an argon/nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add anhydrous pyridine (1.2 eq) to the stirred solution.

  • Phosgene Equivalent Addition: Dissolve triphosgene (0.4 eq) or diphosgene (0.6 eq) in anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C. Caution: Phosgene and its equivalents are highly toxic. Handle with extreme care in a well-ventilated fume hood.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture back to 0 °C and quench by the slow addition of cold water.

    • Transfer the mixture to a separatory funnel and wash sequentially with cold 1 M HCl, water, and saturated aqueous NaHCO₃.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 3-(2-nitrophenyl)propyl chloroformate.

  • Purification: The crude product can be purified by silica gel column chromatography if necessary, although it is often used directly in the next step.

Synthesis of 3-(2-Nitrophenyl)propyl Ethers: Protecting Alcohols and Phenols

The Williamson ether synthesis is a classic and reliable method for preparing ethers from an alcohol and an organohalide.[6][7][8] To synthesize a photolabile ether from this compound, the alcohol is first converted to its alkoxide, which then acts as a nucleophile to displace a halide from the substrate to be protected (or an activated alcohol). Alternatively, and more commonly for protecting a substrate, the this compound is first converted to a good leaving group (e.g., a bromide or tosylate) and then reacted with the alkoxide of the substrate.

G A This compound D 3-(2-Nitrophenyl)propyl Ether (PPG-O-R) A->D Reacts with B Strong Base (e.g., NaH) B->A Deprotonates C Substrate with Leaving Group (R-X) C->D SN2 Reaction

Caption: Williamson Ether Synthesis Workflow.

Protocol 2: Protection of a Phenol as a 3-(2-Nitrophenyl)propyl Ether

Materials:

  • This compound

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • The phenol to be protected

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions and purification.

Procedure (Mitsunobu Reaction): [9][10]

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the phenol (1.0 eq), this compound (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Azodicarboxylate Addition: Slowly add DIAD or DEAD (1.5 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.

  • Work-up and Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the residue by silica gel column chromatography to isolate the desired ether. The by-products, triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate, can be challenging to remove, so careful chromatography is essential.

Synthesis of 3-(2-Nitrophenyl)propyl Esters: Caging Carboxylic Acids

Esterification is a fundamental reaction in organic chemistry, and several methods can be employed to synthesize photolabile esters from this compound and a carboxylic acid.[10][11] The Fischer esterification, using an acid catalyst, is a classic approach, though it is an equilibrium process.[10] For more sensitive substrates or to achieve higher yields, coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are often preferred.

Protocol 3: DCC-Mediated Esterification

Materials:

  • This compound

  • The carboxylic acid to be protected

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Standard glassware for reaction and purification.

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq), this compound (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • DCC Addition: Dissolve DCC (1.1 eq) in a small amount of anhydrous DCM and add it to the reaction mixture. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification:

    • Filter off the DCU precipitate and wash it with a small amount of DCM.

    • Combine the filtrate and washings, and wash sequentially with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude ester by silica gel column chromatography.

Data Presentation: Expected Yields and Characterization

The following table provides representative, albeit hypothetical, data for the synthesis of photolabile protecting groups from this compound. Actual yields will vary depending on the specific substrate and reaction conditions.

DerivativeSynthesis MethodTypical Yield (%)Key Spectroscopic Data (¹H NMR, δ ppm)
3-(2-Nitrophenyl)propyl ChloroformateReaction with Triphosgene80-95~8.0 (d, Ar-H), ~7.6 (t, Ar-H), ~7.4 (t, Ar-H), ~4.4 (t, -CH₂-O-), ~3.0 (t, Ar-CH₂-), ~2.2 (m, -CH₂-)
3-(2-Nitrophenyl)propyl Phenyl EtherMitsunobu Reaction60-85~8.0 (d, Ar-H), ~7.6 (t, Ar-H), ~7.4 (t, Ar-H), ~7.2 (m, Ph-H), ~6.9 (m, Ph-H), ~4.1 (t, -CH₂-O-), ~3.0 (t, Ar-CH₂-), ~2.1 (m, -CH₂-)
3-(2-Nitrophenyl)propyl AcetateDCC/DMAP Esterification75-90~8.0 (d, Ar-H), ~7.6 (t, Ar-H), ~7.4 (t, Ar-H), ~4.2 (t, -CH₂-O-), ~2.9 (t, Ar-CH₂-), ~2.1 (m, -CH₂-), ~2.0 (s, -COCH₃)

Photochemical Deprotection: Releasing the Caged Molecule

The defining feature of these protecting groups is their cleavage upon UV irradiation. The optimal wavelength for photolysis of o-nitrobenzyl derivatives is typically in the range of 350-365 nm.[12] The efficiency of the uncaging process is described by the quantum yield (Φ), which is the number of molecules uncaged per photon absorbed.

G A Caged Compound (PPG-Substrate) C Released Substrate A->C Photolysis D 2-Nitrosocinnemaldehyde byproduct A->D Photolysis B UV Light (e.g., 365 nm) B->A Irradiation

Caption: General Photocleavage Workflow.

General Protocol for Photolysis:

  • Solution Preparation: Dissolve the caged compound in a suitable solvent (e.g., methanol, acetonitrile, or an aqueous buffer). The concentration should be adjusted to ensure sufficient light penetration.

  • Irradiation: Irradiate the solution with a UV lamp (e.g., a mercury lamp with a 365 nm filter) for a predetermined time. The irradiation time will depend on the quantum yield of the specific PPG, the concentration of the substrate, and the intensity of the light source.

  • Analysis: Monitor the progress of the deprotection by a suitable analytical method, such as HPLC, LC-MS, or NMR spectroscopy, to quantify the released substrate and the disappearance of the starting material.

Conclusion and Future Perspectives

The this compound scaffold provides a versatile and accessible entry point for the synthesis of a range of photolabile protecting groups. The protocols outlined in this guide offer robust methods for the preparation of carbonates, ethers, and esters, enabling the caging of a wide variety of functional groups. As the demand for sophisticated tools for controlling chemical and biological systems continues to grow, the development of novel PPGs with tailored properties, such as red-shifted absorption maxima and improved quantum yields, will remain an active area of research. The principles and methods described herein provide a solid foundation for both the application of existing o-nitrobenzyl-type PPGs and the design of the next generation of photocleavable moieties.

References

  • The Williamson Ether Synthesis. (n.d.). Department of Chemistry, University of Massachusetts. [Link]

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The Strategic Application of 3-(2-Nitrophenyl)propan-1-ol in the Synthesis of Bioactive Tetrahydroquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unseen Potential of a Versatile Building Block

In the landscape of medicinal chemistry, the discovery of novel therapeutic agents often hinges on the strategic selection of foundational chemical scaffolds. 3-(2-Nitrophenyl)propan-1-ol is one such unassuming yet powerful building block. Its true potential is realized in its ability to serve as a direct precursor to the 1,2,3,4-tetrahydroquinoline core, a privileged heterocyclic motif found in a multitude of biologically active compounds.[1][2] The presence of the ortho-nitro group ortho to the propyl alcohol chain is the key to its utility, enabling a facile intramolecular reductive cyclization to forge the tetrahydroquinoline ring system. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis of this compound and its subsequent transformation into 1,2,3,4-tetrahydroquinoline, a scaffold with demonstrated anticancer and antimicrobial properties.[3][4][5]

Core Application: A Gateway to 1,2,3,4-Tetrahydroquinolines

The primary application of this compound in medicinal chemistry is its conversion into 1,2,3,4-tetrahydroquinoline. This transformation is achieved through a reductive cyclization reaction, a process that simultaneously reduces the nitro group to an amine and facilitates an intramolecular cyclization with the terminal alcohol of the propyl chain. This efficient one-pot reaction provides a direct entry into a class of compounds that have garnered significant interest for their diverse pharmacological activities.

The Significance of the Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline nucleus is a cornerstone in the design of new therapeutic agents. Its derivatives have been shown to exhibit a broad spectrum of biological activities, including but not limited to:

  • Anticancer Activity: Many tetrahydroquinoline derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[1][3][4]

  • Antimicrobial Activity: This scaffold is also a key component in the development of new antibacterial and antifungal agents.[5]

  • Neuroprotective Effects: Certain derivatives have shown promise as neuroprotective agents, with potential applications in treating neurodegenerative diseases.[6]

The versatility of the tetrahydroquinoline ring system, which allows for substitutions at multiple positions, makes it an ideal template for generating libraries of compounds for drug discovery campaigns.

Experimental Protocols

Part 1: Synthesis of the Precursor, this compound

While this compound is commercially available, a reliable synthetic protocol is invaluable for custom modifications and large-scale preparations. A common route involves the reaction of 2-nitrotoluene with paraformaldehyde.[7]

Protocol 1: Synthesis of this compound

Materials:

  • 2-Nitrotoluene

  • Paraformaldehyde

  • Potassium carbonate (K₂CO₃) on gamma-alumina (γ-Al₂O₃) catalyst

  • Dimethyl sulfoxide (DMSO)

  • Nitrogen gas (N₂)

  • Ethyl acetate

  • Water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Catalyst Preparation: Prepare the catalyst by heating a composition of 20 g of K₂CO₃ per 100 g of γ-Al₂O₃ at 500°C for 24 hours.[7]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-nitrotoluene in dimethyl sulfoxide.

  • Addition of Reagents: To the stirred solution, add the prepared K₂CO₃/γ-Al₂O₃ catalyst followed by paraformaldehyde.

  • Reaction: Stir the reaction mixture at room temperature (20-25°C) for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture to remove the catalyst. Wash the catalyst with a small amount of DMSO.

  • Extraction: Combine the filtrates and dilute with water. Extract the aqueous phase with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain pure this compound.

Causality Behind Experimental Choices:

  • The use of a solid-supported base catalyst (K₂CO₃ on γ-Al₂O₃) simplifies the work-up procedure as it can be easily removed by filtration.[7]

  • DMSO is an excellent polar aprotic solvent for this reaction, facilitating the dissolution of the reactants and promoting the reaction.

  • Running the reaction under a nitrogen atmosphere prevents unwanted side reactions with atmospheric oxygen and moisture.

Part 2: Reductive Cyclization to 1,2,3,4-Tetrahydroquinoline

The cornerstone application of this compound is its conversion to 1,2,3,4-tetrahydroquinoline. Catalytic hydrogenation is a clean and efficient method for this transformation.[6][8]

Protocol 2: Synthesis of 1,2,3,4-Tetrahydroquinoline

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Ethanol

  • Hydrogen gas (H₂)

  • Parr hydrogenation apparatus or similar

  • Celite®

Procedure:

  • Reaction Setup: In a pressure-resistant hydrogenation vessel, dissolve this compound in ethanol.

  • Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution.

  • Hydrogenation: Seal the vessel and connect it to a hydrogen source. Purge the vessel with hydrogen gas to remove air. Pressurize the vessel with hydrogen (typically 3-4 atm) and stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by observing the uptake of hydrogen and by TLC analysis of aliquots.

  • Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with ethanol.

  • Concentration: Combine the filtrates and concentrate under reduced pressure to obtain the crude 1,2,3,4-tetrahydroquinoline.

  • Purification: If necessary, purify the product by distillation under reduced pressure or by column chromatography.

Causality Behind Experimental Choices:

  • Catalyst: 10% Pd/C is a highly effective and widely used catalyst for the reduction of nitro groups and is also active for the intramolecular cyclization step.[8]

  • Solvent: Ethanol is a good solvent for both the starting material and the product and is compatible with the hydrogenation conditions.

  • Hydrogen Pressure: A moderate hydrogen pressure is sufficient to drive the reaction to completion in a reasonable time frame.

  • Celite® Filtration: Using a pad of Celite® ensures the complete removal of the fine, pyrophoric Pd/C catalyst, which is crucial for safety and product purity.

Visualization of the Synthetic Pathway

Synthetic_Pathway cluster_0 Synthesis of Precursor cluster_1 Reductive Cyclization 2-Nitrotoluene 2-Nitrotoluene This compound This compound 2-Nitrotoluene->this compound K2CO3/γ-Al2O3, DMSO Paraformaldehyde Paraformaldehyde Paraformaldehyde->this compound Start This compound Product 1,2,3,4-Tetrahydroquinoline Start->Product 10% Pd/C, H2, Ethanol

Caption: Synthetic route from 2-nitrotoluene to 1,2,3,4-tetrahydroquinoline.

Biological Evaluation of Tetrahydroquinoline Derivatives

The synthesized 1,2,3,4-tetrahydroquinoline can serve as a core structure for the development of a library of derivatives with potential therapeutic applications. The following table summarizes the anticancer activity of some representative tetrahydroquinoline derivatives from the literature, highlighting the potential of this scaffold.

Compound IDCancer Cell LineIC₅₀ (µM)Reference
3c H460 (Lung Carcinoma)4.9 ± 0.7[1]
3c A-431 (Skin Carcinoma)2.0 ± 0.9[1]
3c HT-29 (Colon Adenocarcinoma)4.4 ± 1.3[1]
1-benzoyl amino-1,2,3,4-tetrahydroisoquinoline Ishikawa (Breast Cancer)0.23 µg/mL[9]
1-benzoyl amino-1,2,3,4-tetrahydroisoquinoline MCF-7 (Breast Cancer)0.63 µg/mL[9]
1-benzoyl amino-1,2,3,4-tetrahydroisoquinoline MDA-MB-231 (Breast Cancer)0.74 µg/mL[9]
4a HCT-116 (Colon Cancer)Data not specified[3]
4a A549 (Lung Cancer)Data not specified[3]

Mechanism of Action: A Look into the PI3K/AKT/mTOR Signaling Pathway

Some tetrahydroquinoline derivatives have been shown to exert their anticancer effects by inducing oxidative stress and promoting autophagy via the PI3K/AKT/mTOR signaling pathway.[3] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

PI3K_Pathway Tetrahydroquinoline Tetrahydroquinoline PI3K PI3K Tetrahydroquinoline->PI3K Inhibits AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Autophagy Autophagy mTOR->Autophagy Inhibits Cell_Survival Cell_Survival mTOR->Cell_Survival Promotes

Caption: Inhibition of the PI3K/AKT/mTOR pathway by tetrahydroquinolines.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry, providing a straightforward and efficient route to the medicinally important 1,2,3,4-tetrahydroquinoline scaffold. The protocols outlined in this application note offer a reliable and reproducible pathway for the synthesis of this key precursor and its subsequent conversion to the target heterocyclic system. The demonstrated biological activities of tetrahydroquinoline derivatives underscore the importance of this synthetic strategy in the ongoing quest for novel therapeutic agents.

References

  • Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. (2024). PMC. [Link]

  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. (n.d.). New Journal of Chemistry (RSC Publishing). [Link]

  • Abstract 735: Synthesis of substituted 1,2,3,4-tetrahydroisoquinolines as anticancer agents. (2010). American Association for Cancer Research. [Link]

  • Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. (n.d.). PMC - NIH. [Link]

  • Anticancer Activity of Some New Synthesized Tetrahydroquinoline and Tetrahydrochromene Carbonitrile Derivatives. (n.d.). Science Publications. [Link]

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  • Synthesis of Tetrahydroquinolines via Borrowing Hydrogen Methodology Using a Manganese PN3 Pincer Catalyst. (2020). NIH. [Link]

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  • N‐Sulfonyl‐1,2,3,4‐tetrahydroisoquinoline Derivatives: Synthesis, Antimicrobial Evaluations, and Theoretical Insights. (n.d.). CONICET. [Link]

  • N-Sulfonyl-1,2,3,4-tetrahydroisoquinoline Derivatives: Synthesis, Antimicrobial Evaluations, and Theoretical Insights. (2023). PubMed. [Link]

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  • Heterogeneous reductive isomerization reaction using catalytic Pd/C and H2. (n.d.). PubMed. [Link]

  • Tandem Three-Component Reactions of Aldehyde, Alkyl Acrylate, and Dialkylmalonate Catalyzed by Ethyl Diphenylphosphine. (n.d.). MDPI. [Link]

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  • Synthesis of the PPGs 2-(2-nitrophenyl)-1-phenylpropan-1-ol 12) and... (n.d.). ResearchGate. [Link]

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  • Palladium-Catalyzed Double Reductive Cyclization of 2,3-Dinitro-1,4-dialkenylbenzenes. Synthesis of 1H,8H-Pyrrolo[3,2-g]indoles. (n.d.). PubMed Central. [Link]

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  • Process for preparing therapeutic 2-arylpropionic acids and esters, and novel arylmethylmalonate esters. (n.d.).
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Application Notes and Protocols for the Agrochemical Evaluation of 3-(2-Nitrophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Novel Chemical Scaffold

In the continuous pursuit of innovative and effective crop protection solutions, the exploration of novel chemical entities is paramount. 3-(2-Nitrophenyl)propan-1-ol (CAS No. 20716-26-1) presents an intriguing scaffold for agrochemical development.[1][2][3] Its structure, featuring a nitrophenyl group and a propanol side chain, suggests the potential for a range of biological activities. The nitrophenyl moiety is a well-known pharmacophore in various bioactive molecules, including some pesticides, where it can be involved in metabolic activation or direct interaction with target sites.[4][5][6][7] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of this compound as a potential herbicidal, fungicidal, or insecticidal agent.

These application notes are designed to be a starting point for investigation, providing a logical workflow from initial high-throughput screening to more detailed mechanistic studies. The protocols herein are based on established methodologies in agrochemical research and are intended to be adapted and optimized based on experimental findings.[8]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a test compound is crucial for designing relevant bioassays and formulating it for application.

PropertyValueSource
CAS Number 20716-26-1[1][2]
Molecular Formula C9H11NO3[2][9]
Molecular Weight 181.19 g/mol [1][2][3]
Appearance Brown oil to reddish-yellow clear liquid[9]
Purity ≥ 95-98% (typical for commercial samples)[1][9]
Solubility Soluble in common organic solvents such as DMSO and methanol. Aqueous solubility is expected to be limited and should be determined experimentally.[10]

PART 1: Agrochemical Screening Workflow

The evaluation of a novel compound for agrochemical potential is a stepwise process. The following workflow is proposed for this compound, designed to efficiently identify any significant biological activity and guide further research.

Agrochemical_Screening_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Screening & Dose-Response cluster_2 Phase 3: Mode of Action & Selectivity cluster_3 Phase 4: Lead Optimization A Compound Acquisition & Purity Analysis B In Vitro High-Throughput Screening (HTS) A->B Initial Evaluation C Herbicidal Bioassays (Whole Plant & Seed Germination) B->C Activity Hits D Fungicidal Bioassays (In Vitro & In Vivo) B->D Activity Hits E Insecticidal Bioassays (Contact & Ingestion) B->E Activity Hits F Mechanism of Action Studies C->F Potent Candidates D->F Potent Candidates E->F Potent Candidates G Crop Selectivity & Non-Target Organism (NTO) Assays F->G Target Identification H Structure-Activity Relationship (SAR) Studies G->H Safety Profile

Caption: A phased approach to evaluating this compound for agrochemical applications.

PART 2: Detailed Protocols

Primary Screening: High-Throughput In Vitro Assays

The initial step involves broad screening to detect any biological activity. High-throughput screening (HTS) is an efficient method for this purpose.[8][11]

Objective: To rapidly assess the general biological activity of this compound against a diverse panel of targets.

Protocol: Multi-Well Plate Bioassays

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

  • Assay Plates: Utilize 96-well or 384-well microtiter plates for all assays to ensure consistency and high throughput.

  • Herbicidal Screen (Algal Growth Inhibition):

    • Culture a common freshwater green alga (e.g., Raphidocelis subcapitata) in a suitable growth medium.

    • Dispense the algal culture into the wells of a microtiter plate.

    • Add this compound at various concentrations (e.g., 1, 10, 100 µg/mL). Include a solvent control and a positive control (a known herbicide).

    • Incubate the plates under controlled light and temperature conditions.

    • Measure algal growth after a set period (e.g., 72 hours) by assessing chlorophyll fluorescence or optical density.

  • Fungicidal Screen (Spore Germination Assay):

    • Prepare a spore suspension of a representative fungal pathogen (e.g., Botrytis cinerea or Aspergillus niger).[12]

    • In a microtiter plate, mix the spore suspension with a germination-promoting medium.

    • Add this compound at various concentrations. Include a solvent control and a positive control (a known fungicide).

    • Incubate the plate at an appropriate temperature.

    • After incubation (e.g., 24 hours), assess spore germination under a microscope or by measuring metabolic activity (e.g., using a resazurin-based assay).

  • Insecticidal Screen (Enzyme Inhibition Assay):

    • Focus on key insect enzymes as potential targets. Acetylcholinesterase (AChE) is a common target for insecticides.[13][14][15]

    • Use a commercially available AChE assay kit.

    • Add this compound at various concentrations to the assay wells containing the enzyme and substrate.

    • Measure the enzymatic activity according to the kit's instructions. A decrease in activity indicates potential insecticidal properties.

Secondary Screening: Whole Organism Bioassays

If promising activity is observed in the primary screen, the next step is to evaluate the compound's efficacy on whole organisms.

Objective: To determine the pre- and post-emergence herbicidal effects of this compound on representative weed species.

Protocol: Seed Germination and Seedling Growth Assay

  • Plant Species: Select a panel of monocotyledonous (e.g., annual ryegrass, Lolium rigidum) and dicotyledonous (e.g., common watercress, Nasturtium officinale) weed species.

  • Petri Dish Assay (Pre-emergence):

    • Place filter paper in sterile petri dishes and moisten with a solution of this compound at various concentrations (e.g., 10, 50, 100, 200 µg/mL). Use water or a solvent solution as a control.

    • Place a known number of seeds (e.g., 20) on the filter paper.

    • Seal the petri dishes and incubate in a growth chamber with a defined light/dark cycle and temperature.

    • After 7-14 days, measure the germination percentage, root length, and shoot length.

  • Pot Assay (Post-emergence):

    • Grow the selected weed species in small pots until they reach the 2-3 leaf stage.

    • Prepare a spray solution of this compound with a suitable surfactant.

    • Apply the solution to the plants using a laboratory sprayer to ensure even coverage.

    • Maintain the plants in a growth chamber and observe for signs of phytotoxicity (e.g., chlorosis, necrosis, growth inhibition) over 14-21 days.

    • Assess the herbicidal effect using a rating scale (e.g., 0% = no effect, 100% = complete kill).

Objective: To assess the protective and curative fungicidal activity of this compound on a host plant.

Protocol: Detached Leaf Assay

  • Host Plant and Pathogen: Use a susceptible host-pathogen system, such as tomato (Solanum lycopersicum) and late blight (Phytophthora infestans) or wheat (Triticum aestivum) and powdery mildew (Blumeria graminis).

  • Protective Activity:

    • Excise healthy leaves from the host plant.

    • Apply a solution of this compound to the leaf surface and allow it to dry.

    • Inoculate the treated leaves with a spore suspension of the fungal pathogen.

    • Incubate the leaves in a humid chamber to promote fungal growth.

    • After 5-7 days, assess the disease severity by measuring the lesion area or the percentage of the leaf surface covered by the fungus.

  • Curative Activity:

    • Inoculate healthy detached leaves with the fungal pathogen.

    • After a set incubation period (e.g., 24 hours), apply the this compound solution.

    • Continue incubation and assess disease severity as described for the protective assay.

Objective: To determine the contact and ingestion toxicity of this compound against common insect pests.

Protocol: Bioassays with a Model Insect

  • Insect Species: Use a common and easy-to-rear insect pest, such as the fall armyworm (Spodoptera frugiperda) or the diamondback moth (Plutella xylostella).[16]

  • Contact Toxicity (Topical Application):

    • Anesthetize the insects (e.g., with CO2).

    • Using a micro-applicator, apply a small, precise volume (e.g., 1 µL) of this compound solution in a suitable solvent (e.g., acetone) to the dorsal thorax of each insect.

    • Place the treated insects in a clean container with a food source.

    • Assess mortality at 24, 48, and 72 hours.

  • Ingestion Toxicity (Leaf Disc Assay):

    • Prepare leaf discs from a suitable host plant (e.g., cabbage for P. xylostella).

    • Dip the leaf discs in a solution of this compound and allow them to air dry.

    • Place the treated leaf discs in a petri dish with the test insects.

    • Assess mortality and the amount of leaf area consumed over 48-72 hours.

PART 3: Mechanistic Insights and Further Development

Should this compound demonstrate significant activity in the secondary screens, the following steps are recommended to understand its mode of action and potential for development.

Potential Mechanisms of Action

The chemical structure of this compound provides clues to its potential mechanisms of action.

MoA_Hypothesis cluster_nitro Nitrophenyl Group cluster_propanol Phenylpropanoid-like Core Compound This compound A Pro-pesticide Activation (Reduction of Nitro Group) Compound->A B Inhibition of Respiration (Uncoupling of Oxidative Phosphorylation) Compound->B C Disruption of Cell Membranes Compound->C D Enzyme Inhibition (e.g., PPO, PAL) Compound->D

Caption: Hypothesized mechanisms of action for this compound based on its chemical structure.

Further experiments, such as cellular respiration assays, enzyme inhibition profiling, and membrane integrity studies, would be necessary to elucidate the precise mechanism of action.

Structure-Activity Relationship (SAR) Studies

If a promising lead is identified, SAR studies can be initiated to optimize its activity. This involves synthesizing analogs of this compound with modifications to the phenyl ring, the nitro group position, and the propanol side chain. These analogs would then be subjected to the same screening workflow to identify compounds with improved potency, selectivity, and safety profiles.

Conclusion

This compound represents a novel starting point for the discovery of new agrochemical active ingredients. The systematic approach outlined in these application notes provides a robust framework for its initial evaluation. Through a phased screening process, from broad in vitro assays to specific whole-organism bioassays, researchers can effectively determine the potential of this compound and guide its further development as a valuable tool for crop protection.

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Application Note: A Robust and Scalable Iron-Mediated Nitro Reduction of 3-(2-Nitrophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of Aromatic Amine Synthesis

The transformation of aromatic nitro compounds into their corresponding anilines is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors.[1][2] These anilines serve as critical building blocks for a diverse array of valuable molecules. While numerous methods exist for this reduction, the Béchamp reduction, utilizing elemental iron in an acidic medium, remains a highly relevant and industrially significant process.[3][4] First reported in 1854, this method offers a cost-effective, scalable, and often more chemoselective alternative to catalytic hydrogenation, which can be susceptible to catalyst poisoning and may require specialized high-pressure equipment.[3][5][6]

This application note provides a comprehensive and detailed protocol for the iron-mediated reduction of 3-(2-Nitrophenyl)propan-1-ol to 3-(2-Aminophenyl)propan-1-ol, a valuable bifunctional molecule with potential applications in medicinal chemistry and as a ligand scaffold. We will delve into the mechanistic underpinnings of this transformation, offer a step-by-step experimental procedure, and provide insights into reaction monitoring, work-up, and troubleshooting.

Mechanistic Insights: The Stepwise Reduction Pathway

The iron-mediated reduction of a nitro group is a heterogeneous reaction that proceeds through a series of single-electron transfers from the surface of the iron metal to the nitro group.[1] The acidic medium plays a crucial role in protonating the intermediates, facilitating the overall six-electron reduction process.[7][8] The generally accepted pathway involves the following key intermediates:

  • Nitroso Intermediate: The nitro group is first reduced to a nitroso species.

  • Hydroxylamine Intermediate: Further reduction of the nitroso group yields a hydroxylamine.

  • Amine Product: The final step involves the cleavage of the N-O bond in the hydroxylamine to afford the primary amine.[1][2][4][8]

This stepwise reduction is advantageous as it often proceeds with high chemoselectivity, leaving other reducible functional groups, such as carbonyls or esters, intact.[9][10]

Experimental Protocol: Synthesis of 3-(2-Aminophenyl)propan-1-ol

This protocol is designed for the laboratory-scale synthesis of 3-(2-Aminophenyl)propan-1-ol.

Materials and Reagents:
Reagent/MaterialGradeSupplierComments
This compound≥98%Commercially Available
Iron Powder-325 meshCommercially AvailableHigh surface area is preferred.
EthanolReagent GradeCommercially Available
Deionized Water
Hydrochloric Acid (HCl)Concentrated (37%)Commercially Available
Sodium Carbonate (Na₂CO₃)AnhydrousCommercially AvailableFor neutralization.
Ethyl AcetateReagent GradeCommercially AvailableFor extraction.
Brine (Saturated NaCl solution)For washing.
Anhydrous Sodium Sulfate (Na₂SO₄)Commercially AvailableFor drying.
Celite®Commercially AvailableFilter aid.
Reaction Setup and Procedure:
  • Reaction Assembly: To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a thermometer, add this compound (5.0 g, 27.6 mmol).

  • Solvent Addition: Add ethanol (60 mL) and deionized water (20 mL) to the flask and stir the mixture to dissolve the starting material.

  • Addition of Iron: To the stirred solution, add iron powder (7.7 g, 138 mmol, 5.0 equiv.).

  • Initiation of Reaction: Gently heat the mixture to approximately 40-50 °C.

  • Acid Addition: Slowly add concentrated hydrochloric acid (1.0 mL) dropwise via a syringe. Caution: The reaction is exothermic, and the addition of acid may initiate a vigorous reaction.[11] Maintain the temperature below reflux.

  • Reaction Progression: After the initial exotherm subsides, heat the reaction mixture to a gentle reflux (approximately 80-85 °C) and maintain for 2-4 hours.

  • Monitoring the Reaction: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 1:1 Hexanes:Ethyl Acetate). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates the reaction is proceeding.

Work-up and Purification:
  • Cooling and Filtration: Once the reaction is complete (as determined by TLC), cool the mixture to room temperature. Filter the reaction mixture through a pad of Celite® to remove the excess iron and iron oxides.[1][12]

  • Washing: Wash the filter cake with ethanol (2 x 20 mL) to ensure complete recovery of the product.

  • Solvent Removal: Combine the filtrates and remove the ethanol under reduced pressure using a rotary evaporator.

  • Neutralization and Extraction: To the remaining aqueous solution, add a saturated solution of sodium carbonate (Na₂CO₃) until the pH is basic (pH 8-9). Caution: Foaming will occur due to the release of CO₂.[13]

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine (2 x 30 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Final Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude 3-(2-Aminophenyl)propan-1-ol.

  • Purification (if necessary): The crude product can be further purified by column chromatography on silica gel if required.

Expected Yield and Characterization:

A typical yield for this reaction is in the range of 80-90%. The final product, 3-(2-Aminophenyl)propan-1-ol[14], can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualizing the Workflow

The following diagram illustrates the key stages of the experimental procedure.

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up and Purification A 1. Add this compound, EtOH, and H₂O to Flask B 2. Add Iron Powder A->B C 3. Heat and Add Conc. HCl B->C D 4. Reflux and Monitor by TLC C->D E 5. Cool and Filter through Celite D->E Reaction Complete F 6. Remove EtOH (Rotary Evaporator) E->F G 7. Neutralize with Na₂CO₃ and Extract with EtOAc F->G H 8. Wash, Dry, and Concentrate G->H I 9. Purify by Column Chromatography (Optional) H->I J J I->J Final Product: 3-(2-Aminophenyl)propan-1-ol

Caption: Experimental workflow for the synthesis of 3-(2-Aminophenyl)propan-1-ol.

Troubleshooting and Key Considerations

IssuePotential Cause(s)Suggested Solution(s)
Reaction is sluggish or does not go to completion. - Inactive iron powder.- Insufficient acid.- Low reaction temperature.- Use fresh, fine iron powder.- Add a small additional amount of acid.- Ensure the reaction is at a gentle reflux.
Formation of a thick, difficult-to-stir slurry. - High concentration of iron salts.- Add more solvent (ethanol/water mixture) to improve stirrability.
Low yield after work-up. - Incomplete extraction.- Product loss during filtration.- Perform additional extractions with ethyl acetate.- Thoroughly wash the Celite® pad with the reaction solvent.
Product is contaminated with iron. - Inefficient filtration.- Ensure a thick pad of Celite® is used for filtration. A membrane filter can also be employed.[12]

Safety Precautions

  • Exothermic Reaction: The reaction is exothermic, especially upon the addition of acid. Proper temperature control is essential.[6]

  • Flammable Solvents: Ethanol and ethyl acetate are flammable.[15] All heating should be conducted in a well-ventilated fume hood, away from open flames or sparks.

  • Corrosive Acid: Concentrated hydrochloric acid is corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Hydrogen Gas Evolution: The reaction of iron with acid can produce flammable hydrogen gas. Ensure adequate ventilation.

  • Iron Powder: Fine iron powder can be a fire hazard. Avoid creating dust clouds and keep away from ignition sources.

Conclusion

The iron-mediated reduction of this compound is a reliable and efficient method for the synthesis of 3-(2-Aminophenyl)propan-1-ol. This protocol, grounded in the well-established Béchamp reduction, offers a practical and scalable approach for researchers in both academic and industrial settings. By understanding the underlying mechanism and adhering to the detailed procedure and safety guidelines, scientists can confidently employ this transformation in their synthetic endeavors.

References

  • Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. (n.d.). National Institutes of Health.
  • A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. (n.d.). ResearchGate.
  • 3-(2-Aminophenyl)propan-1-ol | 57591-47-6. (n.d.). Biosynth.
  • What are the best reagents to reduce aromatic nitro to amine? (2012). ResearchGate.
  • Reduction of aromatic nitro compounds using Fe and HCl gives… (n.d.). Allen.
  • Aromatic Reductions: Nitrobenzene → Aniline with Fe (or Zn), HCl; then NaOH. (n.d.). OrgoSolver.
  • A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis. (n.d.). Benchchem.
  • Which one is the best procedure for the reduction of aromatic nitro compounds? (2018). ResearchGate.
  • Nitro Reduction - Iron (Fe). (n.d.). Common Organic Chemistry.
  • Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE. (n.d.). Vedantu.
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  • Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. (2023). Journal of Chemical Education.
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  • How to completely remove iron (Fe) powder from the reaction mixture? (2014). ResearchGate.
  • nitro razredčilo. (n.d.). Chemius.
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  • Nitro Reduction. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Fe-HCl: An Efficient Reagent for Deprotection of Oximes as well as Selective Oxidative Hydrolysis of Nitroalkenes and Nitroalkanes to Ketones. (n.d.). Sciencemadness.org.
  • IRON REDUCED EXTRA PURE MSDS. (2015). Loba Chemie.
  • How to carry out the work Up of Iron-H2SO4 assisted reduction? (2014). ResearchGate.
  • Reduction of nitro compounds. (n.d.). Wikipedia.
  • Iron Catalyzed Reduction of Nitro Compounds. (2018). ResearchGate.
  • 3-Amino-3-(2-aminophenyl)propan-1-ol. (n.d.). National Institutes of Health.
  • Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. (n.d.). Semantic Scholar.
  • Preparation method of 3-methylamino-1-phenylpropanol. (n.d.). Google Patents.
  • 3-(2-Aminophenyl)propan-1-ol. (n.d.). BLDpharm.
  • IRON REDUCED. (2008). The Science Company.

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Application Note & Protocol: A Scalable and Chemoselective Synthesis of 3-(2-Nitrophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the large-scale synthesis of 3-(2-Nitrophenyl)propan-1-ol, a valuable intermediate in pharmaceutical and fine chemical research. We present a robust, two-stage synthetic strategy that is optimized for scalability, safety, and chemoselectivity. The primary route involves an initial Knoevenagel condensation to construct the carbon backbone, yielding the precursor 3-(2-nitrophenyl)propanoic acid, followed by a highly selective reduction. The core of this guide is a detailed protocol for the reduction of the carboxylic acid using a borane-tetrahydrofuran complex (BH₃-THF), a method chosen for its exceptional functional group tolerance, which preserves the nitro moiety. An alternative protocol using lithium aluminum hydride (LiAlH₄) is also discussed, with a strong emphasis on the comparative safety and handling procedures. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and well-documented methodology for producing this key building block.

Strategic Overview: Pathway to this compound

The synthesis of this compound on a large scale requires a strategy that is not only high-yielding but also inherently safe and reproducible. The chosen pathway is a classic two-step sequence that offers excellent control over the chemical transformations.

  • Step 1: Carbon Backbone Construction via Knoevenagel Condensation. The synthesis commences with the reaction between 2-nitrobenzaldehyde and an active methylene compound, such as malonic acid or its diethyl ester. The Doebner modification of the Knoevenagel condensation, which utilizes malonic acid in the presence of pyridine and a catalytic amount of piperidine, is a well-established method.[1][2] This reaction proceeds via condensation followed by an in situ decarboxylation to yield the α,β-unsaturated carboxylic acid, which is then reduced to the saturated precursor, 3-(2-nitrophenyl)propanoic acid. A related approach using diethyl malonate followed by hydrolysis and decarboxylation also affords the desired precursor with high efficiency.[3]

  • Step 2: Chemoselective Carboxylic Acid Reduction. The critical step is the reduction of the carboxylic acid group to a primary alcohol without affecting the sensitive nitro group. While powerful reductants like lithium aluminum hydride (LiAlH₄) can achieve this, they often lack chemoselectivity and can reduce the nitro group as well.[4][5] Therefore, the preferred reagent for this transformation is a borane complex, such as borane-tetrahydrofuran (BH₃-THF). Borane reagents exhibit remarkable selectivity for carboxylic acids, reducing them efficiently even in the presence of nitro groups, esters, and other functional groups.[6][7][8] This selectivity is paramount for the success of the synthesis on a large scale.

Logical Workflow of the Selected Synthetic Route

Caption: Overall workflow for the synthesis of this compound.

Part I Protocol: Synthesis of 3-(2-Nitrophenyl)propanoic Acid

This protocol details the synthesis of the carboxylic acid precursor via the Doebner-Knoevenagel condensation. This method is advantageous as it is a one-pot procedure from the aldehyde to the saturated acid (following a reduction of the intermediate cinnamic acid). For a more classical, multi-step but highly reliable approach, refer to the malonic ester synthesis protocol.[3]

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
2-Nitrobenzaldehyde151.12151.1 g1.001.0
Malonic Acid104.06125.0 g1.201.2
Pyridine79.10500 mL-Solvent
Piperidine85.158.5 g (9.9 mL)0.100.1
Hydrochloric Acid (conc.)36.46As needed-For acidification
Diethyl Ether74.12As needed-Extraction Solvent
Sodium Sulfate (anhydrous)142.04As needed-Drying Agent
Step-by-Step Experimental Protocol
  • Reaction Setup: To a 2 L round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-nitrobenzaldehyde (151.1 g, 1.00 mol) and malonic acid (125.0 g, 1.20 mol).

  • Solvent and Catalyst Addition: Add pyridine (500 mL) to the flask, followed by the dropwise addition of piperidine (9.9 mL, 0.10 mol) over 10 minutes. The addition of piperidine acts as the catalyst for the condensation.[9]

  • Condensation and Decarboxylation: Heat the reaction mixture to reflux (approx. 90-100 °C) using a heating mantle. The progress of the reaction can be monitored by the evolution of CO₂, which indicates the decarboxylation of the intermediate dicarboxylic acid.[1] Maintain reflux for 4-6 hours, or until TLC analysis shows complete consumption of the starting aldehyde.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and then pour it slowly into a mixture of crushed ice (1 kg) and concentrated hydrochloric acid (200 mL). This will neutralize the pyridine and precipitate the product.

    • Stir the resulting slurry for 30 minutes. The intermediate, 2-nitrocinnamic acid, will precipitate. For the purpose of this protocol, this intermediate is hydrogenated directly.

    • Note: For synthesis of the final propanol, the intermediate unsaturated acid is typically reduced. A common method is catalytic hydrogenation (e.g., H₂, Pd/C) which would reduce both the double bond and the nitro group. To selectively reduce the double bond, other methods would be required. A more direct route to the final product involves the reduction of the stable 3-(2-nitrophenyl)propanoic acid.

    • To obtain 3-(2-nitrophenyl)propanoic acid, the intermediate 2-nitrocinnamic acid must be isolated and then the double bond selectively reduced. However, a more direct and often preferred route is via the malonic ester synthesis followed by hydrolysis, decarboxylation, and subsequent reduction.[3]

  • Purification: The crude 3-(2-nitrophenyl)propanoic acid is purified by recrystallization from a suitable solvent system, such as toluene or an ethanol/water mixture, to yield a crystalline solid.[3]

Part II Protocol: Large-Scale Reduction to this compound

This section details the critical reduction step. The primary protocol utilizes Borane-Tetrahydrofuran (BH₃-THF) for its superior chemoselectivity.

Primary Protocol: Reduction with Borane-Tetrahydrofuran (BH₃-THF)

Causality: Borane is an electrophilic reducing agent that forms a complex with the carboxylic acid, which is more reactive than other carbonyls like esters. This allows for selective reduction at room temperature, leaving the electron-withdrawing nitro group intact.[6][7]

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
3-(2-Nitrophenyl)propanoic Acid195.17195.2 g1.001.0
Borane-THF complex (1 M)-3.0 L3.003.0
Tetrahydrofuran (THF), anhydrous72.111.0 L-Solvent
Methanol32.04As needed-Quenching
Sodium Hydroxide (10% aq.)40.00As needed-Work-up
Diethyl Ether74.12As needed-Extraction
Step-by-Step Experimental Protocol
  • Inert Atmosphere Setup: Assemble a 5 L, three-necked, round-bottom flask equipped with a mechanical stirrer, a 2 L pressure-equalizing dropping funnel, a thermometer, and a nitrogen inlet connected to a bubbler. The entire apparatus must be flame-dried or oven-dried before assembly to ensure anhydrous conditions.

  • Reagent Charging: Under a positive pressure of nitrogen, charge the flask with a solution of 3-(2-nitrophenyl)propanoic acid (195.2 g, 1.00 mol) in 1.0 L of anhydrous THF.

  • Cooling: Cool the solution to 0-5 °C using an ice-water bath.

  • Addition of BH₃-THF: Slowly add the 1 M BH₃-THF solution (3.0 L, 3.00 mol) via the dropping funnel over 2-3 hours. Crucially, maintain the internal temperature below 10 °C throughout the addition. The reaction is exothermic and generates hydrogen gas. Ensure the nitrogen outlet is vented properly to a fume hood.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 12-16 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Quenching Protocol (Critical Safety Step):

    • Cool the reaction mixture back down to 0-5 °C with an ice bath.

    • Extremely carefully and slowly , add methanol dropwise to quench the excess borane. Vigorous hydrogen evolution will occur. Add methanol until the gas evolution ceases.

    • Slowly add 10% aqueous sodium hydroxide solution, again maintaining the temperature below 20 °C, until the mixture is basic.

  • Isolation and Purification:

    • Transfer the mixture to a separatory funnel. Separate the aqueous and organic layers.

    • Extract the aqueous layer twice with diethyl ether.

    • Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Safety Protocol for Borane-Tetrahydrofuran (BH₃-THF)

BH₃-THF is a reactive and potentially hazardous reagent that requires strict adherence to safety protocols.

  • Handling: Always handle BH₃-THF solutions under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with air and moisture.[10][11] Use syringes or cannulas for transfers.

  • Storage: Store in a cool, dry place away from ignition sources. Refrigeration is recommended. Containers may develop pressure due to the slow decomposition to hydrogen and diborane gas.[10]

  • Hazards: BH₃-THF reacts violently with water, releasing flammable hydrogen gas. The diborane gas that can be released is toxic and has a low autoignition temperature (136-139 °C).[12][13][14] The THF solvent can form explosive peroxides upon storage.[10]

  • Personal Protective Equipment (PPE): Wear a flame-retardant lab coat, safety goggles, and appropriate chemical-resistant gloves.

  • Spills: Cover spills with dry sand or another non-combustible absorbent. DO NOT USE WATER. [11]

Experimental Setup Diagram

Caption: Inert atmosphere setup for large-scale borane reduction.

Alternative Protocol: Reduction with Lithium Aluminum Hydride (LiAlH₄)

Causality: LiAlH₄ is a powerful, nucleophilic reducing agent capable of reducing most carbonyl functional groups, including carboxylic acids.[5][15][16] Its high reactivity requires more stringent safety measures and careful control of reaction conditions. It is less chemoselective than borane and may partially reduce the nitro group, potentially leading to side products.

A detailed protocol would follow a similar setup to the borane reduction but with different stoichiometry and a more rigorous quenching procedure.

Critical Safety Protocol for Lithium Aluminum Hydride (LiAlH₄)

LiAlH₄ is a water-reactive, pyrophoric solid that demands extreme caution.

  • Handling: LiAlH₄ powder can ignite in moist air.[15] Handle only in an inert atmosphere glovebox or under a steady stream of dry nitrogen. Avoid friction or grinding.[15] Solutions in THF are also highly reactive.

  • Quenching: The quenching of LiAlH₄ reactions is highly exothermic and releases large volumes of hydrogen gas. The most common and controlled method is the Fieser workup:[17][18][19]

    • Cool the reaction to 0 °C.

    • For every X grams of LiAlH₄ used, slowly and sequentially add:

      • X mL of water

      • X mL of 15% aqueous NaOH

      • 3X mL of water

    • This procedure forms a granular, easily filterable precipitate of aluminum salts.[18]

  • Fire: Use a Class D fire extinguisher (for combustible metals) or smother with dry sand. NEVER USE WATER, CO₂, or foam extinguishers. [15]

Purification and Characterization

Large-Scale Purification

For multi-kilogram scale, vacuum distillation is the most effective method for purifying the final this compound. The high boiling point of the alcohol necessitates reduced pressure to prevent thermal decomposition. For smaller, research-grade quantities, silica gel column chromatography using a gradient of ethyl acetate in hexanes is effective. Industrial purification of alcohols often involves fractional distillation to remove volatile impurities and water.[20][21][22][23]

Analytical Data

The final product should be characterized to confirm its identity and purity.

AnalysisExpected Results for this compound
Appearance Pale yellow oil or low-melting solid
¹H NMR (CDCl₃, 400 MHz) δ ~ 7.8-8.0 (d, 1H, Ar-H), 7.4-7.6 (m, 2H, Ar-H), 7.3-7.4 (t, 1H, Ar-H), 3.7 (t, 2H, -CH₂OH), 2.9 (t, 2H, Ar-CH₂-), 1.9 (quint, 2H, -CH₂CH₂CH₂-), 1.5 (br s, 1H, -OH).
¹³C NMR (CDCl₃, 100 MHz) δ ~ 149.5 (C-NO₂), 135.0, 133.0, 127.5, 124.5, 121.0 (Ar-C), 61.5 (-CH₂OH), 32.0, 28.0 (aliphatic -CH₂-).
IR (KBr, cm⁻¹) ~3400 (br, O-H stretch), 3100-3000 (Ar C-H stretch), 2950-2850 (Aliphatic C-H stretch), 1525 & 1350 (asymm. & symm. N-O stretch of NO₂) , 1050 (C-O stretch).
Mass Spec (ESI+) m/z = 182.08 [M+H]⁺, 204.06 [M+Na]⁺

References

  • PrepChem. (n.d.). Synthesis of 3-(2-nitrophenyl)propionic acid. PrepChem.com. [Link]

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Application Note: Quantitative Analysis of 3-(2-Nitrophenyl)propan-1-ol in Pharmaceutical and Research Samples

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive guide to the quantitative analysis of 3-(2-Nitrophenyl)propan-1-ol, a key intermediate in various synthetic processes. Recognizing the critical need for accurate quantification in drug development and quality control, we provide detailed protocols for two robust analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) as the primary method, and Gas Chromatography-Mass Spectrometry (GC-MS) as a supplementary method. This document is intended for researchers, scientists, and drug development professionals, offering in-depth methodologies, experimental considerations, and validation parameters to ensure reliable and reproducible results.

Introduction

This compound is an organic compound of significant interest in the synthesis of pharmaceuticals and other fine chemicals.[1] Its molecular structure, featuring a nitrophenyl group, makes it a versatile building block.[1] Accurate determination of its purity and concentration in reaction mixtures and final products is paramount for ensuring the safety, efficacy, and quality of the end-products. This guide provides a detailed framework for the quantitative analysis of this compound, drawing upon established principles for the analysis of aromatic and nitro-substituted compounds.[2][3]

The selection of an appropriate analytical method is contingent on several factors, including the sample matrix, required sensitivity, and the specific goals of the analysis. For routine quality control of bulk materials and formulations where analyte concentrations are relatively high, HPLC-UV offers a cost-effective and reliable solution.[3] For trace-level analysis or in complex biological matrices, GC-MS provides superior sensitivity and selectivity.[3]

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.

PropertyValueSource
Molecular Formula C₉H₁₁NO₃[4][5]
Molecular Weight 181.19 g/mol [5][6]
CAS Number 20716-26-1[5][7][8]
Appearance Brown oil to reddish-yellow clear liquid[1]
Solubility Soluble in organic solvents such as methanol, acetonitrile, and dichloromethane.Inferred from structure

Primary Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle: Reversed-phase HPLC is the chosen primary method due to its wide applicability, robustness, and the presence of a strong chromophore (the nitrophenyl group) in the analyte, which allows for sensitive UV detection. The separation is based on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.

Rationale for Method Selection
  • UV Absorbance: The nitroaromatic structure of this compound results in strong UV absorbance, making UV detection a highly sensitive and suitable choice.

  • Versatility of Reversed-Phase Chromatography: C18 columns are versatile and effective for separating a wide range of moderately polar to nonpolar compounds.[2]

  • Established Methodology: The principles for analyzing similar aromatic compounds by RP-HPLC are well-established, providing a solid foundation for method development.[3][9]

Experimental Protocol: HPLC-UV

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • Diode Array Detector (DAD) or UV-Vis Detector

Materials and Reagents:

  • This compound reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Formic acid (LC-MS grade)

  • 0.45 µm syringe filters (PTFE or other compatible material)

Chromatographic Conditions:

ParameterCondition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 30% B to 80% B over 10 minutes, hold at 80% B for 2 minutes, return to 30% B and equilibrate for 3 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or optimal wavelength determined by UV scan)
Injection Volume 10 µL
Step-by-Step Protocol
  • Mobile Phase Preparation: Prepare the mobile phases by adding the specified amount of formic acid to the respective solvents. Filter and degas the mobile phases before use.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

    • From the stock solution, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by serial dilution with the mobile phase initial composition (30% B).

  • Sample Preparation:

    • Accurately weigh a known amount of the sample and dissolve it in a suitable solvent (e.g., acetonitrile) to achieve an expected concentration within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

    • Inject the calibration standards, followed by the sample solutions.

    • Record the peak areas of the analyte.

  • Quantification:

    • Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.

    • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Method Validation (as per ICH Q2(R2) Guidelines)

A comprehensive validation of the analytical method is crucial to ensure its suitability for the intended purpose.[3]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by analyzing a placebo and a spiked sample to ensure no interfering peaks at the retention time of the analyte.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A linear relationship should be established across the desired concentration range with a correlation coefficient (r²) > 0.999.

  • Accuracy: The closeness of the test results to the true value. This can be determined by analyzing samples with known concentrations of the analyte (e.g., spiked placebo) and calculating the percent recovery.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This should be assessed at both the intra-day and inter-day levels, with the relative standard deviation (RSD) typically being less than 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for the analysis of volatile and semi-volatile compounds and offers high sensitivity and selectivity.

Rationale for Method Selection
  • High Sensitivity and Selectivity: GC-MS provides excellent sensitivity, making it suitable for trace analysis. The mass spectrometer provides structural information, enhancing the selectivity of the method.

  • Analysis of Volatile Impurities: This method is well-suited for the simultaneous analysis of the main component and any volatile impurities that may be present.

  • Confirmation of Identity: The mass spectrum of the analyte serves as a chemical fingerprint, providing unambiguous identification.

Experimental Protocol: GC-MS

Instrumentation:

  • Gas chromatograph with a split/splitless injector

  • Mass spectrometer (e.g., quadrupole)

  • Autosampler

Materials and Reagents:

  • This compound reference standard (≥98% purity)

  • Dichloromethane (GC grade)

  • Helium (carrier gas, 99.999% purity)

Chromatographic and Mass Spectrometric Conditions:

ParameterCondition
Column DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Injector Temperature 250 °C
Oven Temperature Program Initial 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injection Mode Split (20:1)
Injection Volume 1 µL
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-400
Step-by-Step Protocol
  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound in dichloromethane at a concentration of 1 mg/mL.

    • Prepare a series of calibration standards by serial dilution.

    • Dissolve and dilute samples in dichloromethane to a concentration within the calibration range.

  • Analysis:

    • Inject the standards and samples into the GC-MS system.

    • Acquire the data in full scan mode.

  • Quantification:

    • Identify the analyte peak based on its retention time and mass spectrum.

    • Select a characteristic ion for quantification (e.g., the molecular ion or a major fragment ion).

    • Construct a calibration curve by plotting the peak area of the selected ion versus the concentration of the standards.

    • Determine the concentration of the analyte in the samples from the calibration curve.

Data Presentation and Visualization

Workflow Diagrams

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Standard & Sample Preparation D Injection A->D B Mobile Phase Preparation C HPLC System Equilibration B->C C->D E Chromatographic Separation D->E F UV Detection E->F G Peak Integration F->G H Calibration Curve Construction G->H I Quantification H->I GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Standard & Sample Preparation in Dichloromethane B GC Injection A->B C Separation in Capillary Column B->C D Elution & Transfer to MS C->D E Ionization (EI) D->E F Mass Analysis E->F G Peak Identification (RT & Mass Spectrum) F->G H Quantification Ion Peak Area G->H I Concentration Determination H->I

Caption: GC-MS analysis workflow for this compound.

Conclusion

This application note provides detailed and robust protocols for the quantitative analysis of this compound using HPLC-UV and GC-MS. The choice of method will depend on the specific requirements of the analysis, including sensitivity, sample matrix, and available instrumentation. By following the outlined procedures and adhering to good laboratory practices, researchers and scientists can achieve accurate and reliable quantification of this important chemical intermediate, ensuring the quality and consistency of their research and products. The provided validation framework further ensures that the chosen method is fit for its intended purpose, meeting the stringent requirements of the pharmaceutical industry.

References

  • AbacipharmTech. This compound. Available from: [Link].

  • PubChem. 1-(3-Nitrophenyl)propan-1-ol. Available from: [Link].

  • SIELC Technologies. Separation of 3-(2-Nitrophenyl)propionic acid on Newcrom R1 HPLC column. Available from: [Link].

  • SpectraBase. 2-Nitro-1-(3-nitrophenyl)-1-propanol. Available from: [Link].

  • PubChem. This compound. Available from: [Link].

  • Organic Syntheses. 3-phenyl-1-propanol. Available from: [Link].

  • LCGC International. Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. Available from: [Link].

  • ResearchGate. Synthesis of novel 3-substituted-1-(2'-hydroxyphenyl)propan-1-ones. Available from: [Link].

  • Doc Brown's Chemistry. mass spectrum of propan-1-ol. Available from: [Link].

  • DPS Instruments. Consumer Products Analysis by GC - Gas Chromatography Applications. Available from: [Link].

Sources

Troubleshooting & Optimization

incomplete reduction of the nitro group in 3-(2-Nitrophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for challenges related to the chemical reduction of 3-(2-nitrophenyl)propan-1-ol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth solutions to common issues encountered during this transformation. The following troubleshooting guides and FAQs are structured to address specific experimental problems with a focus on mechanistic reasoning and practical solutions.

Troubleshooting Guide: Overcoming Incomplete Reduction

Q1: My reduction of this compound to 3-(2-aminophenyl)propan-1-ol is incomplete or has stalled. What are the common causes and how can I resolve this?

Incomplete conversion is a frequent challenge in the reduction of aromatic nitro compounds. The root cause often lies in the reagents, reaction conditions, or inherent properties of the substrate itself. Below is a systematic approach to diagnosing and solving this issue.

The reduction of a nitro group to an aniline is a multi-step process proceeding through nitroso and hydroxylamine intermediates.[1][2] An incomplete reaction suggests that one of these steps is kinetically hindered or that the chosen methodology is suboptimal for this specific substrate.

Method-Specific Troubleshooting

The appropriate troubleshooting strategy depends heavily on the reduction method employed.

1. Catalytic Hydrogenation (e.g., H₂, Pd/C, PtO₂, Raney Nickel)

This is often the method of choice for its clean reaction profile.[3] However, its efficacy is highly dependent on catalyst activity and reaction parameters.

  • Potential Cause: Poor Catalyst Activity or Poisoning

    • Explanation: Heterogeneous catalysts like Pd/C can be deactivated by impurities (catalyst poisons) such as sulfur or halide compounds present in the starting material or solvent.[4] Catalysts can also lose activity over time due to improper storage or handling.

    • Solution:

      • Use a fresh batch of high-quality catalyst.

      • Increase the catalyst loading (e.g., from 5 mol% to 10 mol%).

      • Purify the starting material, this compound, via recrystallization or column chromatography to remove potential poisons.

      • When using Raney Nickel, ensure it is freshly prepared or properly activated. Raney Ni is often preferred to avoid the dehalogenation of aromatic halides, which can be a concern with Pd/C.[3]

  • Potential Cause: Insufficient Hydrogen Pressure or Agitation

    • Explanation: The reaction rate is dependent on the concentration of hydrogen at the catalyst surface. Low pressure or poor mixing can make the mass transfer of hydrogen gas the rate-limiting step.

    • Solution:

      • Increase hydrogen pressure. If using a balloon, switch to a Parr hydrogenator or a similar apparatus capable of maintaining higher pressures (e.g., 50 psi).[5]

      • Ensure vigorous stirring to maintain a good suspension of the catalyst and facilitate gas-liquid mixing.

  • Potential Cause: Poor Substrate Solubility

    • Explanation: The starting material must be fully dissolved in the solvent to interact effectively with the solid catalyst. Poor solubility can severely limit the reaction rate.[5]

    • Solution:

      • Switch to a solvent in which the substrate is more soluble, such as THF, or use a co-solvent system like ethanol/water or acetic acid.[5] Protic co-solvents can often improve hydrogenation efficiency.[5]

2. Metal in Acidic/Neutral Media (e.g., Fe/NH₄Cl, Fe/HCl, SnCl₂/HCl)

These methods are robust and show excellent chemoselectivity.[6] However, they are sensitive to the physical state of the metal and reaction conditions.

  • Potential Cause: Metal Passivation

    • Explanation: The surface of the metal powder can become coated with metal oxides or hydroxides during the reaction, preventing it from reacting further. The purity and surface area of the metal are critical.[5]

    • Solution:

      • Use a fine, high-surface-area metal powder.

      • "Activate" the metal before use. For example, briefly wash iron powder with dilute HCl to remove the oxide layer, followed by rinsing with water and the reaction solvent.

      • Ensure vigorous stirring to mechanically break up any passivating layers.

  • Potential Cause: Incorrect Stoichiometry or pH

    • Explanation: A sufficient excess of the metal is required to drive the reaction to completion.[5] In systems like Fe/NH₄Cl, the ammonium chloride acts as a mild proton source.[7] Insufficient acid or salt can slow the reaction.

    • Solution:

      • Increase the molar equivalents of the metal (e.g., from 3 eq. to 5-7 eq.).

      • Ensure the appropriate amount of acid or salt is present. For Fe/NH₄Cl, a saturated aqueous solution is often used.

3. Sodium Dithionite (Na₂S₂O₄)

This is a valuable metal-free option, but the reagent's stability is a key concern.

  • Potential Cause: Reagent Decomposition

    • Explanation: Sodium dithionite can decompose upon exposure to air and moisture.[5][8] It is also unstable in acidic solutions.

    • Solution:

      • Always use a fresh bottle of sodium dithionite from a reliable supplier.

      • The reaction medium should be neutral or slightly basic to ensure the stability of the dithionite.[9]

      • Prepare the dithionite solution immediately before use.

Troubleshooting Summary Table
Method Potential Cause Recommended Solution(s)
Catalytic Hydrogenation Catalyst Deactivation/PoisoningUse fresh catalyst; increase loading; purify starting material.
Low H₂ Pressure / Poor AgitationIncrease H₂ pressure (e.g., use a Parr apparatus); stir vigorously.
Poor Substrate SolubilityChange solvent (e.g., THF, AcOH) or use a co-solvent system.[5]
Metal/Acid (Fe, Sn, Zn) Metal Surface PassivationUse fine metal powder; activate metal with dilute acid before use.
Incorrect StoichiometryIncrease molar equivalents of the metal and/or acid/salt.
Sodium Dithionite Reagent DecompositionUse a fresh bottle of Na₂S₂O₄; maintain neutral or basic pH.[9]
Troubleshooting Workflow Diagram

G start Incomplete Reduction of This compound method Which method was used? start->method cat_hydro Catalytic Hydrogenation (Pd/C, Raney Ni) method->cat_hydro Catalytic metal_acid Metal/Acid (Fe/NH₄Cl, SnCl₂) method->metal_acid Metal dithionite Sodium Dithionite method->dithionite Dithionite cat_q1 Is catalyst fresh? Is substrate pure? cat_hydro->cat_q1 cat_a1_no Use fresh catalyst. Purify starting material. cat_q1->cat_a1_no No cat_q2 Is H₂ pressure adequate? Is stirring vigorous? cat_q1->cat_q2 Yes cat_a2_no Increase H₂ pressure. Increase stirring rate. cat_q2->cat_a2_no No cat_q3 Is substrate fully dissolved? cat_q2->cat_q3 Yes cat_a3_no Change solvent or use co-solvent (THF, EtOH). cat_q3->cat_a3_no No metal_q1 Is metal powder fine? Was it activated? metal_acid->metal_q1 metal_a1_no Use fine powder. Activate with dilute acid. metal_q1->metal_a1_no No metal_q2 Are there sufficient equivalents of metal/acid? metal_q1->metal_q2 Yes metal_a2_no Increase equivalents of metal and/or acid/salt. metal_q2->metal_a2_no No dith_q1 Is the Na₂S₂O₄ fresh? Is the pH neutral/basic? dithionite->dith_q1 dith_a1_no Use new reagent. Buffer the reaction. dith_q1->dith_a1_no No G Nitro R-NO₂ (Nitro) Nitroso R-NO (Nitroso) Nitro->Nitroso Hydroxylamine R-NHOH (Hydroxylamine) Nitroso->Hydroxylamine Azoxy R-N=N(O)-R (Azoxy Compound) Nitroso->Azoxy + R-NHOH Azo R-N=N-R (Azo Compound) Nitroso->Azo + R-NH₂ Amine R-NH₂ (Amine) Hydroxylamine->Amine Hydroxylamine->Azoxy Amine->Azo

Caption: Nitro group reduction pathway and common side products.

Q3: Can the propan-1-ol group in my starting material be affected by the reduction conditions?

The primary alcohol in this compound is generally stable under the most common conditions used for aromatic nitro group reduction.

  • Catalytic Hydrogenation (H₂/Pd/C, Raney Ni): These conditions are highly selective for the nitro group and will not reduce a simple aliphatic alcohol.

  • Metal/Acid (Fe/NH₄Cl, SnCl₂/HCl): These reagents are chemoselective for the reduction of nitro groups and will not affect the alcohol functionality. [6]* Sodium Dithionite: This is a mild reducing agent that is selective for nitro groups and does not reduce alcohols. [8] The main, albeit minor, risk is not reduction but potential dehydration of the alcohol to form an alkene under strongly acidic conditions combined with high heat. This resulting alkene could then be reduced, especially under catalytic hydrogenation conditions. However, this is unlikely under standard protocols.

Q4: What are the recommended, reliable starting protocols for the reduction of this compound?

Here are three validated protocols using different methodologies. Always monitor the reaction progress by TLC or LCMS.

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This method is often preferred for its high yield and clean workup.

  • Setup: In a flask suitable for hydrogenation (e.g., a Parr bottle), dissolve this compound (1.0 eq) in a suitable solvent like ethanol or ethyl acetate (approx. 0.1 M concentration).

  • Catalyst Addition: Carefully add 10% Palladium on carbon (typically 5-10 mol % Pd) to the solution under an inert atmosphere (like nitrogen or argon). [5]* Hydrogenation: Seal the vessel, evacuate the atmosphere, and backfill with hydrogen gas. Repeat this cycle three times. Pressurize the vessel with hydrogen (a balloon is acceptable for small scale, but 40-50 psi in a Parr apparatus is more effective) and stir the suspension vigorously at room temperature.

  • Monitoring: The reaction progress can be monitored by TLC or by observing the cessation of hydrogen uptake.

  • Workup: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent. The filtrate can then be concentrated under reduced pressure to yield the crude product, 3-(2-aminophenyl)propan-1-ol.

Protocol 2: Reduction with Iron and Ammonium Chloride (Fe/NH₄Cl)

This is a classic, cost-effective, and highly reliable method.

  • Setup: To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq), ethanol, and water (e.g., in a 4:1 or similar ratio to ensure solubility). Add iron powder (5-7 eq) and ammonium chloride (4-6 eq).

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. The reaction is often complete within 1-3 hours.

  • Monitoring: Follow the disappearance of the starting material by TLC. The product amine is often more polar.

  • Workup: Cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the iron and iron oxides. Wash the Celite pad thoroughly with ethanol or ethyl acetate. The filtrate can be concentrated, and the residue can be partitioned between ethyl acetate and a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acidity. The organic layer is then dried and concentrated to afford the product.

Protocol 3: Reduction with Sodium Dithionite (Na₂S₂O₄)

A mild, metal-free alternative.

  • Setup: Dissolve this compound (1.0 eq) in a mixture of a water-miscible organic solvent like THF or methanol and water (e.g., 2:1 ratio). Add sodium bicarbonate (3-4 eq) to maintain a basic pH.

  • Reaction: In a separate flask, prepare a solution of sodium dithionite (4-5 eq) in water. Add the dithionite solution dropwise to the stirred solution of the nitro compound at room temperature. After the addition, the mixture may be gently heated (e.g., to 50-60 °C) for a few hours to ensure completion.

  • Monitoring: Monitor the reaction by TLC.

  • Workup: Cool the reaction mixture and extract with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the desired amine.

References
  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • Smith, J. G., & Flashman, K. G. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes. Journal of Chemical Education, 100(9), 3493–3502. [Link]

  • ResearchGate. (2020). What's the mechanism for the reduction of aromatic nitro group when using Fe and NH4Cl? Retrieved from [Link]

  • Smith, J. G., & Flashman, K. G. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education, 100(9), 3493–3502. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Kumar, A., et al. (2025). Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. RSC. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the catalytic hydrogenation of aromatic nitro compounds.
  • Asian Journal of Chemistry. (n.d.). Synthesis, Characterization and Reduction of p-Nitrobenzoyl Hydroxypropyl Cellulose. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 3-(2-Nitrophenyl)propan-1-ol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 3-(2-nitrophenyl)propan-1-ol. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome common challenges and optimize your reaction conditions. As Senior Application Scientists, we combine technical accuracy with practical, field-tested insights to ensure your success.

Overview of Synthetic Strategies

The synthesis of this compound can be approached through several synthetic routes. The most common strategies involve the reduction of a carbonyl or carboxyl group three carbons away from the 2-nitrophenyl moiety. Key precursors often include derivatives of 2-nitrocinnamic acid or 2-nitrobenzaldehyde. The choice of strategy will depend on the availability of starting materials, desired scale, and laboratory capabilities.

A prevalent method involves the reduction of ethyl 2-nitrocinnamate. This two-step process typically includes the initial formation of the cinnamate ester followed by its reduction. Another viable route is the reaction of a suitable Grignard reagent with 2-nitrobenzaldehyde, followed by chain extension.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound in a question-and-answer format.

Question: My reduction of ethyl 2-nitrocinnamate is resulting in a low yield of this compound. What are the potential causes and solutions?

Answer: Low yields in this reduction can stem from several factors, from incomplete reaction to product degradation. Here’s a systematic approach to troubleshooting:

  • Incomplete Reaction: The simultaneous reduction of both the carbon-carbon double bond and the ester functionality requires a powerful reducing agent.

    • Solution: Lithium aluminum hydride (LiAlH₄) is generally effective for this transformation. Ensure you are using a sufficient molar excess of LiAlH₄ (typically 2-3 equivalents) to drive the reaction to completion. The reaction may require refluxing in an anhydrous ether solvent like tetrahydrofuran (THF) for several hours.[1] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial.

  • Side Reactions: The nitro group is susceptible to reduction under certain conditions. While LiAlH₄ is generally chemoselective for the ester and alkene, prolonged reaction times or excessive temperatures can lead to the reduction of the nitro group to an amino group or other intermediates.

    • Solution: Maintain careful control over the reaction temperature. Add the LiAlH₄ portion-wise to a cooled solution of the ester to manage the exothermicity of the reaction.[2] Once the addition is complete, allow the reaction to warm to room temperature and then gently reflux if necessary.

  • Product Loss During Workup: The product, this compound, is a polar molecule and may have some solubility in the aqueous layer during workup.

    • Solution: After quenching the excess LiAlH₄ (cautiously with water or a saturated solution of sodium sulfate), ensure you perform multiple extractions of the aqueous layer with a suitable organic solvent like ethyl acetate or dichloromethane.[1] Saturating the aqueous layer with sodium chloride can help to decrease the solubility of the product in the aqueous phase and improve extraction efficiency.

  • Purity of Starting Material: Impurities in the ethyl 2-nitrocinnamate can interfere with the reaction.

    • Solution: Ensure your starting ester is pure. Recrystallization or column chromatography may be necessary if the starting material is of questionable purity.[2]

Question: I am observing the formation of multiple byproducts during my synthesis. How can I identify and minimize them?

Answer: The formation of byproducts is a common challenge. The identity of the byproducts will depend on the specific synthetic route you are employing.

  • Route: Reduction of Ethyl 2-Nitrocinnamate

    • Potential Byproducts: 3-(2-Aminophenyl)propan-1-ol (from over-reduction), 2-nitrocinnamyl alcohol (from incomplete reduction of the double bond), and unreacted starting material.

    • Minimization Strategy: As mentioned previously, careful control of reaction time, temperature, and stoichiometry of the reducing agent is key. To avoid over-reduction, consider using a milder reducing agent that is more selective for the ester, followed by a separate step to reduce the double bond, although this adds steps to the synthesis.

  • Route: Grignard Reaction with 2-Nitrobenzaldehyde

    • Potential Byproducts: Products from the Grignard reagent reacting with the nitro group, and Wurtz coupling products from the Grignard reagent itself.[3][4]

    • Minimization Strategy: The nitro group can be problematic in Grignard reactions. Performing the reaction at low temperatures (e.g., -78 °C) can sometimes minimize side reactions with the nitro group.[5] An alternative is to protect the nitro group, though this adds extra steps of protection and deprotection.

Question: The purification of my crude this compound by column chromatography is proving difficult. What are my options?

Answer: Purification can be challenging due to the polarity of the alcohol and the potential for similar polarity byproducts.

  • Optimizing Column Chromatography:

    • Solvent System: A gradient elution is often more effective than an isocratic one. Start with a less polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increase the polarity.

    • Silica Gel: Ensure you are using an appropriate amount of silica gel (typically a 50:1 to 100:1 weight ratio of silica to crude product).

  • Alternative Purification Methods:

    • Recrystallization: If the crude product is a solid, recrystallization can be a highly effective purification technique.[6] Experiment with different solvent systems (e.g., ethyl acetate/hexane, toluene, or ethanol/water) to find one that provides good differential solubility for your product and impurities.

    • Distillation: If the product is a liquid and thermally stable, vacuum distillation can be an excellent method for purification on a larger scale.[7]

Frequently Asked Questions (FAQs)

Q1: What is a reliable starting material for the synthesis of this compound?

A common and commercially available starting material is 2-nitrocinnamic acid.[8][9] This can be esterified to ethyl 2-nitrocinnamate, which is then reduced.[10] Alternatively, one could start from 2-nitrobenzaldehyde and build the three-carbon chain.

Q2: What are the key safety precautions I should take during this synthesis?

  • Lithium Aluminum Hydride (LiAlH₄): This reagent is highly reactive with water and protic solvents, releasing flammable hydrogen gas. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).[2] The quenching process must be done slowly and at a low temperature.

  • Solvents: Many organic solvents used are flammable. Work in a well-ventilated fume hood and away from ignition sources.

  • Nitro Compounds: Aromatic nitro compounds can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.[11]

Q3: Can I use sodium borohydride (NaBH₄) for the reduction of ethyl 2-nitrocinnamate?

Sodium borohydride is generally not strong enough to reduce an ester to an alcohol.[12] It will typically only reduce the carbon-carbon double bond of the cinnamate system, yielding ethyl 3-(2-nitrophenyl)propanoate. For the complete reduction to this compound, a stronger reducing agent like LiAlH₄ is required.

Q4: How can I confirm the identity and purity of my final product?

A combination of analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will provide detailed structural information and is the primary method for confirming the identity of your compound.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your product.

  • Infrared (IR) Spectroscopy: This will show the presence of key functional groups, such as the hydroxyl (-OH) group and the nitro (-NO₂) group.

  • Thin Layer Chromatography (TLC) and/or Gas Chromatography (GC): These techniques are excellent for assessing the purity of your product.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-Nitrocinnamate from 2-Nitrocinnamic Acid
  • Esterification: In a round-bottom flask equipped with a reflux condenser, dissolve 2-nitrocinnamic acid (1 equivalent) in absolute ethanol (a sufficient volume to dissolve the acid).

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

  • After cooling, neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude ethyl 2-nitrocinnamate. Purify by recrystallization from ethanol if necessary.

Protocol 2: Reduction of Ethyl 2-Nitrocinnamate to this compound
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, prepare a suspension of LiAlH₄ (2.5 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve ethyl 2-nitrocinnamate (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via an addition funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by TLC.

  • Workup: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

  • Filter the resulting aluminum salts and wash the filter cake thoroughly with THF or ethyl acetate.

  • Combine the filtrate and washes, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Data Presentation

ParameterCondition for Protocol 1Condition for Protocol 2
Key Reagents 2-Nitrocinnamic acid, Ethanol, H₂SO₄Ethyl 2-nitrocinnamate, LiAlH₄
Solvent EthanolAnhydrous THF
Temperature Reflux0 °C to Reflux
Reaction Time 4-6 hours2-4 hours
Workup Neutralization, ExtractionCautious Quenching, Filtration, Extraction
Purification RecrystallizationColumn Chromatography

Visualizations

Reaction Workflow

G cluster_0 Step 1: Esterification cluster_1 Step 2: Reduction 2-Nitrocinnamic_Acid 2-Nitrocinnamic_Acid Ethanol_H2SO4 Ethanol, H2SO4 (cat.) Reflux 2-Nitrocinnamic_Acid->Ethanol_H2SO4 Ethyl_2_Nitrocinnamate Ethyl_2_Nitrocinnamate Ethanol_H2SO4->Ethyl_2_Nitrocinnamate LiAlH4_THF 1. LiAlH4, THF 2. H2O workup Ethyl_2_Nitrocinnamate->LiAlH4_THF 3_2_Nitrophenyl_propan_1_ol This compound LiAlH4_THF->3_2_Nitrophenyl_propan_1_ol

Caption: Synthetic workflow for this compound.

Troubleshooting Logic for Low Yield

G Low_Yield Low Yield Observed Incomplete_Reaction Incomplete Reaction? Low_Yield->Incomplete_Reaction Side_Reactions Side Reactions? Low_Yield->Side_Reactions Workup_Loss Product Loss During Workup? Low_Yield->Workup_Loss Impure_Starting_Material Impure Starting Material? Low_Yield->Impure_Starting_Material Increase_Reagent Increase Equivalents of LiAlH4 Increase Reaction Time/Temp Incomplete_Reaction->Increase_Reagent Control_Temp Control Temperature Carefully Monitor Reaction Closely Side_Reactions->Control_Temp Optimize_Extraction Multiple Extractions Saturate Aqueous Layer with NaCl Workup_Loss->Optimize_Extraction Purify_SM Purify Starting Material (Recrystallization/Chromatography) Impure_Starting_Material->Purify_SM

Caption: Troubleshooting logic for low reaction yield.

References

  • Blout, E. R., & Silverman, D. C. (1945). The Catalytic Reduction of Nitrocinnamic Acids and Esters. Journal of the American Chemical Society, 67(8), 1442–1443. Available at: [Link]

  • Organic Chemistry Portal. Grignard Reaction. Available at: [Link]

  • Wikipedia. Grignard reaction. Available at: [Link]

  • Chemguide. REACTION OF ALDEHYDES AND KETONES WITH GRIGNARD REAGENTS. Available at: [Link]

  • Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. Available at: [Link]

  • Chemistry LibreTexts. Wittig Reaction. Available at: [Link]

  • Wikipedia. Wittig reaction. Available at: [Link]

  • Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. Available at: [Link]

  • ACS Publications. The Catalytic Reduction of Nitrocinnamic Acids and Esters. Available at: [Link]

  • Organic Syntheses. 3-phenyl-1-propanol. Available at: [Link]

  • Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863–927. Available at: [Link]

  • ResearchGate. Synthesis of the PPGs 2-(2-nitrophenyl)-1-phenylpropan-1-ol 12) and... Available at: [Link]

  • YouTube. Wittig Reaction Mechanism. Available at: [Link]

  • Organic Syntheses. m-NITROCINNAMIC ACID. Available at: [Link]

  • Study.com. Outline the synthesis of 3-phenyl-1-propanol from toluene. Available at: [Link]

  • PubChem. This compound. Available at: [Link]

  • ResearchGate. Electrochemical Reduction and Carboxylation of Ethyl Cinnamate in MeCN. Available at: [Link]

  • Google Patents. WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino...
  • Google Patents. US4486607A - Process for the production of phenyl substituted propanal.
  • Brainly. Devise a 2-step synthesis of 1-(3-nitrophenyl)propan-1-one from benzene. Available at: [Link]

  • Google Patents. US5364987A - Process for the preparation of 1,3-propanediol.

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Technical Support Center: Purification of Crude 3-(2-Nitrophenyl)propan-1-ol by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a specialized technical resource for researchers, scientists, and professionals in drug development engaged in the purification of 3-(2-Nitrophenyl)propan-1-ol. The methodologies and troubleshooting advice provided herein are grounded in established chromatographic principles to ensure scientific integrity and experimental success.

Section 1: Foundational Knowledge & Method Development (FAQs)

This section addresses the crucial preliminary steps that form the basis of a successful separation. Proper method development using Thin-Layer Chromatography (TLC) is paramount to avoiding common pitfalls during the scale-up to column chromatography.

Q1: What are the key structural features of this compound that influence its chromatographic behavior?

A1: Understanding the molecule's structure is critical. This compound possesses three key features that dictate its interaction with the stationary phase:

  • Primary Alcohol (-OH): This is a highly polar group capable of strong hydrogen bonding with the silanol groups (Si-OH) on the surface of silica gel.

  • Nitro Group (-NO₂): This is a strong electron-withdrawing and polar group, contributing significantly to the molecule's overall polarity.

  • Aromatic Ring: The benzene ring provides a non-polar region and can participate in π-π interactions.

Given these features, the compound is moderately polar. On a standard silica gel (polar stationary phase), it will be retained more strongly than non-polar impurities but will elute before highly polar byproducts.[1]

Q2: How do I select an appropriate stationary phase?

A2: For this compound, standard silica gel (SiO₂) 60 Å with a particle size of 40-63 µm is the most common and cost-effective choice for flash column chromatography.[1] Silica gel is slightly acidic, which can sometimes cause issues with acid-sensitive compounds.[2] While this compound is generally stable, if you observe significant streaking or decomposition, you might consider:

  • Deactivated Silica: Pre-treating the column with a solvent system containing a small amount of a base like triethylamine (0.1–2.0%) can neutralize the most acidic silanol sites.[3][4]

  • Alumina (Neutral or Basic): If acid sensitivity is a confirmed problem, alumina can be a suitable alternative stationary phase.[5]

Q3: What is the process for developing an effective mobile phase using Thin-Layer Chromatography (TLC)?

A3: The goal is to find a solvent system that provides good separation between your target compound and its impurities. An ideal mobile phase for column chromatography will give your target compound an Rf value between 0.25 and 0.35 on a TLC plate.[6] This range ensures the compound moves efficiently through the column without eluting too quickly (poor separation) or too slowly (band broadening).

  • Starting Solvents: A common starting point for moderately polar compounds is a binary mixture of a non-polar solvent and a moderately polar solvent. Good choices include Hexane/Ethyl Acetate or Dichloromethane/Methanol.

  • Optimization:

    • If Rf is too low (<0.2): The mobile phase is not polar enough. Increase the proportion of the more polar solvent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).[3]

    • If Rf is too high (>0.8): The mobile phase is too polar. Decrease the proportion of the polar solvent.[3]

  • Spot Visualization: Since this compound contains a chromophore (the nitrophenyl group), it should be visible under UV light (254 nm). If not, staining with potassium permanganate (KMnO₄) is an effective alternative.

Q4: What does the Retention Factor (Rf) signify, and how is it calculated?

A4: The Retention Factor (Rf) is a ratio that quantifies the position of a compound on a developed TLC plate.[7][8] It is a critical parameter for comparing the polarity of different compounds under the same conditions.[9][10]

The formula is: Rf = (Distance traveled by the compound spot) / (Distance traveled by the solvent front) [11]

A lower Rf value indicates a more polar compound that interacts more strongly with the polar stationary phase, while a higher Rf value indicates a less polar compound.[6]

Section 2: Troubleshooting Common Chromatographic Problems

This section is designed as a direct, problem-solving guide for issues that frequently arise during the column chromatography process.

Problem Category Question Potential Causes & Scientific Rationale Solutions & Actionable Steps
Poor Separation Q5: My compound and an impurity are co-eluting or have very poor resolution. 1. Inappropriate Mobile Phase: The polarity of the eluent is not optimized to differentiate between the components. The relative affinities of the compounds for the stationary vs. mobile phase are too similar. 2. Column Overloading: Too much crude sample was loaded onto the column. This saturates the stationary phase at the origin, causing bands to broaden significantly and overlap as they travel down the column.[3] 3. Poorly Packed Column: Channels or cracks in the silica bed create alternative, faster pathways for the mobile phase, leading to uneven flow and band distortion.1. Re-optimize Mobile Phase: Return to TLC. Test solvent systems with different selectivities (e.g., substitute ethyl acetate with acetone or dichloromethane). Consider a ternary system (e.g., Hexane/DCM/EtOAc) for fine-tuning. 2. Reduce Sample Load: A general rule is to use a sample-to-silica mass ratio of 1:30 to 1:50 for difficult separations.[12] 3. Repack the Column: Use the slurry packing method (see Protocol 1) to ensure a homogenous, tightly packed bed.
Band Distortion Q6: Why is my compound band "streaking" or "tailing" down the column? 1. Strong Analyte-Silica Interaction: The polar alcohol group of your compound may be interacting too strongly with acidic silanol sites on the silica, causing a slow, continuous elution (tailing).[12] 2. Sample Overloading/Concentration: A highly concentrated sample applied to the column can cause streaking.[13][14] 3. Sample Insoluble in Mobile Phase: If the compound precipitates at the top of the column upon introduction of the mobile phase, it will dissolve slowly and streak.1. Add a Mobile Phase Modifier: Add 0.1-1% triethylamine to your eluent to mask the active silanol sites and improve peak shape.[4] For acidic compounds, adding 0.1-1% acetic or formic acid can help.[14] 2. Dilute the Sample: Ensure the sample is fully dissolved before loading. If using dry loading, ensure the compound is evenly adsorbed onto the silica. 3. Use a Stronger Loading Solvent: Dissolve the sample in a minimal amount of a solvent that ensures solubility but is still compatible with the column (e.g., dichloromethane). Alternatively, use the dry loading technique (see Protocol 2).[15]
Elution Issues Q7: My compound is not eluting from the column, even after I increase the solvent polarity. 1. Compound Decomposition: The compound may be unstable on the acidic silica gel and has degraded.[16] 2. Irreversible Adsorption: The compound is too polar for the chosen chromatography mode and has irreversibly bound to the stationary phase. 3. Incorrect Solvent System: A mistake may have been made in preparing the mobile phase, making it less polar than intended.[16]1. Test for Stability: Perform a 2D-TLC test (see Protocol 3) to check for on-plate decomposition. If unstable, switch to a neutral stationary phase like alumina or use deactivated silica.[16] 2. Methanol Flush: Try flushing the column with 100% methanol, a very polar solvent that will elute most compounds from silica. If this fails, the compound is likely lost. 3. Verify Solvents: Double-check the solvent bottles and the composition of your mobile phase.
Flow & Pressure Q8: The column flow rate is extremely slow. 1. Fine Particles Clogging the Frit: Very fine silica particles may have passed through the column and clogged the bottom frit or stopcock. 2. Improper Packing: The silica gel was packed too tightly, or swelling of the silica has occurred. 3. Sample Precipitation: The loaded sample may have precipitated at the top of the column, blocking flow.[17]1. Use a Fritted Column: Ensure your column has a proper frit. Adding a layer of sand on top of the silica bed can help prevent the top layer from being disturbed.[15] 2. Apply Pressure (Flash Chromatography): Use a gentle, consistent pressure from a pump or inert gas line to achieve the desired flow rate. Do not exceed the pressure limits of your glassware. 3. Investigate the Column Top: If flow stops after loading, the issue is likely precipitation. The column may need to be repacked.

Section 3: Key Experimental Protocols

Protocol 1: Step-by-Step Slurry Packing a Flash Chromatography Column

  • Preparation: Place a small plug of glass wool at the bottom of the column, ensuring it is firmly in place. Add a ~1 cm layer of clean sand.

  • Slurry Creation: In a beaker, measure the required amount of silica gel (e.g., 50g). Add the initial, least polar mobile phase (e.g., 10% EtOAc in Hexane) and stir gently to create a homogenous slurry without lumps. The consistency should be like a milkshake, easily pourable.

  • Packing: Clamp the column vertically. Pour the slurry into the column in a single, continuous motion. Use a funnel to prevent spilling.

  • Settling: Gently tap the side of the column with a piece of rubber tubing to encourage even settling of the silica bed and dislodge any air bubbles.

  • Pressurization: Open the stopcock and allow some solvent to drain. Apply gentle air pressure to the top of the column to compress and pack the bed firmly. The goal is a stable, homogenous bed that does not shrink or crack. Do not let the solvent level drop below the top of the silica bed.

  • Finalization: Once the bed is stable, carefully add another ~1 cm layer of sand on top to protect the silica surface during sample and solvent addition.[15]

Protocol 2: Dry Loading a Sample with Poor Solubility

  • Dissolution: Dissolve your crude this compound sample in a suitable, volatile solvent like dichloromethane or acetone in a round-bottom flask.[15]

  • Adsorption: Add a small amount of silica gel (typically 2-3 times the mass of your crude sample) to the flask.

  • Evaporation: Gently swirl the flask and remove the solvent under reduced pressure using a rotary evaporator. Continue until the silica is a dry, free-flowing powder with your compound adsorbed onto it.

  • Loading: Drain the solvent in your packed column until it is level with the top layer of sand. Carefully add the dry, sample-impregnated silica onto the sand layer, creating a thin, even band.

  • Finalization: Carefully add another thin layer of sand on top of the sample layer to prevent disturbance. Fill the column with the mobile phase and begin elution.

Protocol 3: 2D-TLC for Compound Stability Analysis

  • Spotting: Take a square TLC plate. In one corner, about 1 cm from both edges, spot your crude sample.

  • First Elution: Develop the plate as usual with your chosen mobile phase.

  • Drying and Rotation: Remove the plate and mark the solvent front. Allow it to dry completely in a fume hood.

  • Second Elution: Rotate the plate 90 degrees so that the line of separated spots from the first run is now the baseline. Develop the plate again in the same solvent system.

  • Analysis: Visualize the plate. If the compound is stable, all spots will lie on a 45-degree diagonal line from the origin. If any spots appear off this diagonal, it indicates that decomposition or a chemical reaction has occurred on the silica plate.[16]

Section 4: Data Summaries & Visual Workflows

Quantitative Data Tables

Table 1: Common Solvents and Their Properties for Normal-Phase Chromatography

SolventPolarity Index (P')Eluting Strength (ε° on Silica)Use Case
n-Hexane0.10.01Primary non-polar solvent
Toluene2.40.29Non-polar, can offer different selectivity for aromatics
Dichloromethane (DCM)3.10.42Medium polarity, good solvent for many organics
Diethyl Ether2.80.38Medium polarity, volatile
Ethyl Acetate (EtOAc)4.40.58Medium-high polarity, excellent general-purpose polar solvent
Acetone5.10.56High polarity, strong solvent
Isopropanol3.90.82High polarity, often used in small amounts to increase eluent strength
Methanol (MeOH)5.10.95Very high polarity, used to elute highly retained compounds

Data compiled from various chromatography resources.[18]

Visual Workflows (Graphviz)

Troubleshooting_Workflow cluster_start Initial Observation cluster_problems Problem Identification cluster_causes Potential Causes cluster_solutions Corrective Actions start Poor Purification Result p1 Problem: No Separation / Co-elution start->p1 p2 Problem: Band Tailing / Streaking start->p2 p3 Problem: Compound Not Eluting start->p3 c1a Wrong Solvent Polarity p1->c1a c1b Column Overloaded p1->c1b c2a Strong Analyte-Silica Interaction p2->c2a c2b Sample Too Concentrated p2->c2b c3a Compound Decomposed p3->c3a c3b Solvent Too Weak p3->c3b s1a Re-optimize Mobile Phase via TLC c1a->s1a s1b Reduce Sample Load (1:50 ratio) c1b->s1b s2a Add Modifier (e.g., 0.5% TEA) c2a->s2a s2b Use Dry Loading Method c2b->s2b s3a Perform 2D-TLC Stability Test Switch to Alumina if needed c3a->s3a s3b Perform Methanol Flush c3b->s3b

Caption: Troubleshooting flowchart for common column chromatography issues.

Mobile_Phase_Development cluster_TLC TLC Analysis cluster_Decision Decision Point cluster_Optimize Optimization Loop cluster_Final Final Stage tlc_start Spot Crude Mixture on TLC Plate tlc_run Elute with Test Solvent (e.g., 20% EtOAc/Hex) tlc_start->tlc_run tlc_vis Visualize under UV Calculate Rf tlc_run->tlc_vis decision Is Target Rf 0.25 - 0.35? tlc_vis->decision low_rf Rf Too Low (<0.25) Increase Polarity decision->low_rf No high_rf Rf Too High (>0.35) Decrease Polarity decision->high_rf No final Optimal Mobile Phase Found Proceed to Column decision->final Yes low_rf->tlc_run Adjust & Rerun high_rf->tlc_run Adjust & Rerun

Caption: Workflow for mobile phase development using TLC.

References

  • Study.com. Retention Factor in Chromatography | Overview & Formula. [Link]. Accessed Jan 5, 2026.

  • HIX.AI. Chromatography Explained: Calculating Rf Values & Its Applications. [Link]. Accessed Jan 5, 2026.

  • Study Mind. Chromatography and Rf Values (GCSE Chemistry). [Link]. Accessed Jan 5, 2026.

  • Chemistry For Everyone. What Is The RF Value And Its Importance In Chromatography?. [Link]. Accessed Jan 5, 2026.

  • National Center for Biotechnology Information. Chromatography. [Link]. Accessed Jan 5, 2026.

  • HALO Columns. LC Chromatography Troubleshooting Guide. [Link]. Accessed Jan 5, 2026.

  • Crawford Scientific. TROUBLESHOOTING GUIDE – HPLC. [Link]. Accessed Jan 5, 2026.

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]. Accessed Jan 5, 2026.

  • Agilent Technologies. HPLC Troubleshooting Guide. [Link]. Accessed Jan 5, 2026.

  • Reddit. Ways to reduce band widening/smearing in the column?. [Link]. Accessed Jan 5, 2026.

  • ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]. Accessed Jan 5, 2026.

  • Quora. How to choose a mobile phase in HPLC. [Link]. Accessed Jan 5, 2026.

  • ChemBAM. TLC troubleshooting. [Link]. Accessed Jan 5, 2026.

  • Reddit. What causes TLC runs to streak?. [Link]. Accessed Jan 5, 2026.

  • Reddit. Why my TLC is dragging. [Link]. Accessed Jan 5, 2026.

  • Molnar Institute. Solvent selection in liquid chromatography. [Link]. Accessed Jan 5, 2026.

  • Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. [Link]. Accessed Jan 5, 2026.

  • University of Colorado Boulder, Department of Chemistry. Thin Layer Chromatography (TLC). [Link]. Accessed Jan 5, 2026.

  • University of Calgary, Department of Chemistry. Column chromatography. [Link]. Accessed Jan 5, 2026.

  • University of Rochester, Department of Chemistry. Chromatography: The Solid Phase. [Link]. Accessed Jan 5, 2026.

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Technical Support Center: Synthesis of Quinolines from 3-(2-Nitrophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of quinolines from 3-(2-nitrophenyl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to equip you with the necessary knowledge to overcome common challenges and optimize your experimental outcomes.

Core Synthesis Pathway: Reductive Cyclization

The synthesis of quinoline from this compound is a robust method that proceeds via a two-step intramolecular reductive cyclization. The process begins with the reduction of the nitro group to an amine, which then undergoes a spontaneous or acid-catalyzed cyclization and dehydration to form the quinoline ring system.

Reaction Mechanism

The overall transformation involves the following key steps:

  • Reduction of the Nitro Group: The nitro group of this compound is reduced to a primary amine, forming the intermediate 3-(2-aminophenyl)propan-1-ol.[1][2][3][4]

  • Intramolecular Cyclization: The newly formed amino group acts as a nucleophile and attacks the hydroxyl-bearing carbon, leading to a cyclic intermediate.

  • Dehydration: The cyclic intermediate readily dehydrates to form the stable aromatic quinoline ring.

Quinoline Synthesis Mechanism Start This compound Intermediate1 3-(2-Aminophenyl)propan-1-ol Start->Intermediate1 Reduction (e.g., H2/Pd-C, Fe/HCl) Intermediate2 Cyclic Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product Quinoline Intermediate2->Product Dehydration (-H2O)

Caption: General reaction mechanism for quinoline synthesis.

Troubleshooting Guide

Even with a well-defined protocol, unexpected challenges can arise. This section addresses common issues, their probable causes, and actionable solutions.

Problem Potential Causes Recommended Solutions
Low or No Yield of Quinoline Incomplete Reduction of Nitro Group: The reducing agent may be old, inactive, or used in insufficient quantity.[5] Reaction conditions (temperature, pressure, time) may be suboptimal.- Use fresh, high-quality reducing agents. - Increase the molar excess of the reducing agent. - Optimize reaction parameters; for catalytic hydrogenation, ensure efficient stirring and proper catalyst dispersal.[1]
Inefficient Cyclization/Dehydration: The reaction may require an acid catalyst to facilitate the cyclization and dehydration steps, especially if the intermediate amino alcohol is stable.- Add a catalytic amount of a non-oxidizing acid (e.g., acetic acid, p-toluenesulfonic acid) after the reduction step is complete.[6][7]
Formation of Multiple Side Products Partial Reduction of the Nitro Group: Milder reducing conditions can lead to the formation of hydroxylamine or nitroso intermediates, which can undergo side reactions.[8][9]- Use a stronger reducing agent or more forcing conditions (e.g., higher temperature or pressure). - Monitor the reaction by TLC or LC-MS to ensure complete conversion to the amine.
Intermolecular Condensation/Polymerization: The intermediate 3-(2-aminophenyl)propan-1-ol can undergo intermolecular reactions, especially at high concentrations or temperatures.[10]- Perform the reaction at a lower concentration (higher dilution). - Control the reaction temperature carefully, particularly during the cyclization step.
Formation of Azo/Azoxy Compounds: Some reducing agents, particularly metal hydrides with aromatic nitro compounds, can lead to the formation of azo or azoxy dimers.[1][2]- Avoid using reagents like LiAlH4 for the reduction of aromatic nitro groups if the amine is the desired product.[1] - Catalytic hydrogenation (e.g., H2/Pd-C) or metal/acid combinations (e.g., Fe/HCl, SnCl2) are generally more selective for amine formation.[3][11]
Difficult Purification Presence of Unreacted Starting Material and Intermediates: Incomplete reaction leads to a complex mixture.- Optimize the reaction to drive it to completion. - Use a multi-step purification process, such as an initial acid-base extraction to separate the basic quinoline from neutral starting material, followed by column chromatography.[12][13]
Polymeric Byproducts: High molecular weight polymers can be difficult to separate from the desired product.- Attempt to precipitate the polymer by adding a non-polar solvent to a solution of the crude product. - Utilize size exclusion chromatography if other methods fail.
Co-elution during Chromatography: The product and impurities may have similar polarities.- Screen different solvent systems for column chromatography. - Consider derivatization of the quinoline to alter its polarity for easier separation, followed by deprotection.[12] For instance, formation of a picrate salt can facilitate purification.[12]
Visualizing Common Side Reactions

Side_Reactions cluster_reduction Reduction Side Reactions cluster_cyclization Cyclization Side Reactions Start This compound Hydroxylamine N-(2-(3-hydroxypropyl)phenyl)hydroxylamine Start->Hydroxylamine Incomplete Reduction AzoCompound Azo Dimer Hydroxylamine->AzoCompound Dimerization Intermediate 3-(2-Aminophenyl)propan-1-ol Polymer Polymer Intermediate->Polymer Intermolecular Condensation

Caption: Common side reaction pathways.

Frequently Asked Questions (FAQs)

Q1: Which reducing agent is most suitable for converting the nitro group to an amine in this synthesis?

A1: The choice of reducing agent is critical for the success of this reaction. Several effective options are available, each with its own advantages:

  • Catalytic Hydrogenation (H₂/Pd-C, H₂/PtO₂): This is often the cleanest method, producing water as the only byproduct. It is highly efficient for both aromatic and aliphatic nitro group reductions.[1] However, it requires specialized equipment for handling hydrogen gas and may not be suitable for substrates with other reducible functional groups (e.g., alkenes, alkynes).

  • Metal/Acid Combinations (Fe/HCl, SnCl₂/HCl, Zn/AcOH): These are classic, cost-effective, and reliable methods.[1][3] Iron in the presence of a catalytic amount of acid is particularly attractive due to its low cost and environmental friendliness.[14][15] Tin(II) chloride is a mild option that can be selective in the presence of other reducible groups.[1]

  • Transfer Hydrogenation (Ammonium formate/Pd-C): This method avoids the need for gaseous hydrogen by using a hydrogen donor like ammonium formate. It is a safer alternative to direct hydrogenation.

Q2: How can I optimize the reaction conditions for better yield and purity?

A2: Optimization is a multi-faceted process:

  • Solvent: The choice of solvent depends on the reducing agent. For catalytic hydrogenation, alcohols (ethanol, methanol) or ethyl acetate are common. For metal/acid reductions, water or ethanol/water mixtures are often used.

  • Temperature: The reduction of the nitro group is typically exothermic. It is often started at room temperature and may require cooling to control the reaction rate. The subsequent cyclization/dehydration step may benefit from gentle heating, but excessive heat can promote polymerization.[10]

  • Catalyst Loading: In catalytic hydrogenation, the catalyst loading (typically 5-10 mol%) should be optimized. Too little catalyst will result in a sluggish reaction, while too much can be costly and lead to side reactions.

  • Reaction Monitoring: Regularly monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and ensure the complete consumption of the starting material.

Q3: What are the most effective techniques for purifying the final quinoline product?

A3: Purification strategies should be tailored to the specific impurities present:

  • Acid-Base Extraction: Since quinoline is basic, it can be separated from neutral or acidic impurities by extraction. Dissolve the crude product in an organic solvent (e.g., dichloromethane, ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). The quinoline will move into the aqueous layer as its hydrochloride salt. The aqueous layer can then be basified (e.g., with NaOH) and the pure quinoline re-extracted into an organic solvent.[12][13]

  • Column Chromatography: This is a standard method for purifying organic compounds. Silica gel is the most common stationary phase. A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is often effective.

  • Distillation: If the quinoline product is a liquid and thermally stable, vacuum distillation can be an excellent purification method, especially for removing non-volatile impurities.[13]

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification technique. Sometimes, converting the quinoline to a salt (e.g., picrate or phosphate) can facilitate crystallization and purification.[12]

Q4: How can I confirm the structure of my synthesized quinoline and identify any impurities?

A4: A combination of spectroscopic techniques is essential for structural confirmation and purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is the most powerful tool for structure elucidation. The ¹H NMR spectrum will show characteristic signals for the aromatic protons of the quinoline ring system, and the ¹³C NMR will confirm the number of unique carbon atoms.

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound, confirming the expected molecular formula. Techniques like GC-MS or LC-MS are invaluable for identifying impurities.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of the aromatic C-H and C=C bonds of the quinoline ring and the absence of the N-O stretches from the starting nitro compound and the O-H and N-H stretches from the amino alcohol intermediate.

Q5: What are the key safety precautions to consider during this synthesis?

A5: Safety should always be the top priority in the laboratory:

  • Handling of Reagents: Many of the reagents used are hazardous. Nitro compounds can be toxic and should be handled with care. Acids and bases are corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Hydrogenation: If using catalytic hydrogenation, be aware of the flammability of hydrogen gas. Ensure the apparatus is properly set up and there are no sources of ignition. Work in a well-ventilated fume hood.

  • Exothermic Reactions: The reduction of nitro groups can be highly exothermic. Be prepared to cool the reaction mixture if necessary to prevent it from running out of control. Add reagents slowly and monitor the temperature.

  • Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.

Experimental Protocols

Protocol 1: Synthesis of Quinoline via Catalytic Hydrogenation
  • Reaction Setup: In a hydrogenation flask, dissolve this compound (1.0 eq) in ethanol.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (5-10 mol%) to the solution.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat 3 times). Pressurize the vessel with hydrogen (typically 1-3 atm) and stir the mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen or argon. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with ethanol.

  • Cyclization/Dehydration: To the filtrate, add a catalytic amount of acetic acid (e.g., 0.1 eq) and heat the mixture to reflux for 1-2 hours, monitoring by TLC until the intermediate is consumed.

  • Isolation: Remove the solvent under reduced pressure. The crude product can then be purified by column chromatography or acid-base extraction as described in the FAQs.

Protocol 2: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in dichloromethane (DCM).

  • Acid Extraction: Transfer the DCM solution to a separatory funnel and extract with 1M HCl (3 x volume of DCM). Combine the aqueous layers.

  • Basification: Cool the combined aqueous layers in an ice bath and slowly add 2M NaOH until the pH is >10.

  • Product Extraction: Extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified quinoline.

References

  • Bagley, M. C., et al. (2007). The Bohlmann-Rahtz Pyridine Synthesis: From Discovery to Applications. Synlett, 2007(16), 2459–2482. [Link]

  • LookChem. (n.d.). Purification of Quinoline. Chempedia. [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. [Link]

  • Organic Chemistry Portal. (n.d.). Bohlmann-Rahtz Pyridine Synthesis. [Link]

  • Wikipedia. (2023). Bohlmann–Rahtz pyridine synthesis. [Link]

  • Bagley, M. C., et al. (2007). The Bohlmann-Rahtz Pyridine Synthesis: From Discovery to Applications. Synlett, 2007(16), 2459–2482. [Link]

  • MDPI. (2023). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Catalysts, 13(5), 849. [Link]

  • Wikipedia. (2023). Reduction of nitro compounds. [Link]

  • Royal Society of Chemistry. (2012). A highly effective one-pot synthesis of quinolines from o-nitroarylcarbaldehydes. Organic & Biomolecular Chemistry, 10(3), 585-590. [Link]

  • PubMed. (2012). A highly effective one-pot synthesis of quinolines from o-nitroarylcarbaldehydes. Organic & Biomolecular Chemistry, 10(3), 585-590. [Link]

  • Organic Syntheses. (n.d.). Quinoline. [Link]

  • Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]

  • Google Patents. (2024). CN117402112A - A method for purifying 8-hydroxyquinoline reaction solution.
  • MDPI. (2017). Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 Catalyst. Catalysts, 7(10), 303. [Link]

  • Zach Systems SpA. (n.d.). Synthesis of Aliskiren. [Link]

  • ACS Publications. (2016). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Organic Process Research & Development, 20(8), 1153-1184. [Link]

  • ResearchGate. (2012). What are the best reagents to reduce aromatic nitro to amine?. [Link]

  • ResearchGate. (2019). Main synthetic approaches for synthesizing quinoline-2-carboxylate derivatives. [Link]

  • Sciencemadness Discussion Board. (2017). Preparation of Quinoline. [Link]

  • ResearchGate. (2003). Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. [Link]

  • National Institutes of Health. (2016). Recent Advances in Metal-Free Quinoline Synthesis. [Link]

  • Wikipedia. (2023). Friedländer synthesis. [Link]

  • ResearchGate. (2010). Synthesis of Quinolines via Friedlaender Reaction in Water and under Catalyst-Free Conditions. [Link]

  • Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines. [Link]

  • PubMed. (2010). Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]

  • ResearchGate. (2015). Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies. [Link]

  • Royal Society of Chemistry. (2021). Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. [Link]

  • National Institutes of Health. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]

  • MDPI. (2023). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. [Link]

  • PubMed. (2003). Ring-fluorinated isoquinoline and quinoline synthesis: intramolecular cyclization of o-cyano- and o-isocyano-beta,beta-difluorostyrenes. [Link]

  • ResearchGate. (2018). Three-Component Synthesis of 2-Substituted Quinolines and Benzo[f]quinolines Using Tertiary Amines as the Vinyl Source. [Link]

  • PubMed. (2007). Reductive cyclization of o-nitrophenyl propargyl alcohols: facile synthesis of substituted quinolines. [Link]

  • Organic Chemistry Portal. (2007). Reductive Cyclization of o-Nitrophenyl Propargyl Alcohols: Facile Synthesis of Substituted Quinolines. [Link]

  • Royal Society of Chemistry. (2021). Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. RSC Advances, 11(52), 32931-32935. [Link]

  • Sciencemadness.org. (2010). Dehydration of 3-Phenyl-1-propanol. [Link]

  • National Institutes of Health. (n.d.). 3-Amino-3-(2-aminophenyl)propan-1-ol. PubChem. [Link]

Sources

Technical Support Center: Yield Optimization for the Reduction of 3-(2-Nitrophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the reduction of 3-(2-nitrophenyl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, detailed protocols, and answers to frequently asked questions. Our goal is to help you navigate the common challenges of this specific transformation to achieve high yields and purity of the target molecule, 3-(2-aminophenyl)propan-1-ol.

Part 1: Frequently Asked Questions & Method Selection

Choosing the right reduction method is the first critical step towards a high-yielding synthesis. The selection depends on available equipment, substrate compatibility, and desired purity profile.

FAQ 1: Which reduction method should I choose for this compound?

The optimal method depends on your specific laboratory setup and the scale of your reaction. Here is a general decision-making framework:

  • For High Yield and Purity (Recommended): Catalytic hydrogenation using Palladium on Carbon (Pd/C) is often the cleanest and most efficient method, typically providing high yields.[1] It requires a hydrogen source (gas cylinder or balloon) and careful handling of the pyrophoric catalyst.

  • For Broad Functional Group Tolerance: Tin(II) chloride (SnCl₂) is an excellent choice when other reducible functional groups that are sensitive to catalytic hydrogenation are present in the molecule.[2] It is a mild method but can present challenges during the workup stage.[3]

  • For a Cost-Effective, Classic Approach: Reduction with metals like iron (Fe) or zinc (Zn) in an acidic medium is a robust and inexpensive option.[4] However, it often requires harsher conditions and can generate significant waste.

Below is a workflow to guide your selection:

MethodSelection start Start: Need to reduce This compound hydrogen_q Is a hydrogenation setup (H2 source, pressure vessel) available and safe to use? start->hydrogen_q functional_groups_q Are there other sensitive functional groups present (e.g., alkenes, alkynes)? hydrogen_q->functional_groups_q No pd_c Recommended Method: Catalytic Hydrogenation (H2, Pd/C) - High Yield - Clean Reaction hydrogen_q->pd_c Yes workup_q Are you prepared for a potentially challenging workup involving metal salt precipitation? functional_groups_q->workup_q No sncl2 Alternative Method: Tin(II) Chloride (SnCl2) - Good Chemoselectivity - Milder Conditions functional_groups_q->sncl2 Yes workup_q->sncl2 Yes fe_hcl Consider: Iron/Acid (Fe/HCl) - Cost-Effective - Robust workup_q->fe_hcl No

Decision workflow for selecting a reduction method.

Part 2: Troubleshooting Common Issues

Even with the right method, challenges can arise. This section addresses the most common problems encountered during the reduction of this compound.

Issue 1: Incomplete Reaction or Low Conversion

Symptom: TLC or LC-MS analysis shows a significant amount of starting material remaining after the expected reaction time.

Causality Analysis: An incomplete reaction is typically due to inactive reagents, insufficient equivalents of the reducing agent, or non-optimal reaction conditions.

Potential Cause Troubleshooting Steps & Explanation
Catalyst Poisoning (for Catalytic Hydrogenation) Explanation: The palladium catalyst is sensitive to poisons like sulfur compounds or halides. Traces of these in your starting material or solvent can deactivate the catalyst. Solution: 1. Ensure high-purity solvents and reagents. 2. If poisoning is suspected, filter the reaction mixture through a short plug of Celite® to remove the old catalyst and add a fresh batch. 3. Consider using a catalyst scavenger or pre-treating your starting material if impurities are known.
Insufficient Reducing Agent Explanation: The stoichiometry of the reduction is crucial. For metal-based reductions (SnCl₂, Fe), an excess is required to drive the reaction to completion. Solution: 1. For SnCl₂ reductions, use at least 3-5 equivalents.[4] 2. For catalytic hydrogenation, ensure the reaction is not starved of hydrogen. Maintain a positive hydrogen pressure (a balloon is often sufficient for small scale). Inadequate stirring can also lead to poor hydrogen availability at the catalyst surface.[5]
Low Reaction Temperature Explanation: While many reductions proceed at room temperature, some require heating to overcome the activation energy barrier.[5] Solution: 1. Gently warm the reaction mixture (e.g., to 40-50 °C). Be cautious with catalytic hydrogenation as these reactions can be exothermic once initiated.[5] 2. For SnCl₂ reductions, refluxing in ethanol is a common practice.
Poor Quality of Reagents Explanation: Old or improperly stored reagents can lose their activity. SnCl₂ is susceptible to oxidation, and metal powders can develop passivating oxide layers. Solution: 1. Use a fresh bottle of SnCl₂·2H₂O. 2. If using iron powder, consider pre-activating it by washing with dilute HCl to remove the oxide layer, followed by water and ethanol washes, and drying under vacuum.
Issue 2: Formation of Side Products

Symptom: TLC or LC-MS shows multiple spots/peaks in addition to the starting material and desired product.

Causality Analysis: Side products can arise from partial reduction or from reactions involving the starting material's other functional groups. For this compound, the primary alcohol is generally stable under common nitro reduction conditions, but awareness of potential intermediates is key.

Potential Side Product Formation Mechanism & Mitigation
Nitroso and Hydroxylamine Intermediates Explanation: The reduction of a nitro group to an amine proceeds through nitroso and hydroxylamine intermediates. If the reaction stalls, these may accumulate.[6] Mitigation: 1. Ensure sufficient reducing agent and reaction time. 2. If using catalytic hydrogenation, ensure good hydrogen supply and catalyst activity to drive the reaction to the final amine product.
Azoxy and Azo Compounds Explanation: These dimeric compounds can form, particularly under basic or neutral conditions, through the condensation of the nitroso and hydroxylamine intermediates. Mitigation: 1. Running the reaction under acidic conditions (e.g., with Fe/HCl or SnCl₂ in an acidic solvent) generally suppresses the formation of these byproducts.
Issue 3: Difficult Workup and Product Isolation (Especially with SnCl₂)

Symptom: During the basic workup of a SnCl₂ reaction, a thick, white precipitate (tin salts) forms, leading to emulsions and making extraction difficult or impossible.

Causality Analysis: When the acidic reaction mixture containing tin salts is neutralized, amphoteric tin hydroxides (Sn(OH)₂ and Sn(OH)₄) precipitate.

TinWorkup start End of SnCl2 Reaction (Product in acidic solution with SnCl4) neutralize Neutralize with base (e.g., NaHCO3 or dilute NaOH) start->neutralize precipitate Problem: Formation of intractable Sn(OH)4 precipitate and emulsions neutralize->precipitate solution_header Solutions sol_1 1. Strongly Basic Workup: Add concentrated NaOH (pH > 12) to form soluble [Sn(OH)6]2- precipitate->sol_1 Chemical Approach sol_2 2. Filtration Aid: Add Celite®, neutralize, and filter the entire mixture precipitate->sol_2 Physical Approach extract Clear phase separation, proceed with extraction sol_1->extract filter Filter solids, then extract the filtrate sol_2->filter

Troubleshooting workflow for SnCl₂ reaction workup.

Solutions:

  • Strongly Basic Workup (Recommended): Instead of neutralizing to pH 7-8, add a concentrated base like 50% aqueous NaOH until the pH is greater than 12. The tin hydroxide precipitate will redissolve to form soluble sodium stannate ([Sn(OH)₆]²⁻), resulting in two clear layers that are easy to separate.

  • Filtration through Celite®: Before extraction, add Celite® to the mixture after neutralization. Filter the entire slurry through a pad of Celite®. The tin salts will be trapped, and the product can be extracted from the filtrate.[3]

Part 3: Detailed Experimental Protocols

Here are two reliable methods for the reduction of this compound.

Protocol 1: Catalytic Hydrogenation using Pd/C (High Yield)

This method is adapted from a high-yield synthesis of a similar compound, 3-(4-aminophenyl)propan-1-ol, which achieved a 98.5% yield.[1]

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C), 5-10 mol%

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen (H₂) gas (balloon or cylinder)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask suitable for hydrogenation, dissolve this compound (1 equivalent) in methanol.

  • Carefully add 10% Pd/C (5-10 mol %) to the solution under a stream of nitrogen.

  • Seal the flask and purge the system with nitrogen, then evacuate and backfill with hydrogen gas (repeat 3 times).

  • Maintain a positive pressure of hydrogen (a balloon is sufficient for small scale) and stir the reaction vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 2-4 hours.

  • Once the starting material is consumed, carefully purge the flask with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional methanol.

  • Combine the filtrates and remove the solvent under reduced pressure to yield 3-(2-aminophenyl)propan-1-ol. The product is often pure enough for subsequent steps, but can be purified by column chromatography if necessary.

Protocol 2: Reduction using Tin(II) Chloride (Chemoselective)

This protocol is a general and reliable method for reducing aromatic nitro groups in the presence of other sensitive functionalities.[4]

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O), 5 equivalents

  • Ethanol (EtOH)

  • Ethyl Acetate (EtOAc)

  • Concentrated Sodium Hydroxide (NaOH) solution

  • Brine

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

  • Add SnCl₂·2H₂O (5 equivalents) to the solution.

  • Heat the reaction mixture to reflux (approx. 80°C) and stir under a nitrogen atmosphere.

  • Monitor the reaction by TLC until the starting material is consumed (typically 2-3 hours).

  • Cool the reaction mixture to room temperature and then pour it into a beaker of crushed ice.

  • Place the beaker in an ice bath and slowly add concentrated NaOH solution with vigorous stirring until the pH is >12. The initial white precipitate of tin salts should redissolve to form a clear solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude product.

  • Purify by column chromatography on silica gel if necessary.

Part 4: Managing the Primary Alcohol Group

FAQ 2: Do I need to protect the primary alcohol in this compound before reduction?

Short Answer: Most likely, no.

Detailed Explanation: The primary alcohol functional group is generally stable under the most common conditions used for aromatic nitro group reduction.

  • Catalytic Hydrogenation (H₂, Pd/C): This method is highly chemoselective for the nitro group and will not reduce a primary alcohol.

  • Tin(II) Chloride (SnCl₂): This is a mild reducing agent that is selective for nitro groups and does not affect alcohols.

  • Iron/Acid (Fe/HCl): This classic method is also selective for the nitro group reduction.

Protecting the alcohol would add two extra steps to your synthesis (protection and deprotection), which would lower the overall yield and increase costs. Therefore, it is highly recommended to attempt the reduction directly without a protecting group first.

References

  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • How to do work up of reactions (Problem of Emulsion) where NO2 group is reduced using SnCl2.2H2O? (2021). Chemistry Stack Exchange. Retrieved from [Link]

  • Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. (n.d.). SciSpace. Retrieved from [Link]

  • Nitro Reduction - SnCl2. (n.d.). Common Organic Chemistry. Retrieved from [Link]

  • Hydrogenation of aromatic nitro-compounds of а different structure in a liquid phase. (2018). Journal of Chemical Technology and Metallurgy, 54(3), 522-530.
  • Reduction of aromatic nitro compounds with SnCl2. (2021). Reddit. Retrieved from [Link]

  • Process for the catalytic hydrogenation of aromatic nitro compounds. (n.d.). Google Patents.
  • What method can be used for reduction of aryl nitro group? (2013). ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Oxidation of 3-(2-Nitrophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the oxidation of 3-(2-nitrophenyl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this specific chemical transformation. Here, we will address common challenges, provide detailed troubleshooting protocols, and answer frequently asked questions to ensure the successful and efficient synthesis of 3-(2-nitrophenyl)propanal.

The oxidation of a primary alcohol to an aldehyde is a fundamental transformation in organic synthesis. However, the presence of a nitro group on the aromatic ring in this compound introduces specific challenges that require careful consideration of the reaction conditions and choice of oxidizing agent. The electron-withdrawing nature of the nitro group can influence the reactivity of the alcohol and potentially lead to undesired side reactions. This guide provides expert insights and field-proven methodologies to overcome these hurdles.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the most common issues encountered during the oxidation of this compound.

Issue 1: Low or No Conversion of the Starting Material

Question: I am attempting to oxidize this compound to the corresponding aldehyde, but I am observing very low conversion of my starting material. What are the likely causes and how can I improve the yield?

Answer:

Low conversion is a frequent challenge and can stem from several factors. Let's break down the potential causes and solutions:

  • Inadequate Oxidizing Agent: The choice of oxidizing agent is critical. For the selective oxidation of a primary alcohol to an aldehyde, mild oxidizing agents are necessary to prevent over-oxidation to the carboxylic acid.[1][2][3][4] Stronger oxidizing agents might be consumed by side reactions or may not be suitable for this specific substrate.

    • Recommended Agents:

      • Pyridinium Chlorochromate (PCC): PCC is a reliable and widely used reagent for this transformation, typically performed in an anhydrous solvent like dichloromethane (DCM).[2][5][6][7][8]

      • Dess-Martin Periodinane (DMP): DMP is another excellent choice, known for its mild reaction conditions and high selectivity.[1][9][10][11][12] It is particularly advantageous as it avoids the use of toxic chromium-based reagents.[11]

      • Swern Oxidation: This method, utilizing dimethyl sulfoxide (DMSO) and oxalyl chloride, is also highly effective and operates under mild, low-temperature conditions.[13][14][15][16][17]

  • Sub-optimal Reaction Conditions: Temperature, reaction time, and solvent can significantly impact the reaction's success.

    • Temperature: Many mild oxidation reactions, such as the Swern oxidation, require low temperatures (e.g., -78 °C) to be effective and prevent side reactions.[13][15][16] For PCC and DMP oxidations, room temperature is often sufficient.[9][11]

    • Anhydrous Conditions: The presence of water can lead to the formation of a gem-diol intermediate from the aldehyde, which can then be further oxidized to a carboxylic acid, especially with stronger oxidizing agents.[7][18] Therefore, ensuring strictly anhydrous conditions is crucial for stopping the oxidation at the aldehyde stage.[6][18]

  • Purity of Reagents: The purity of both the starting material and the oxidizing agent is paramount. Impurities can interfere with the reaction or quench the oxidant.

Issue 2: Over-oxidation to the Carboxylic Acid

Question: My reaction is producing a significant amount of 3-(2-nitrophenyl)propanoic acid instead of the desired aldehyde. How can I prevent this over-oxidation?

Answer:

Over-oxidation is a classic problem when oxidizing primary alcohols.[19] The key is to use a mild oxidizing agent and control the reaction conditions carefully.

  • Choice of Oxidant: As mentioned previously, avoid strong oxidizing agents like potassium permanganate (KMnO4) or Jones reagent (CrO3 in sulfuric acid), which are known to oxidize primary alcohols directly to carboxylic acids.[1][4] Stick to milder reagents like PCC, DMP, or a Swern oxidation protocol.[2][4]

  • Anhydrous Conditions: This is a critical factor. The presence of water facilitates the hydration of the initially formed aldehyde to a geminal diol, which is readily oxidized further to the carboxylic acid.[7][18] Ensure all glassware is oven-dried and use anhydrous solvents.

  • Reaction Time and Stoichiometry: Use a slight excess (typically 1.1-1.5 equivalents) of the mild oxidizing agent to ensure complete conversion of the alcohol, but avoid a large excess which could promote side reactions. Monitor the reaction closely by thin-layer chromatography (TLC) and quench it as soon as the starting material is consumed.

Table 1: Comparison of Recommended Mild Oxidizing Agents

Oxidizing AgentTypical SolventTemperatureKey AdvantagesPotential Drawbacks
PCC Dichloromethane (DCM)Room TemperatureReliable, well-established.Chromium-based (toxic).
DMP Dichloromethane (DCM)Room TemperatureMild, high selectivity, non-toxic metal.[10][11][12]Can be shock-sensitive, relatively expensive.[9]
Swern Oxidation Dichloromethane (DCM)-78 °CMild, high yields, tolerates many functional groups.[14]Requires low temperatures, produces malodorous dimethyl sulfide.[13][14][17]
TEMPO-catalyzed Biphasic (e.g., DCM/water)Room TemperatureCatalytic, uses inexpensive co-oxidants (e.g., bleach).[20]Can be sensitive to pH.[21]
Issue 3: Formation of Unidentified Side Products

Question: I am observing several unexpected spots on my TLC plate, and the NMR of my crude product is complex. What are the possible side reactions, and how can I minimize them?

Answer:

The presence of the nitro group can lead to specific side reactions.

  • Reactions Involving the Nitro Group: While the nitro group is generally robust under mild oxidizing conditions, strong oxidants or highly acidic/basic conditions could potentially lead to undesired reactions.[22] However, with the recommended mild oxidants, the nitro group is expected to be stable. It's important to note that nitro compounds can be incompatible with strong reducing agents and bases.[22][23]

  • Aldehyde-Related Side Reactions: Aldehydes are electrophilic and can undergo side reactions, such as aldol condensation, especially if basic conditions are employed or if the reaction mixture is not worked up promptly. The Swern oxidation, for instance, uses triethylamine as a base, which could potentially cause epimerization at the alpha-carbon if it were a stereocenter.[13][15]

  • Oxidant-Specific Side Products:

    • PCC: Can sometimes lead to the formation of tar-like byproducts if the reaction is not carefully controlled.

    • Swern Oxidation: If the temperature is not maintained at -78°C, side reactions can occur.[13]

Troubleshooting Workflow for Side Product Formation

G start Complex Crude Product (Multiple TLC Spots) check_reagents Verify Purity of Starting Material and Reagents start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Anhydrous?) start->check_conditions optimize_oxidant Optimize Choice of Mild Oxidizing Agent (PCC, DMP, Swern) check_reagents->optimize_oxidant check_conditions->optimize_oxidant workup Ensure Prompt and Appropriate Work-up optimize_oxidant->workup purification Optimize Purification (Column Chromatography) workup->purification characterization Characterize Side Products (NMR, MS) purification->characterization If side products persist result Clean Product purification->result characterization->optimize_oxidant Informs re-optimization G start Start: this compound in anhydrous DCM add_dmp Add Dess-Martin Periodinane (1.2 eq) at RT start->add_dmp stir Stir at RT, Monitor by TLC (1-3 h) add_dmp->stir quench Quench with NaHCO3 / Na2S2O3 solution stir->quench extract Extract with DCM quench->extract dry_concentrate Dry organic layer and concentrate extract->dry_concentrate purify Purify by Flash Chromatography dry_concentrate->purify product Product: 3-(2-Nitrophenyl)propanal purify->product

Sources

Technical Support Center: Selective Reduction of 3-(2-Nitrophenyl)propan-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the selective reduction of 3-(2-nitrophenyl)propan-1-ol and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting for the chemoselective reduction of the aromatic nitro group to a primary amine while preserving the crucial primary alcohol functionality. The resulting 3-(2-aminophenyl)propan-1-ol is a valuable building block in the synthesis of pharmaceuticals and complex organic molecules.

This document will address common experimental challenges in a direct question-and-answer format, explaining the underlying chemical principles and providing field-proven protocols to ensure the success of your synthesis.

Troubleshooting Guide: Common Issues & Solutions

Problem 1: "My primary alcohol is being reduced or eliminated, resulting in byproducts like 3-(2-nitrophenyl)propane or prop-1-en-1-ylbenzenes. What is causing this over-reduction, and how can I prevent it?"

This is the most critical challenge in this synthesis, often stemming from reaction conditions that are too harsh. The primary alcohol in your substrate is attached to a propyl chain, but its proximity to the benzene ring makes it susceptible to hydrogenolysis (cleavage of the C-O bond) under certain catalytic hydrogenation conditions.

Root Cause Analysis: Standard catalytic hydrogenation using Palladium on Carbon (Pd/C) with high-pressure hydrogen gas (H₂) can be overly aggressive. The palladium surface can catalyze the cleavage of the C-O bond, a process that is particularly favored at benzylic or near-benzylic positions, especially under acidic conditions which can facilitate dehydration to an alkene followed by reduction.[1][2][3][4]

Primary Solutions: Employ Milder, More Chemoselective Methods

The key is to choose a reduction system known for its high selectivity for the nitro group over other reducible functionalities.

Solution A: Catalytic Transfer Hydrogenation (CTH)

CTH is an excellent alternative to high-pressure hydrogenation. It uses a hydrogen donor molecule in the presence of a catalyst (commonly Pd/C) to generate the active reducing species in situ. This method operates under much milder conditions (typically atmospheric pressure and moderate temperatures), significantly minimizing the risk of hydrogenolysis.[5][6][7][8]

Recommended Protocol: CTH using Ammonium Formate

  • Setup: In a round-bottom flask, dissolve the this compound derivative (1.0 eq.) in methanol or ethanol.

  • Reagent Addition: Add ammonium formate (HCOONH₄, 3-5 eq.) to the solution and stir until it dissolves.

  • Catalyst: Carefully add 10% Pd/C (5-10 mol% by weight) to the mixture.[9]

  • Reaction: Heat the reaction to a gentle reflux (40-60 °C) and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-4 hours.

  • Workup: Upon completion, cool the mixture to room temperature and filter it through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with the reaction solvent (methanol or ethanol).

  • Isolation: Remove the solvent from the filtrate under reduced pressure. The resulting residue can be partitioned between water and an organic solvent like ethyl acetate. The organic layer is then dried and concentrated to yield the crude amine.

Solution B: Chemical Reduction with Metals

Using a metal in neutral or slightly acidic conditions is a classic and highly reliable method for selectively reducing nitroarenes.[10][11] The Fe/NH₄Cl system is particularly effective as it operates under near-neutral pH, preventing acid-catalyzed degradation of the alcohol.[12][13]

Recommended Protocol: Iron and Ammonium Chloride in Aqueous Ethanol

  • Setup: To a round-bottom flask, add the this compound derivative (1.0 eq.), ethanol, and water (e.g., a 4:1 to 3:1 mixture).

  • Reagent Addition: Add ammonium chloride (NH₄Cl, ~4 eq.) and fine iron powder (~3-5 eq.) to the mixture.[14]

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS. Reactions are often complete in 2-6 hours.

  • Workup: Once the starting material is consumed, cool the mixture and filter it hot through a pad of Celite to remove the iron and iron oxides. Wash the filter cake thoroughly with ethanol or ethyl acetate.[14]

  • Isolation: Concentrate the filtrate under reduced pressure. The residue can be taken up in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to remove any remaining salts. The organic layer is then dried and concentrated to yield the amine.[15][16]

Problem 2: "My reaction is slow or stalls, leaving unreacted starting material or a mixture of intermediates like nitroso and hydroxylamine species. How can I drive the reaction to completion?"

An incomplete reaction can be frustrating and is often due to reagent deactivation, insufficient stoichiometry, or poor solubility. The reduction of a nitro group is a six-electron process that proceeds through nitroso and hydroxylamine intermediates. If the reducing power is insufficient, the reaction can stall at these stages.[14][15][17]

Root Cause Analysis & Solutions:

  • Catalyst Activity/Poisoning (For Catalytic Methods):

    • Issue: The catalyst (e.g., Pd/C) may have lost activity due to improper storage or may be poisoned by impurities. Sulfur compounds are notorious poisons for palladium catalysts.[5][18][19] The amine product itself can also sometimes inhibit the reaction by strongly adsorbing to the catalyst surface.[18]

    • Solution: Always use a fresh, high-quality catalyst. If poisoning is suspected, consider purifying your starting material. In some cases, increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) can help overcome minor inhibition.

  • Insufficient Reducing Agent (For Chemical Reductions):

    • Issue: The stoichiometry of the reducing agent is critical. For metals like iron, a significant excess is required to account for the metal's surface area and potential oxidation.[15] Reagents like sodium dithionite can decompose, especially if old or improperly stored.[15]

    • Solution: Ensure you are using a sufficient excess of the reducing agent. For Fe/NH₄Cl, use at least 3-5 equivalents of iron. For sodium dithionite, 3-5 equivalents are also common.

  • Poor Solubility:

    • Issue: If your substrate or the reducing agent has poor solubility in the chosen solvent, the reaction will be slow due to the limited interaction between reactants.

    • Solution: Use a solvent mixture to improve solubility. For metal reductions, aqueous ethanol or aqueous methanol are excellent choices. For sodium dithionite reductions, solvent systems like Dioxane/H₂O or THF/H₂O are effective.

Nitro_Reduction_Pathway

Caption: Nitro group reduction pathway and potential stalling points.

Frequently Asked Questions (FAQs)

Q1: How do I choose the best reduction method for my specific derivative?

The best method depends on the other functional groups present in your molecule, the scale of your reaction, and the equipment available in your lab.

Decision_Tree

Caption: Decision workflow for selecting a nitro reduction method.

Q2: I chose a metal-based reduction, but my workup is difficult and my yields are low. What can I do?

Workup for reactions using stoichiometric metals like iron or tin can be challenging due to the formation of metal salt emulsions and precipitates.

  • Filtration is Key: The most crucial step is the removal of the metal oxides. Always filter the reaction mixture while it is still warm through a thick pad of Celite. This prevents the fine metal salts from passing through and complicating your extraction. Wash the pad extensively with your reaction solvent to recover all the product.

  • Basify Before Extraction: After filtration and solvent removal, you will likely have an aqueous residue. Before extracting with an organic solvent, add a base like sodium carbonate (Na₂CO₃) or aqueous ammonia (NH₄OH) until the solution is basic (pH > 8). This precipitates the dissolved iron salts as hydroxides, which can be removed by a second filtration or will remain in the aqueous layer during extraction.[14]

  • Breaking Emulsions: If an emulsion forms during extraction, adding a saturated brine solution can help break it up and facilitate layer separation.

Q3: Can I use sodium dithionite (Na₂S₂O₄)? What are the advantages?

Yes, sodium dithionite is an excellent choice for this transformation.[20][21][22] It is valued for its mildness and high chemoselectivity, often sparing other reducible groups like aldehydes, ketones, and halides.[20][23]

  • Advantages: It is a metal-free alternative, which can be beneficial if you are concerned about trace metal contamination in your final product. The reaction is typically run in a mixture of an organic solvent and water at room temperature or with gentle heating.

  • Considerations: Sodium dithionite can decompose on storage, so using a fresh bottle is recommended for best results.[15] The workup is similar to other aqueous methods and requires extraction.

Comparative Summary of Recommended Reduction Methods
MethodReducing SystemConditionsSelectivity for Nitro vs. AlcoholProsCons
Catalytic Transfer Pd/C, Ammonium FormateReflux in MeOH/EtOHExcellentMild conditions, clean filtration workup, fastCatalyst cost, potential for catalyst poisoning[5][19]
Metal/Acid (Neutral) Fe powder, NH₄ClReflux in EtOH/H₂OExcellentInexpensive, robust, high functional group tolerance[10][11][12]Stoichiometric metal waste, requires careful filtration/workup
Chemical Reduction Sodium Dithionite (Na₂S₂O₄)RT to 50°C in THF/H₂OExcellentMetal-free, very mild, tolerates many functional groups[20][23]Reagent can decompose, aqueous workup required
Catalytic Hydrogenation H₂, Pd/CRT, 1-3 atm H₂Good to ModerateHigh atom economy, clean workupHigh risk of C-O bond hydrogenolysis , requires specialized equipment[1][3]

References

  • ResearchGate. (2020). What's the mechanism for the reduction of aromatic nitro group when using Fe and NH4Cl?. Retrieved from ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite. Retrieved from Organic Chemistry Portal. [Link]

  • Fiveable. (n.d.). Sodium Dithionite Definition. Retrieved from Fiveable website. [Link]

  • Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry, 3, 110-120. [Link]

  • Chemistry Stack Exchange. (2017). Can sodium dithionite reduce the nitro group of 2-nitrobenzoic acid?. Retrieved from Chemistry Stack Exchange. [Link]

  • Chemistry Stack Exchange. (2019). Selective reduction of nitro group to amine, in benzene ring containing nitrile?. Retrieved from Chemistry Stack Exchange. [Link]

  • Common Organic Chemistry. (n.d.). Nitro Reduction - Iron (Fe). Retrieved from Common Organic Chemistry website. [Link]

  • JRF Global. (2023). Chemoselective reduction of aromatic nitro compounds (o-nitrophenol derivatives) using simple borane-THF. Retrieved from JRF Global. [Link]

  • Common Organic Chemistry. (n.d.). Nitro Reduction - Common Conditions. Retrieved from Common Organic Chemistry website. [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from Wikipedia. [Link]

  • ResearchGate. (2016). Catalytic hydrogenation mechanism. a) Poisoning experiments. b) Free.... Retrieved from ResearchGate. [Link]

  • Christie, L. K., et al. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes. Journal of Chemical Education, 100(9), 3373-3382. [Link]

  • ResearchGate. (2021). Can sodium dithionite be used for reduction of nitro to amine group? Is this better than Fe powder which needs column separation?. Retrieved from ResearchGate. [Link]

  • ResearchGate. (2018). Which one is the best procedure for the reduction of aromatic nitro compounds?. Retrieved from ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from Organic Chemistry Portal. [Link]

  • ResearchGate. (2014). FeS-NH4Cl-CH3OH-H2O: An efficient and inexpensive system for reduction of nitroarenes to anilines. Retrieved from ResearchGate. [Link]

  • ResearchGate. (2018). Iron Catalyzed Reduction of Nitro Compounds. Retrieved from ResearchGate. [Link]

  • Cheng, G., et al. (2022). Importance of interface open circuit potential on aqueous hydrogenolytic reduction of benzyl alcohol over Pd/C. Nature Communications, 13, 7967. [Link]

  • Pacific Northwest National Laboratory. (2023). Open Circuit Potential Plays a Critical Role in Controlling the Hydrogenolysis of Benzyl Alcohol in Water. Retrieved from PNNL. [Link]

  • Stolar, T., et al. (2020). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules, 25(21), 5036. [Link]

  • Hamid, M. H. S. A., et al. (2009). Pd-Catalyzed Transfer Hydrogenolysis of Primary, Secondary, and Tertiary Benzylic Alcohols by Formic Acid: A Mechanistic Study. The Journal of Organic Chemistry, 74(4), 1797-1800. [Link]

  • Soltani, O., et al. (2010). Transfer Hydrogenation in Water: Enantioselective, Catalytic Reduction of α-Cyano and α-Nitro Substituted Acetophenones. Organic Letters, 12(13), 2893-2895. [Link]

  • Wienhöfer, G., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, 23(7), 2468-2473. [Link]

  • Royal Society of Chemistry. (2017). The hydrogenation of nitroarenes mediated by platinum nanoparticles: an overview. Catalysis Science & Technology, 7, 2991-3005. [Link]

  • Royal Society of Chemistry. (2020). Transfer hydrogenation of N-heteroarenes with 2-propanol and ethanol enabled by manganese catalysis. Organic Chemistry Frontiers, 7, 2946-2952. [Link]

  • Chemistry Stack Exchange. (2023). Reduction of benzylic alcohol and halide using H2 and Pd. Retrieved from Chemistry Stack Exchange. [Link]

  • Cadenhead, D. A., & Demchak, R. J. (1969). The Reduction of Aromatic Nitro Compounds with Activated Iron. Organic Preparations and Procedures, 1(4), 279-281. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (2022). Reaction pathway of benzyl alcohol hydrogenolysis. Retrieved from ResearchGate. [Link]

  • Christie, L. K., et al. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education, 100(9), 3373-3382. [Link]

  • Zassinovich, G., et al. (2020). Transfer Hydrogenation from 2-propanol to Acetophenone Catalyzed by [RuCl2(η6-arene)P] (P = monophosphine) and [Rh(PP)2]X (PP = diphosphine, X = Cl−, BF4−) Complexes. Catalysts, 10(2), 185. [Link]

Sources

Technical Support Center: Hydrogenation of 3-(2-Nitrophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Troubleshooting Catalyst Poisoning

Welcome to the technical support center for the catalytic hydrogenation of 3-(2-nitrophenyl)propan-1-ol. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this crucial transformation in their synthetic workflows. The reduction of an aromatic nitro group is a cornerstone of amine synthesis, yet it is frequently plagued by catalyst deactivation. This resource provides in-depth, field-tested insights into identifying, mitigating, and resolving issues related to catalyst poisoning.

The hydrogenation of this compound to its corresponding aniline, 3-(2-aminophenyl)propan-1-ol, is a key step in the synthesis of various pharmaceutical intermediates and heterocyclic compounds. Noble metal catalysts, most commonly palladium on carbon (Pd/C), are highly effective for this transformation. However, their high activity also makes them exquisitely sensitive to impurities that can act as poisons, leading to stalled reactions, low yields, and catalyst deactivation.[1] This guide will equip you with the knowledge to navigate these challenges effectively.

Troubleshooting Guide: A Problem-Oriented Approach

This section addresses specific experimental failures in a question-and-answer format, providing a logical workflow from diagnosis to solution.

Issue 1: My reaction has stalled. The starting material is only partially consumed, or there is no conversion at all.

  • Question: I've set up my hydrogenation of this compound using 10% Pd/C under a hydrogen atmosphere, but TLC/LC-MS analysis shows little to no formation of the desired amine, even after several hours. What's going wrong?

  • Answer: A stalled or failed hydrogenation is one of the most common symptoms of acute catalyst poisoning.[2] The catalyst's active sites, where hydrogen is activated and the nitro group is reduced, have likely been blocked or chemically altered by contaminants.[3][4]

    Potential Causes & Immediate Actions:

    • Sulfur Contamination: Sulfur compounds are potent poisons for palladium catalysts, forming strong bonds with the metal surface and blocking active sites.[1][5] Even trace amounts (ppm level) can be detrimental.

      • Diagnosis: Review the source and purity of your starting material. Was it synthesized using sulfur-containing reagents (e.g., thiols, sulfonyl chlorides)? Could it be contaminated with residual sulfur from a previous step?

      • Solution:

        • Purify the Starting Material: Recrystallize or perform column chromatography on your this compound to remove impurities.

        • Use a Guard Bed: For larger-scale reactions where purification is difficult, passing a solution of the starting material through a cartridge of a scavenger resin or activated carbon can remove many poisons before they reach the catalyst bed.[6]

    • Heavy Metal Impurities: Trace amounts of other metals (e.g., lead, mercury, arsenic) from previous synthetic steps or contaminated glassware can alloy with or deposit on the palladium surface, deactivating it.[6][7]

      • Diagnosis: If the starting material was prepared using metal-based reagents, consider the possibility of carry-over.

      • Solution: Ensure all glassware is scrupulously clean. An acid wash (e.g., with aqua regia, followed by thorough rinsing with deionized water) can remove trace metal residues. Use high-purity solvents and reagents.[2]

    • Competitive Inhibition by Other Functional Groups: While the nitro group is the target, other molecules can compete for access to the catalyst's active sites.

      • Diagnosis: Are there any nitrogen-containing heterocycles (e.g., pyridine, quinoline) present as impurities? These can bind strongly to the catalyst surface.[4] The product amine itself can sometimes inhibit the reaction at high concentrations.

      • Solution: Purify the starting material. If product inhibition is suspected, consider a flow chemistry setup where the product is continuously removed from the catalyst bed.

Logical Troubleshooting Workflow

This workflow provides a structured approach to diagnosing a failed hydrogenation reaction.

G A Reaction Stalled/ Low Conversion B Check Reaction Parameters: - H2 Pressure - Temperature - Stirring Rate A->B C Run Control Experiment: Hydrogenate a known 'clean' substrate (e.g., nitrobenzene) with the same catalyst batch. B->C Parameters OK D Control Reaction Fails C->D E Control Reaction Succeeds C->E F Issue is with Catalyst or Setup: - Use fresh catalyst - Check H2 source purity - Inspect glassware D->F G Issue is with Substrate/ Reagents: - Purify starting material - Use fresh, high-purity solvent - Analyze for poisons (GC-MS, ICP-MS) E->G H Implement Preventative Measures: - Use guard beds - Source higher purity reagents G->H

Caption: A flowchart for diagnosing failed hydrogenation reactions.

Issue 2: My reaction is working, but I'm seeing significant byproduct formation.

  • Question: The hydrogenation is proceeding, but I'm observing the formation of intermediates like the nitroso or hydroxylamine species, as well as potential dimerization products (azo/azoxy compounds). Why is the selectivity poor?

  • Answer: Poor selectivity can also be a manifestation of catalyst poisoning. The mechanism of nitro group reduction is a stepwise process.[8] When some, but not all, active sites are poisoned, the catalyst's surface properties are altered. This can change the relative rates of the different reduction steps, allowing intermediates to desorb from the catalyst surface before being fully reduced to the amine.[9][10]

    Potential Causes & Solutions:

    • Selective Poisoning of Active Sites: Certain poisons may not completely kill the catalyst but rather modify its electronic properties, disfavoring the final reduction step.[10]

      • Solution: The primary solution is to eliminate the source of the poison through rigorous purification of all reaction components. In some cases, changing the solvent or adding a co-solvent can alter the substrate's binding to the catalyst surface and improve selectivity.

    • Reaction Conditions: Sub-optimal hydrogen pressure or temperature can also lead to the accumulation of intermediates.

      • Solution: Systematically vary the reaction conditions. Increasing hydrogen pressure often favors complete reduction to the amine.[11] Be cautious with increasing temperature, as it can sometimes promote side reactions.

Reaction Pathway and Byproduct Formation

The hydrogenation of a nitroarene is a multi-step process, and disruption of this pathway can lead to byproducts.

ReactionPathway sub This compound (R-NO2) nitroso Nitroso Intermediate (R-NO) sub->nitroso +H2 hydroxylamine Hydroxylamine Intermediate (R-NHOH) nitroso->hydroxylamine +H2 dimer Dimerization Byproducts (Azo/Azoxy Compounds) nitroso->dimer amine 3-(2-Aminophenyl)propan-1-ol (R-NH2) hydroxylamine->amine +H2 hydroxylamine->dimer

Caption: The reduction pathway from nitro to amine and potential side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalyst poisons I should be aware of? A1: Catalyst poisons are substances that chemically deactivate the catalyst, often by strongly adsorbing to its active sites.[12] They can be classified by their chemical nature.

Poison ClassCommon ExamplesTypical Sources
Sulfur Compounds H₂S, thiols, thiophenes, sulfoxidesStarting materials, reagents (e.g., from protecting group chemistry), contaminated solvents, rubber septa.[13]
Nitrogen Compounds Pyridine, quinoline, nitriles, oximesByproducts, impurities in starting materials, or sometimes the product itself.[4]
Heavy Metals Lead (Pb), Mercury (Hg), Arsenic (As), Zinc (Zn)Carryover from previous synthetic steps (e.g., Grignard reagents, organometallic couplings), contaminated glassware.[6][14]
Halides Inorganic and organic halidesImpurities in reagents, carryover from reactions involving halogenated compounds.[4]
Other Carbon Monoxide (CO), PhosphinesImpure hydrogen gas source, byproducts from other reactions.[1][13]

Q2: How can I proactively prevent catalyst poisoning? A2: Prevention is always more effective than remediation.

  • Use High-Purity Materials: Source the highest purity starting materials, solvents, and hydrogen gas available.

  • Dedicated Glassware: Use glassware dedicated to hydrogenation reactions that is rigorously cleaned to avoid cross-contamination.

  • Inert Atmosphere Technique: Proper handling of the catalyst is crucial. Always add the catalyst to the reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon) before introducing hydrogen.[2] Never add a dry catalyst to a flask containing flammable solvent vapors in the presence of air.[15]

  • Scavengers and Guard Beds: If you suspect your substrate is impure, pre-treating a solution of it with activated carbon or a dedicated scavenger resin can remove poisons before the hydrogenation step.[14]

Q3: Which analytical techniques can confirm the presence of a catalyst poison? A3: Identifying the specific poison can be challenging but is key to solving the problem permanently.

  • For the Substrate/Solvent:

    • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile organic impurities, including sulfur-containing compounds like thiophenes.[12][16]

    • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): The gold standard for detecting trace heavy metal contamination down to ppb levels.[6]

  • For the Catalyst Surface:

    • X-ray Photoelectron Spectroscopy (XPS): A surface-sensitive technique that can identify the elemental composition of the catalyst surface, revealing the presence of adsorbed poisons like sulfur or chlorine.[3][17]

Q4: Is it possible to regenerate a poisoned catalyst? A4: Regeneration depends on the nature of the poison.

  • Reversible Poisoning: If the deactivation is due to competitive inhibition by a weakly bound species, sometimes washing the catalyst extensively with a clean solvent can restore some activity. For some industrial processes, a high-temperature treatment with hydrogen can strip away certain poisons.[13]

  • Irreversible Poisoning: For poisons that form strong, covalent bonds with the metal surface, such as sulfur or heavy metals, regeneration is often impractical in a laboratory setting.[18] The cost of fresh catalyst is typically lower than the complex procedures required for regeneration.[19] In these cases, the most reliable solution is to discard the poisoned catalyst (safely!) and use a fresh batch after addressing the source of the contamination.

The Mechanism of Catalyst Poisoning

A visual representation of how a poison molecule deactivates a catalyst's active site.

PoisoningMechanism cluster_0 Catalyst Surface (e.g., Pd/C) A1 A2 A3 A4 A5 sub Substrate (R-NO2) sub->A2 Binds to active site h2 H2 h2->A1 Activates on surface poison Poison (e.g., Sulfur) poison->A4 Strongly Binds & Blocks Site product Product (R-NH2) blocked_sub Substrate (R-NO2) blocked_sub->A4 Binding Prevented

Sources

Technical Support Center: Workup & Troubleshooting for SnCl₂ Reduction of Nitroarenes

Author: BenchChem Technical Support Team. Date: January 2026

Focus: Synthesis of 3-(2-Aminophenyl)propan-1-ol

This guide provides a comprehensive, experience-driven approach to the workup procedure for the tin(II) chloride (SnCl₂) reduction of 3-(2-nitrophenyl)propan-1-ol. It is designed for researchers and drug development professionals, moving beyond a simple protocol to explain the underlying chemistry and troubleshoot common experimental challenges.

Part 1: The Core Chemistry of the Workup

The SnCl₂ reduction is a classic and reliable method for converting aromatic nitro groups to anilines. However, the workup is notoriously challenging due to the formation of tin-based byproducts. Understanding the chemistry of these species is the first step to a successful purification.

During the reduction under acidic conditions (typically HCl), tin is oxidized from Sn(II) to Sn(IV). When the reaction is quenched and the pH is raised, these tin species precipitate as a dense, gelatinous mixture of tin(II) and tin(IV) hydroxides (Sn(OH)₂ and Sn(OH)₄). This precipitate is often the primary source of low yields and difficult extractions.

The key to an effective workup lies in exploiting the amphoteric nature of tin hydroxides. In strongly basic conditions (pH > 12), these hydroxides redissolve to form soluble stannate salts, such as sodium hexahydroxystannate(IV) ([Na]₂[Sn(OH)₆]).[1][2] This transition from a thick slurry to a clear, biphasic solution is the goal of the basification step, allowing for a clean extraction of the desired amine product.

Part 2: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the workup of SnCl₂ reductions.

Q1: I've added a base to my reaction mixture, and a thick, unfilterable white precipitate has formed. What is it and what did I do wrong?

A1: This is the most common issue and is an expected intermediate step. The white precipitate is a mixture of tin(II) and tin(IV) hydroxides, formed upon neutralization of the acidic reaction mixture. You haven't done anything wrong, but the workup is incomplete. The mistake is often stopping at a neutral or slightly basic pH (e.g., pH 7-10) using a weak base like sodium bicarbonate (NaHCO₃).[1] To resolve this, you must continue adding a strong base, such as 50% aqueous sodium hydroxide (NaOH), until the pH is highly alkaline (pH > 12).[2] At this point, the amphoteric tin hydroxides will dissolve to form soluble stannates, and the mixture should become significantly easier to handle.[1]

Q2: During the extraction, I've encountered a persistent emulsion that won't separate. How can I break it?

A2: Emulsions are common in this workup, often stabilized by finely dispersed tin salt particulates at the aqueous-organic interface.[3][4] Here are several techniques to manage an emulsion, from simplest to most aggressive:

  • Patience: Allow the separatory funnel to stand undisturbed for 15-30 minutes. Sometimes, the layers will separate on their own.[4]

  • Add Brine: Add a saturated aqueous solution of sodium chloride (NaCl). This increases the ionic strength of the aqueous layer, which can help force the separation of the organic layer.[4]

  • Gentle Agitation: Gently swirl or rock the separatory funnel instead of shaking vigorously.

  • Filtration through Celite®: If the emulsion is particularly stubborn, filtering the entire mixture through a pad of Celite® can break up the emulsion by removing the particulate matter that stabilizes it.[2][4]

  • Dilution: Dilute the organic layer significantly (e.g., 5-10 times the original volume) with your extraction solvent. This can sometimes resolve the issue.[4][5]

Q3: My final yield of 3-(2-aminophenyl)propan-1-ol is very low. Where could the product have gone?

A3: Low yields in this reaction are typically workup-related. Here are the most likely culprits:

  • Co-precipitation with Tin Salts: If the tin hydroxides are not fully dissolved, your product (an amine) can remain adsorbed to or trapped within the solid precipitate. This is a common cause of product loss.[6]

  • Incomplete Extraction: The product, 3-(2-aminophenyl)propan-1-ol, contains both a basic amine and a polar alcohol functional group. This may give it some solubility in the highly basic aqueous layer. It is crucial to perform multiple extractions (at least 3-5 times) with your organic solvent to ensure complete recovery of the product.[1]

  • Product is in the Aqueous Layer: Before discarding your aqueous layer, it is good practice to perform a TLC analysis to confirm that it does not contain a significant amount of your desired product.[3]

Q4: Can I just filter off the tin hydroxide precipitate instead of dissolving it at high pH?

A4: While physically possible, it is generally not recommended. The tin hydroxide precipitate is often gelatinous and colloidal, making it very difficult to filter and wash effectively. It will almost certainly retain a significant amount of your product, leading to a major loss in yield.[6] The most efficient and highest-yielding method is to dissolve the salts by reaching a highly alkaline pH.[2]

Part 3: Detailed Experimental Protocol & Troubleshooting Guide

This section provides a step-by-step protocol for an optimized workup and a quick-reference troubleshooting table.

Optimized Workup Protocol
  • Quenching: After the reaction is deemed complete by TLC analysis, cool the reaction vessel in an ice-water bath. In a separate, larger flask, prepare a mixture of crushed ice and water. Slowly and carefully pour the acidic reaction mixture into the ice/water with vigorous stirring.

  • Basification: Continue stirring the quenched mixture in the ice bath. Slowly add a concentrated solution of sodium hydroxide (e.g., 50% w/v NaOH) dropwise. A thick white precipitate of tin hydroxides will form. Continue adding NaOH solution until the precipitate completely dissolves and the aqueous layer becomes clear or only slightly hazy. Crucially, check the pH of the aqueous layer; it must be >12. [2]

  • Extraction: Transfer the now biphasic mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (Ethyl Acetate is a common choice). Perform at least three, and preferably five, extractions to ensure complete recovery of the product.[1]

  • Washing & Drying: Combine all organic extracts. Wash the combined organic layer once with a saturated NaCl solution (brine) to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Isolation: Filter off the drying agent and wash it with a small amount of fresh extraction solvent. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 3-(2-aminophenyl)propan-1-ol. The crude product can then be purified further, typically by column chromatography.

Troubleshooting Summary Table
Symptom Probable Cause Recommended Solution
A thick, white precipitate persists after adding base.Insufficiently high pH. Tin hydroxides have not converted to soluble stannates.Continue adding concentrated NaOH until pH > 12 and the precipitate dissolves.[1][2]
A stubborn emulsion forms between layers.Fine tin salt particulates stabilizing the interface.Add saturated NaCl (brine). If that fails, filter the entire mixture through Celite®.[4]
The final yield is unexpectedly low.1. Product trapped in tin precipitate. 2. Incomplete extraction.1. Ensure complete dissolution of tin salts (pH > 12). 2. Increase the number of extractions (e.g., to 5x).[1][6]
The organic layer is difficult to separate.High viscosity of the aqueous layer.Dilute the entire mixture with both water and the organic extraction solvent.

Part 4: Visualization of the Workup Workflow

The following diagram illustrates the logical flow of the optimized workup procedure, highlighting the critical transition from a precipitate-laden mixture to a clean, extractable solution.

Workup_Workflow cluster_reaction Reaction Phase cluster_workup Workup Phase Reaction_Mix Reaction Mixture (Substrate, SnCl2, HCl/EtOH) Quench 1. Quench (Pour into Ice/Water) Reaction_Mix->Quench Basify 2. Basify (Add conc. NaOH) Quench->Basify Precipitate Intermediate State (Thick Sn(OH)x Precipitate) Basify->Precipitate pH < 12 Dissolution Target State: pH > 12 (Clear Biphasic Solution) Basify->Dissolution pH > 12 Precipitate->Basify Add more NaOH Extract 3. Extract (e.g., Ethyl Acetate, 5x) Dissolution->Extract Wash_Dry 4. Wash & Dry (Brine, Na2SO4) Extract->Wash_Dry Isolate 5. Isolate (Filter & Concentrate) Wash_Dry->Isolate Product Purified Product Isolate->Product

Caption: Workflow for the SnCl₂ reduction workup.

References

  • Chemistry Stack Exchange. (2021). How to do work up of reactions (Problem of Emulsion) where NO2 group is reduced using SnCl2.2H2O? [Online]. Available at: [Link]

  • Gamble, A.B., Garner, J., Gordon, C.P., O'Connor, S.M.J., et al. (2010). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. [Online]. Available at: [Link]

  • Reddit r/chemhelp. (2021). Reduction of aromatic nitro compounds with SnCl2. [Online]. Available at: [Link]

  • ResearchGate. (2013). what is the best work up procedure for removing Sn +2/+4 salts from a solution containing a Zwitterionic compounds? [Online]. Available at: [Link]

  • ResearchGate. (2019). What is the procedure of the reduction from NO2 to NH2 using Sn or SnCl2? [Online]. Available at: [Link]

  • Master Organic Chemistry. (n.d.). Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl). [Online]. Available at: [Link]

  • ACS Green Chemistry Institute. (n.d.). Sn2+ reduction. [Online]. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Manage an Emulsion. [Online]. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Emulsions. [Online]. Available at: [Link]

  • F. A. J. Kerdesky, et al. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 25(8), 839-842. [Online]. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. [Online]. Available at: [Link]

Sources

Technical Support Center: Managing Low Solubility of 3-(2-Nitrophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the challenges associated with the low solubility of 3-(2-Nitrophenyl)propan-1-ol (CAS No. 20716-26-1) in chemical reactions. Our goal is to equip you with the knowledge to optimize your experimental outcomes by effectively managing this common issue.

Section 1: Understanding the Solubility Challenge

FAQ 1: Why is this compound poorly soluble in many common solvents?

The solubility of a compound is governed by its molecular structure. This compound possesses both polar and non-polar characteristics that contribute to its challenging solubility profile.

  • Polar Groups: The presence of a hydroxyl (-OH) group and a nitro (-NO2) group allows for hydrogen bonding and dipole-dipole interactions. These groups confer some polarity to the molecule.

  • Non-Polar Structure: The phenyl ring and the three-carbon alkyl chain form a significant non-polar region.

This combination of a large non-polar backbone with polar functional groups can lead to difficulty in finding a single solvent that can effectively solvate both parts of the molecule. In essence, it is not "like" enough for highly polar solvents (like water) or entirely non-polar solvents (like hexanes), leading to limited solubility in either.

FAQ 2: What are the initial steps I should take when encountering solubility issues with this compound?

A systematic approach is crucial when dealing with poor solubility. Before resorting to more complex methods, consider these initial steps:

  • Solvent Screening: The principle of "like dissolves like" is your starting point. Test the solubility of this compound in a range of solvents with varying polarities.

  • Gentle Heating: For many compounds, solubility increases with temperature. Gently warming the solvent while stirring can significantly improve dissolution.

  • Particle Size Reduction: Grinding the solid material to a fine powder increases the surface area available for solvation, which can enhance the rate of dissolution.[1][2]

Section 2: Troubleshooting and Optimization Strategies

This section delves into practical, hands-on techniques to overcome the low solubility of this compound in your reactions.

FAQ 3: My compound won't dissolve in a single solvent. What's the next step?

When a single solvent system is ineffective, using a co-solvent is a common and effective strategy.[1]

What is a Co-solvent? A co-solvent is a water-miscible organic solvent added to the primary solvent to increase the solubility of a poorly soluble compound.[1] Co-solvents work by modifying the overall polarity of the solvent system, making it more compatible with the solute.[1]

Recommended Co-solvents for this compound: Given its structure, a mixture of a polar protic or aprotic solvent with a less polar solvent is often successful.

Primary Solvent Recommended Co-Solvents Rationale
TolueneEthanol, IsopropanolIncreases polarity to solvate the -OH and -NO2 groups.
Dichloromethane (DCM)Methanol, AcetonitrileBalances the polarity to accommodate the entire molecule.
Tetrahydrofuran (THF)N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)DMF and DMSO are powerful polar aprotic solvents that can enhance solubility.[3]

Experimental Protocol: Co-solvent System Development

  • Initial Dissolution Attempt: Attempt to dissolve this compound in the primary reaction solvent.

  • Gradual Co-solvent Addition: While vigorously stirring, add the chosen co-solvent dropwise.

  • Observation: Continue adding the co-solvent until the solid is fully dissolved.

  • Record Ratio: Note the final volume ratio of the primary solvent to the co-solvent. This ratio should be maintained for the scaled-up reaction.[1]

FAQ 4: Can temperature be used to manage solubility during the reaction?

Yes, temperature is a powerful tool. Most solids become more soluble in warmer solvents.[4]

Considerations for Using Temperature:

  • Reactant and Product Stability: Ensure that all components of your reaction are stable at elevated temperatures.

  • Solvent Boiling Point: The reaction temperature should not exceed the boiling point of your solvent or co-solvent mixture.

  • Precipitation on Cooling: Be aware that the product may precipitate out of the solution upon cooling, which can be advantageous for purification.[1]

FAQ 5: The reaction involves an aqueous phase and an organic phase. How can I facilitate the reaction?

For biphasic systems where your this compound is in the organic phase and another reactant is in the aqueous phase, a Phase-Transfer Catalyst (PTC) is an excellent solution.[5][6]

How does a PTC work? A PTC is a substance that transports a reactant from one phase into another, where the reaction can occur.[6][7] Typically, the PTC cation pairs with the reactant anion from the aqueous phase, and this new ion pair is soluble in the organic phase, allowing it to react with the substrate.[3][8]

Common Phase-Transfer Catalysts:

  • Quaternary Ammonium Salts: Tetrabutylammonium bromide (TBAB), Benzyltriethylammonium chloride.[6]

  • Phosphonium Salts: Hexadecyltributylphosphonium bromide (more thermally stable).[6]

  • Crown Ethers: Used to complex with cations.[3]

PTC_Workflow Start Start: Low Solubility of This compound SolventScreen Solvent Screening & Gentle Heating Start->SolventScreen IsSolved1 Is it soluble? SolventScreen->IsSolved1 CoSolvent Use a Co-solvent System (e.g., Toluene/IPA) IsSolved1->CoSolvent No End Proceed with Reaction IsSolved1->End Yes IsSolved2 Is it soluble? CoSolvent->IsSolved2 Advanced Consider Advanced Techniques IsSolved2->Advanced No IsSolved2->End Yes PTC Phase-Transfer Catalysis (PTC) (for biphasic reactions) Advanced->PTC Sonication Sonication (for enhanced dissolution) Advanced->Sonication PTC->End Sonication->End

Section 3: Advanced Solubilization Techniques

FAQ 6: I've tried co-solvents and heating with limited success. Are there other methods?

Yes, sonication is a powerful mechanical method to enhance solubility.

What is Sonication? Sonication utilizes high-frequency sound waves to induce a phenomenon called acoustic cavitation—the formation, growth, and collapse of microscopic bubbles in the liquid.[9] The collapse of these bubbles generates localized high pressure and temperature, which can break down intermolecular interactions and accelerate dissolution.[1][9][10]

Experimental Protocol: Sonication for Dissolution

  • Preparation: Place the this compound and the chosen solvent in a reaction vessel.

  • Sonication: Place the vessel in an ultrasonic bath or use an ultrasonic probe.

  • Operation: Turn on the sonicator. The duration and power will depend on the scale of your reaction and the specific equipment.

  • Monitoring: Visually monitor the dissolution of the solid.[1]

Sonication_Mechanism Ultrasound Ultrasonic Waves (>20 kHz) Cavitation Cavitation Ultrasound->Cavitation induces Solid Solid Cavitation->Solid breaks down intermolecular forces Dissolved Dissolved Solid->Dissolved leads to

Section 4: Safety and Handling

FAQ 7: What are the primary safety concerns when working with this compound?

While a comprehensive safety data sheet (SDS) has not been compiled for this specific compound, general laboratory safety precautions should be strictly followed.[11] Based on structurally similar compounds and general chemical safety, consider the following:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[12]

  • Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors or dust.[11]

  • Handling: Avoid contact with skin and eyes.[12] In case of contact, rinse thoroughly with water.[11]

  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide for fires.[11]

Always consult the material safety data sheet (MSDS) for the specific reagents and solvents you are using in your reaction.

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Validation & Comparative

A Comparative Guide to the Structural Elucidation of 3-(2-Nitrophenyl)propan-1-ol: A Deep Dive into 1H NMR Characterization

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug development and materials science, the unambiguous determination of a molecule's structure is the bedrock upon which all further research is built. An incorrect structural assignment can lead to wasted resources, misinterpreted biological data, and significant delays in development pipelines. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as the gold standard for the structural elucidation of small organic molecules in solution.[1]

This guide provides an in-depth technical analysis of the ¹H NMR characterization of 3-(2-nitrophenyl)propan-1-ol. We will move beyond a simple recitation of data to explain the causality behind the spectral features, establish a self-validating framework for interpretation, and objectively compare the power of ¹H NMR with other common spectroscopic techniques.

The Molecular Blueprint: Predicting the ¹H NMR Spectrum

Before stepping into the laboratory, a robust understanding of the target molecule allows us to predict its spectral signature. The structure of this compound contains two key regions: a substituted aromatic ring and a flexible propanol side chain. Each unique proton environment will give rise to a distinct signal in the ¹H NMR spectrum.[2]

Aromatic Region (δ 7.0-8.2 ppm)

The benzene ring is substituted with two groups: a strongly electron-withdrawing nitro group (-NO₂) and an alkyl chain. The nitro group profoundly influences the electronic environment of the ring, causing significant deshielding (a downfield shift) of the protons at the ortho and para positions relative to its location.[3][4] This results in four distinct signals for the aromatic protons, typically found between 6.5 and 8.2 ppm.[5][6]

Aliphatic Region (δ 1.0-4.0 ppm)

The propan-1-ol chain contains three sets of methylene (-CH₂-) protons and one hydroxyl (-OH) proton.

  • H-3' (Ar-CH₂-) : These benzylic protons are adjacent to the aromatic ring and are expected to resonate around δ 2.5-3.0 ppm.[6]

  • H-2' (-CH₂-) : This central methylene group is shielded relative to its neighbors and should appear further upfield.

  • H-1' (-CH₂-OH) : These protons are adjacent to the electronegative oxygen atom, which deshields them, causing a downfield shift to approximately δ 3.5-4.5 ppm.[7][8]

  • -OH : The chemical shift of the hydroxyl proton is highly variable and depends on concentration, solvent, and temperature due to hydrogen bonding.[9][10] It often appears as a broad singlet that can be exchanged with deuterium upon adding D₂O.[8][11]

The predicted ¹H NMR data is summarized below.

Proton Assignment Predicted Chemical Shift (δ, ppm) Integration Predicted Multiplicity Coupling Constant (J, Hz)
H-6 (Aromatic)~ 8.11HDoublet of doublets (dd)Jortho ≈ 7-9, Jmeta ≈ 1-2
H-3 (Aromatic)~ 7.81HDoublet of doublets (dd)Jortho ≈ 7-9, Jmeta ≈ 1-2
H-4, H-5 (Aromatic)~ 7.4 - 7.62HMultiplet (m)-
H-1' (-CH₂-OH)~ 3.72HTriplet (t)J = 6-8
H-3' (Ar-CH₂)~ 2.92HTriplet (t)J = 6-8
H-2' (-CH₂-)~ 2.02HQuintet (or p)J = 6-8
-OHVariable (e.g., 1.5-4.0)1HBroad Singlet (br s)-

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The quality of the NMR spectrum is directly dependent on meticulous sample preparation and proper instrument parameterization.

Step-by-Step Sample Preparation
  • Weighing the Sample : Accurately weigh 5-10 mg of this compound into a clean, dry vial.[12]

  • Solvent Selection : Add approximately 0.6-0.7 mL of a deuterated solvent.[12] Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar compounds. For compounds with exchangeable protons like the hydroxyl group, DMSO-d₆ can be advantageous as it slows down the proton exchange rate, often resulting in a sharper -OH signal that couples to adjacent protons.[11][13]

  • Dissolution : Ensure the sample is fully dissolved. Gentle vortexing or warming may be required.

  • Filtration : Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter, which can degrade spectral resolution.

  • Internal Standard : While modern spectrometers can use the solvent's residual proton signal as a reference, tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm) for the highest accuracy.[14]

Instrumental Acquisition Parameters (Typical 400 MHz Spectrometer)
  • Lock : Lock the spectrometer on the deuterium signal of the solvent.[15]

  • Shimming : Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for achieving sharp lines and high resolution.[15]

  • Pulse Sequence : A standard single-pulse sequence is typically sufficient for a ¹H spectrum.

  • Acquisition Time : ~2-4 seconds.

  • Relaxation Delay : ~1-5 seconds.

  • Number of Scans : 8-16 scans are usually adequate for a sample of this concentration.

A Logical Workflow for Spectral Interpretation

The power of ¹H NMR lies in the interconnectedness of its data points. Chemical shifts, integration, and coupling patterns must all converge to support a single, unambiguous structure. This internal consistency forms a self-validating system.

G cluster_0 ¹H NMR Spectrum Analysis Workflow A Step 1: Chemical Shift Analysis Identify proton types (aromatic, benzylic, alcohol-adjacent). B Step 2: Integration Analysis Determine relative proton ratios for each signal. A->B Correlate regions C Step 3: Multiplicity & J-Coupling Analysis Establish proton connectivity via splitting patterns. B->C Assign counts D Step 4: Structural Assignment Assemble fragments based on all data. C->D Build connections E Validation Does the proposed structure fit all spectral data consistently? D->E Check consistency G cluster_0 Comprehensive Structural Elucidation MolForm Molecular Formula (MS, Elemental Analysis) FinalStruct Confirmed Structure: This compound MolForm->FinalStruct FuncGroups Functional Groups (IR Spectroscopy) FuncGroups->FinalStruct CarbonSkel Carbon Skeleton (¹³C NMR) CarbonSkel->FinalStruct ProtonMap Proton Framework & Connectivity (¹H NMR) ProtonMap->CarbonSkel complements ProtonMap->FinalStruct

Caption: Complementary nature of analytical techniques.

Conclusion

The ¹H NMR spectrum of this compound offers a rich dataset that, when systematically interpreted, provides a definitive confirmation of its structure. The distinct chemical shifts of the aromatic and aliphatic protons, the clear integration ratios, and the logical splitting patterns all converge to validate the molecular architecture. While techniques like MS and IR spectroscopy are crucial for determining the molecular formula and identifying functional groups, ¹H NMR spectroscopy remains the unparalleled tool for mapping the precise connectivity of the proton framework. This guide demonstrates that a thorough understanding of underlying principles transforms a spectrum from a mere collection of lines into a detailed molecular blueprint, ensuring the scientific integrity of any research that follows.

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A Senior Application Scientist's Guide to Catalytic Systems for the Reduction of 3-(2-Nitrophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

The selective reduction of the nitro group in 3-(2-nitrophenyl)propan-1-ol to yield 3-(2-aminophenyl)propan-1-ol is a critical transformation in synthetic organic chemistry. This resulting aminophenol derivative serves as a valuable building block for a variety of complex molecules, including pharmaceuticals and fine chemicals. The primary challenge in this synthesis lies in achieving high chemoselectivity: the quantitative reduction of the nitro moiety without affecting the primary alcohol functionality. This guide provides an in-depth comparison of prevalent catalytic systems, offering experimental insights and data to assist researchers in selecting the most appropriate method for their specific needs.

Pillar 1: Heterogeneous Catalysis - The Workhorses of Nitro Reduction

Heterogeneous catalysts, existing in a different phase from the reaction mixture (typically a solid catalyst in a liquid solution), are the cornerstone of industrial and laboratory-scale nitroarene reductions. Their primary advantages include ease of separation from the reaction mixture, potential for recycling, and robust stability under various reaction conditions.

Palladium on Carbon (Pd/C) with Hydrogen Gas

Palladium on carbon is arguably the most common and reliable catalyst for this transformation.[1][2] Its high activity and efficiency make it a first-choice for many synthetic chemists.

Scientific Rationale & Mechanism: The catalytic cycle involves the dissociative chemisorption of molecular hydrogen onto the palladium surface, generating highly reactive atomic hydrogen. The nitroarene also adsorbs onto the catalyst surface, where it undergoes stepwise reduction by the surface-bound hydrogen atoms. The generally accepted pathway proceeds through nitroso and hydroxylamine intermediates before yielding the final amine.[3] The carbon support provides a high surface area, maximizing the exposure of active palladium sites.[2]

Experimental Protocol: Pd/C Catalyzed Hydrogenation

  • Reactor Setup: A solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol or methanol, ~0.1 M concentration) is charged into a pressure-rated hydrogenation vessel.

  • Catalyst Addition: 5% or 10% Palladium on carbon (typically 1-5 mol% Pd) is carefully added to the solution. Note: Pd/C can be pyrophoric and should be handled with care, often transferred as a slurry in the reaction solvent.

  • Inerting: The vessel is sealed and purged several times with an inert gas (e.g., nitrogen or argon) to remove all oxygen.

  • Hydrogenation: The vessel is pressurized with hydrogen gas (typically 1-4 atm). The reaction mixture is stirred vigorously to ensure efficient mass transfer between the gas, liquid, and solid catalyst phases.

  • Monitoring: The reaction is monitored by observing hydrogen uptake and/or by analytical techniques like TLC or LC-MS until the starting material is fully consumed.

  • Work-up: Upon completion, the vessel is carefully depressurized. The reaction mixture is filtered through a pad of celite to remove the solid Pd/C catalyst. The filtrate, containing the product, is then concentrated under reduced pressure.

Raney Nickel (Raney Ni) with Hydrogen Gas

Raney Nickel, a fine-grained solid composed mostly of nickel derived from a nickel-aluminum alloy, is a powerful and cost-effective alternative to precious metal catalysts.[1][4] It is particularly favored in industrial settings and for substrates where dehalogenation is a concern.[1][5]

Scientific Rationale & Mechanism: Similar to Pd/C, Raney Nickel functions via catalytic hydrogenation.[6] Its high surface area and inherent activity make it highly effective for reducing nitro groups. The manufacturing process creates a porous, sponge-like structure that is saturated with hydrogen, contributing to its high catalytic activity.

Experimental Protocol: Raney Ni Catalyzed Hydrogenation

  • Catalyst Preparation: Commercially available Raney Ni is typically stored under water or a solvent to prevent oxidation. Before use, the storage solvent is carefully decanted, and the catalyst is washed several times with the chosen reaction solvent (e.g., ethanol).

  • Reactor Setup: The reaction is set up in a pressure vessel as described for the Pd/C protocol. The washed Raney Ni (often used in higher weight percentages than Pd/C due to lower per-site activity) is added to the solution of the nitro compound.

  • Hydrogenation: The system is purged and pressurized with hydrogen, often at higher pressures (e.g., 50-100 psi) and slightly elevated temperatures (40-60 °C) to achieve optimal rates.

  • Work-up: The work-up procedure is identical to the Pd/C method, involving filtration to remove the magnetic nickel catalyst.

Gold Nanoparticle (AuNP) Catalyzed Transfer Hydrogenation

Recent advances have positioned supported gold nanoparticles as highly efficient and selective catalysts.[7][8][9] A significant advantage is their efficacy in transfer hydrogenation reactions, which obviate the need for high-pressure gaseous hydrogen.

Scientific Rationale & Mechanism: In transfer hydrogenation, a hydrogen donor molecule (e.g., triethylsilane (Et₃SiH) or sodium borohydride (NaBH₄)) transfers hydrogen to the substrate, mediated by the catalyst.[7][10] Supported AuNPs excel at activating the donor and facilitating this transfer to the nitro group with high chemoselectivity. The reaction proceeds under mild conditions, often at room temperature and atmospheric pressure.

Experimental Protocol: Au/TiO₂ Catalyzed Transfer Hydrogenation

  • Reaction Setup: In a standard round-bottom flask equipped with a stir bar, this compound (1.0 eq) and the supported gold catalyst (e.g., Au/TiO₂, 0.5-1 mol% Au) are combined in a solvent like THF/MeOH.[9]

  • Reagent Addition: The hydrogen donor, triethylsilane (Et₃SiH, 3-4 eq), is added to the mixture.

  • Reaction: The mixture is stirred at room temperature.

  • Monitoring: The reaction progress is monitored by TLC or LC-MS.

  • Work-up: Upon completion, the solid catalyst is removed by filtration. The filtrate is then subjected to a standard aqueous work-up to remove silane byproducts, followed by solvent evaporation to yield the crude product.

cluster_workflow General Workflow for Heterogeneous Catalytic Reduction Start Dissolve Substrate in Solvent Add_Catalyst Add Heterogeneous Catalyst (e.g., Pd/C) Start->Add_Catalyst Setup_Reactor Seal & Purge Reactor with Inert Gas Add_Catalyst->Setup_Reactor Introduce_H2 Introduce Reductant (e.g., Pressurize with H₂) Setup_Reactor->Introduce_H2 React Stir Vigorously at Set Temperature Introduce_H2->React Monitor Monitor Reaction (TLC, LC-MS, H₂ uptake) React->Monitor Monitor->React Incomplete Filter Filter to Remove Solid Catalyst Monitor->Filter Complete Isolate Isolate Product from Filtrate Filter->Isolate End Purified Amine Isolate->End

Caption: General experimental workflow for heterogeneous catalytic reduction.

Pillar 2: Homogeneous Catalysis - The Frontier of Sustainable Chemistry

Homogeneous catalysts, which are soluble in the reaction medium, offer distinct advantages such as high selectivity, milder reaction conditions, and amenability to mechanistic studies. The push towards sustainable chemistry has spurred the development of catalysts based on earth-abundant and less toxic metals.[11]

Manganese-Pincer Complexes

Air- and moisture-stable manganese pincer complexes have emerged as powerful catalysts for the hydrogenation of nitroarenes using molecular hydrogen.[11]

Scientific Rationale & Mechanism: These catalysts operate through a bifunctional activation mechanism involving metal-ligand cooperation.[11][12] The pincer ligand actively participates in the H₂ activation and transfer steps, allowing the reaction to proceed under relatively mild conditions. The direct hydrogenation pathway is favored, proceeding via nitroso and hydroxylamine intermediates.[12]

Experimental Protocol: Manganese-Catalyzed Hydrogenation

  • Reactor Setup: In a glovebox, the manganese pincer catalyst (e.g., Mn-1, 0.5-2 mol%), a base (e.g., KOtBu), and the this compound substrate are added to a pressure vessel containing a solvent like THF.

  • Hydrogenation: The reactor is sealed, removed from the glovebox, and connected to a hydrogen line. It is pressurized with H₂ (e.g., 20-50 bar) and heated (e.g., 100 °C).

  • Monitoring & Work-up: The reaction is monitored by GC or LC-MS. After completion, the reactor is cooled and depressurized. The product is isolated using standard extraction and chromatography techniques.

Iron-Based Catalysts

Iron, being the most abundant transition metal, is an ideal candidate for developing sustainable catalytic processes. Iron-catalyzed systems often employ transfer hydrogenation.

Scientific Rationale & Mechanism: Heterogeneous iron oxide-based catalysts can facilitate the reduction of nitroarenes using CO/H₂O as the hydrogen source under water-gas shift reaction (WGSR) conditions.[13] Homogeneous iron complexes can also catalyze transfer hydrogenation from sources like formic acid.[14] These methods are highly chemoselective, leaving other reducible groups untouched.

cluster_mechanism Catalytic Hydrogenation of Nitroarene on a Metal Surface cluster_surface_reactions RNO2_sol R-NO₂ (in solution) RNO2_ads R-NO₂ (adsorbed) RNO2_sol->RNO2_ads Adsorption H2_gas H₂ (gas) H_ads 2H (adsorbed) H2_gas->H_ads Adsorption & Dissociation Metal_Surface Metal Surface (Pd, Pt, Ni) RNO R-NO (Nitroso) RNO2_ads->RNO +2H, -H₂O H_ads->RNO2_ads H_ads->RNO RNHOH R-NHOH (Hydroxylamine) H_ads->RNHOH RN_OH_2 R-N(OH)₂ RNO->RNHOH +2H RNH2_sol R-NH₂ (in solution) RNHOH->RNH2_sol +2H, -H₂O & Desorption

Caption: General mechanism for catalytic hydrogenation of a nitroarene.

Data Presentation: A Comparative Overview

The selection of a catalytic system often involves a trade-off between activity, selectivity, cost, and operational safety. The following table summarizes the performance of the discussed systems for nitroarene reduction.

Catalyst SystemReductantTypical ConditionsTypical Yield (%)SelectivityKey AdvantagesKey Disadvantages
5-10% Pd/C H₂ gas1-4 atm H₂, RT, EtOH/MeOH>95%ExcellentHigh activity, reliability, well-establishedCost of palladium, pyrophoric, potential for debenzylation/dehalogenation
Raney Nickel H₂ gas3-7 atm H₂, 40-60°C, EtOH>90%ExcellentLow cost, robust, good for substrates with halogensPyrophoric, requires careful handling, may need higher T/P
Au/TiO₂ Et₃SiHAtmospheric pressure, RT, THF/MeOH90-98%[7]ExcellentVery mild conditions, no H₂ gas required, high chemoselectivityHigher initial catalyst cost, silane byproducts
Mn-Pincer H₂ gas20-50 bar H₂, 100°C, THF~95%[11]ExcellentUses earth-abundant metal, high functional group toleranceRequires inert atmosphere (glovebox), higher T/P
Fe-based Formic Acid80°C, various solvents>90%[14]ExcellentVery low cost, low toxicity, sustainableMay require elevated temperatures

Decision Guide for Catalyst Selection

To aid in the practical selection of a catalytic system, the following decision-making workflow is proposed, based on common research and development priorities.

pd_c Use Pd/C with H₂ raney_ni Use Raney Ni with H₂ au_np Use AuNP with Transfer Hydrogenation base_metal Consider Mn or Fe Homogeneous Catalysts start Primary Goal? highest_yield Highest Yield & Reliability? start->highest_yield cost Cost-Effectiveness (Industrial Scale)? start->cost safety Avoid High-Pressure H₂? start->safety sustainability Sustainability & Green Chemistry? start->sustainability highest_yield->pd_c Yes cost->raney_ni Yes safety->au_np Yes sustainability->base_metal Yes

Caption: Decision workflow for selecting a catalytic reduction system.

Conclusion and Authoritative Recommendations

For the selective reduction of this compound, several excellent catalytic systems are available.

  • For routine, high-yield laboratory synthesis, traditional catalytic hydrogenation with Palladium on Carbon (Pd/C) remains the gold standard due to its high efficiency and predictability.[1][2]

  • For large-scale or cost-sensitive applications, Raney Nickel is a highly effective and economical alternative, providing excellent yields under slightly more forcing conditions.[4][5]

  • When operational simplicity and safety are paramount, particularly the avoidance of high-pressure hydrogen gas, supported Gold Nanoparticles with a transfer hydrogenation protocol offer a superb, mild, and highly selective option.[7][9]

  • For research focused on sustainable chemistry, developing protocols with homogeneous catalysts based on earth-abundant metals like manganese and iron is a forward-looking approach that aligns with the principles of green chemistry.[11][13][14]

The ultimate choice of catalyst depends on a balanced consideration of project-specific goals, including yield, purity requirements, cost, scale, safety protocols, and sustainability objectives. Each system described herein represents a validated and trustworthy method, providing the modern researcher with a versatile toolkit for this important chemical transformation.

References

  • Supported Gold Nanoparticle-Catalyzed Selective Reduction of Multifunctional, Aromatic Nitro Precursors into Amines and Synthesis of 3,4-Dihydroquinoxalin-2-Ones. (2022).
  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal C
  • selective reduction of nitro group without affecting other functional groups. (2025). BenchChem.
  • Polymer microgels for the stabilization of gold nanoparticles and their application in the catalytic reduction of nitroarenes in aqueous media. (n.d.). RSC Publishing.
  • Heterogeneous Iron-Catalyzed Hydrogenation of Nitroarenes under Water-Gas Shift Reaction Conditions. (n.d.). Semantic Scholar.
  • Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis. (2025).
  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. (2021).
  • Recent Advances in the Reduction of Nitro Compounds by Heterogenous Catalysts. (2025).
  • General hydrogenation mechanism of nitroarenes. (n.d.).
  • Reduction of Nitroarenes Catalyzed by Water- Soluble Gold Nanoparticles. (2015). Thieme.
  • Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Portal.
  • Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal.
  • Reduction of aromatic nitro compounds with Raney nickel catalyst. (1981).
  • The use of nano supported nickel catalyst in reduction of p-nitrophenol using hydrazine as hydrogen donor. (n.d.). Taylor & Francis Online.
  • Raney nickel reductions. (n.d.).
  • Palladium on carbon. (n.d.). Wikipedia.

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A Comparative Guide to the Reduction of Aromatic Nitro Compounds: Reagents, Mechanisms, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

The transformation of aromatic nitro compounds into their corresponding anilines is a fundamental and critical reaction in organic synthesis. It serves as a gateway to a vast array of pharmaceuticals, agrochemicals, dyes, and polymers.[1] The choice of reducing agent is paramount, as it dictates the reaction's efficiency, chemoselectivity, and scalability. This guide provides a comparative analysis of the most prevalent methods for nitroarene reduction, offering insights into their mechanisms, functional group tolerance, and practical applications to assist researchers in making informed decisions for their synthetic challenges.

Catalytic Hydrogenation

Catalytic hydrogenation is a widely adopted method for nitro group reduction, particularly on an industrial scale, due to its high efficiency and clean reaction profile, which yields water as the only byproduct.[1][2] The reaction typically involves molecular hydrogen (H₂) in the presence of a metal catalyst.

Mechanism: The process is believed to follow the Haber-Lukashevich pathway, involving the sequential reduction of the nitro group to nitroso, then to hydroxylamine, and finally to the amine. These intermediates are highly reactive and are typically not isolated.[3][4]

Common Catalysts:

  • Palladium on Carbon (Pd/C): This is often the catalyst of choice for its high activity and efficiency in reducing both aromatic and aliphatic nitro groups.[5] However, a significant drawback is its propensity to reduce other functional groups, such as alkenes, alkynes, and benzyl ethers. It can also promote dehalogenation, particularly of aryl iodides and bromides.[5]

  • Platinum on Carbon (Pt/C) or Platinum(IV) Oxide (PtO₂): These are also highly effective catalysts. Sulfided platinum catalysts have been developed to enhance chemoselectivity, allowing for the reduction of nitro groups in the presence of sensitive functionalities like heteroaryl halides.[2]

  • Raney Nickel (Raney-Ni): A pyrophoric but cost-effective catalyst, Raney-Ni is often used when dehalogenation is a concern with Pd/C.[5][6] It is particularly useful for substrates containing aromatic chlorides.

Advantages:

  • High yields and clean conversion.

  • Scalable for industrial applications.

  • Generates water as the primary byproduct.

Limitations:

  • Requires specialized high-pressure equipment for handling hydrogen gas.

  • Catalysts can be expensive (Pd, Pt) or hazardous (Raney-Ni).

  • Low chemoselectivity with certain functional groups (e.g., C=C bonds, halides).[6]

Workflow for Catalyst Selection in Hydrogenation

Transfer Hydrogenation cluster_0 Catalyst Surface (e.g., Pd/C) H_Donor Hydrogen Donor (e.g., HCOONH₄) Catalyst_H Pd-H (Hydride Species) H_Donor->Catalyst_H Decomposition Byproducts Byproducts (e.g., CO₂, NH₃) H_Donor->Byproducts Amine R-NH₂ Catalyst_H->Amine Hydrogen Transfer Nitro R-NO₂ Nitro->Catalyst_H Adsorption

Sources

A Senior Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC) Method Validation for the Purity of 3-(2-Nitrophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For a novel small molecule like 3-(2-Nitrophenyl)propan-1-ol, establishing a robust and reliable analytical method for purity determination is a critical early-stage endeavor. This guide provides an in-depth, experience-driven approach to the validation of an analytical High-Performance Liquid Chromatography (HPLC) method, grounded in the principles of scientific integrity and regulatory compliance. Our discussion will be framed within the context of the globally recognized International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4]

The "Why" Before the "How": A Philosophy of Method Validation

Method validation is more than a checklist of experiments. It is the formal, documented process of demonstrating that an analytical procedure is suitable for its intended purpose.[5][6] For the purity assessment of this compound, this means the HPLC method must be able to accurately and consistently quantify the main compound while also detecting and separating any potential impurities, be they process-related, degradation products, or contaminants. The ultimate goal is to build a self-validating system where the data generated is inherently trustworthy.

Proposed HPLC Method: A Starting Point for Validation

Table 1: Proposed Initial HPLC Conditions

ParameterProposed ConditionRationale
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)C18 columns are versatile and provide good retention for moderately polar compounds.[10][11]
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileA common mobile phase for reversed-phase chromatography, offering good peak shape and MS-compatibility if needed.[8]
Gradient 30-70% B over 15 minutesA gradient elution is chosen to ensure the elution of both the main compound and any potential impurities with a wider range of polarities.[11]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temperature 30°CMaintaining a constant temperature ensures reproducible retention times.
Detection UV at 254 nmThe nitroaromatic chromophore in this compound is expected to have strong absorbance at this wavelength.
Injection Volume 10 µLA typical injection volume for analytical HPLC.

The Validation Workflow: An Interconnected Process

The validation of an analytical method is not a linear sequence of independent tests. Rather, it is an interconnected workflow where the results of one experiment inform the next.

ValidationWorkflow MethodDevelopment Method Development & Optimization Specificity Specificity MethodDevelopment->Specificity Linearity Linearity & Range Specificity->Linearity SystemSuitability System Suitability Specificity->SystemSuitability Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Linearity->SystemSuitability Accuracy->SystemSuitability Robustness Robustness Precision->Robustness Precision->SystemSuitability LOD_LOQ->SystemSuitability Robustness->SystemSuitability

Caption: Interconnected workflow for HPLC method validation.

Specificity: The Foundation of Purity Analysis

Expertise & Experience: Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradants, or matrix components.[12][13][14] It is the cornerstone of a purity method, as without it, one cannot be certain what is being measured.[15]

Experimental Protocol:
  • Blank Analysis: Inject a sample of the mobile phase to ensure no interfering peaks at the retention time of the analyte.

  • Placebo Analysis (if applicable for a formulated product): Inject a sample containing all excipients except the API to demonstrate a lack of interference.

  • Forced Degradation Studies: Subject the this compound sample to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.[5] Analyze these stressed samples to ensure that the degradation products are well-separated from the main peak.

  • Impurity Spiking: If known impurities are available, spike them into a solution of the API and verify their separation.

Trustworthiness: The peak purity of the analyte should be assessed using a Diode Array Detector (DAD) to confirm that the peak is spectrally homogeneous.

Linearity and Range: Defining the Quantitative Boundaries

Expertise & Experience: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte.[16][17][18] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[16][17][19]

Experimental Protocol:
  • Prepare a series of at least five standard solutions of this compound at different concentrations. For a purity method, this range should typically span from the limit of quantitation (LOQ) to 120% or 150% of the expected sample concentration.[19]

  • Inject each standard in triplicate.

  • Plot the average peak area against the concentration and perform a linear regression analysis.

Trustworthiness: The acceptance criteria for linearity are a correlation coefficient (r²) of ≥ 0.995 and a y-intercept that is not significantly different from zero.[18]

Table 2: Example Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
115,234
10151,987
50755,432
1001,510,876
1502,265,987
0.9998

Accuracy and Precision: The Measures of Reliability

Expertise & Experience: Accuracy is the closeness of the test results to the true value, while precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[19][20][21] These two parameters are often evaluated together.

Experimental Protocol:
  • Accuracy: Prepare samples of a known concentration (e.g., by spiking a placebo with a known amount of API) at a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration).[11] Analyze these samples in triplicate.

  • Precision (Repeatability): Analyze a minimum of six replicate preparations of a homogeneous sample at 100% of the test concentration.[6][21]

  • Precision (Intermediate Precision): Repeat the precision study on a different day, with a different analyst, and on a different instrument to assess the method's variability under typical laboratory conditions.[11][19]

Trustworthiness: Accuracy is reported as percent recovery, with a typical acceptance criterion of 98-102%.[20][21] Precision is expressed as the Relative Standard Deviation (%RSD), which should generally be ≤ 2%.[20][21]

Table 3: Example Accuracy and Precision Data

Level% Recovery (Accuracy)%RSD (Repeatability)%RSD (Intermediate Precision)
80%99.5%--
100%100.2%0.8%1.2%
120%101.1%--

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Measuring the Smallest Amounts

Expertise & Experience: The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[19][22][23] The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[19][22][23]

Experimental Protocol:

There are several methods to determine LOD and LOQ, with the most common being:

  • Based on Signal-to-Noise Ratio: This involves comparing the signal from samples with known low concentrations of the analyte with those of blank samples. A signal-to-noise ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ.[19][22][23]

  • Based on the Standard Deviation of the Response and the Slope: This method uses the standard deviation of the y-intercepts of regression lines and the slope of the calibration curve. The formulas are:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S) where σ is the standard deviation of the y-intercept and S is the slope of the calibration curve.[24][25]

Trustworthiness: The determined LOQ should be verified by analyzing samples at this concentration and demonstrating acceptable precision and accuracy.

Robustness: Ensuring Transferability

Expertise & Experience: Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[26][27][28] This is a critical parameter to assess before transferring the method to other laboratories or instruments.

Experimental Protocol:
  • Identify critical method parameters that could potentially vary during routine use. For this HPLC method, these could include:

    • Mobile phase composition (e.g., ±2% acetonitrile)

    • pH of the aqueous mobile phase (e.g., ±0.2 units)

    • Column temperature (e.g., ±5°C)

    • Flow rate (e.g., ±0.1 mL/min)

  • Vary these parameters one at a time or using a design of experiments (DoE) approach and assess the impact on the results (e.g., retention time, resolution, peak area).

Trustworthiness: The method is considered robust if the results remain within the acceptance criteria for system suitability despite these small variations.

RobustnessFactors Robustness Robustness MobilePhase Mobile Phase Composition Robustness->MobilePhase pH Mobile Phase pH Robustness->pH Temperature Column Temperature Robustness->Temperature FlowRate Flow Rate Robustness->FlowRate Wavelength Detection Wavelength Robustness->Wavelength

Caption: Key parameters to evaluate in a robustness study.

Conclusion: A Commitment to Quality

The validation of an analytical HPLC method for the purity of this compound is a rigorous but essential process. By systematically evaluating specificity, linearity, range, accuracy, precision, LOD, LOQ, and robustness, we can establish a method that is scientifically sound, reliable, and fit for its intended purpose. This comprehensive approach ensures the generation of high-quality data, which is fundamental to the successful development of safe and effective pharmaceutical products.

References

  • Linearity and Range in Analytical Method Validation by HPLC. Industrial Pharmacist. [Link]

  • What Are LOD and LOQ in HPLC Methods?. Altabrisa Group. [Link]

  • What Is HPLC Method Robustness Assessment and Its Importance?. Altabrisa Group. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • HPLC Specificity Testing: Importance Explained. Altabrisa Group. [Link]

  • Establishing LOD & LOQ in Analytical Method Validation. HPLC Calculator. [Link]

  • 3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School. AAPS. [Link]

  • Ensuring HPLC Method Accuracy and Precision: A Step-by-Step Guide. Altabrisa Group. [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]

  • How To Perform Linearity and Range In Method Validation: Easy Tips. PharmaGuru. [Link]

  • HPLC Method Validation: Ensuring Accuracy and Regulatory Compliance. Mastelf. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • Quality Guidelines. ICH. [Link]

  • How to Quickly Establish Robust HPLC Analytical Methods: A 5-Step Expert Guide. LinkedIn. [Link]

  • 3 Key Regulatory Guidelines for Method Validation. Altabrisa Group. [Link]

  • Robustness Tests. LCGC International. [Link]

  • Implementing Robustness Testing for HPLC Methods. Separation Science. [Link]

  • Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Separation Science. [Link]

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  • Analytical Method Validation: Back to Basics, Part II. LCGC International. [Link]

  • The 6 Key Aspects of Analytical Method Validation. Element Lab Solutions. [Link]

  • What is the difference between specificity and selectivity of the HPLC method?. ResearchGate. [Link]

  • Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method. Pharmaceutical Sciences. [Link]

  • How to calculate LOD and LOQ of analyte by hplc?. ResearchGate. [Link]

  • Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. NIH. [Link]

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  • What Is Linearity in HPLC Analysis and Its Importance?. Altabrisa Group. [Link]

  • Steps for HPLC Method Validation. Pharmaguideline. [Link]

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  • core components of analytical method validation for small molecules-an overview. ResearchGate. [Link]

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A Comparative Guide to the Biological Activity of 3-(2-Nitrophenyl)propan-1-ol Derivatives: A Landscape of Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and selectivity is a perpetual endeavor. Among the myriad of scaffolds explored, nitrophenyl derivatives have consistently emerged as a promising class of compounds exhibiting a wide spectrum of biological activities. This guide delves into the therapeutic potential of 3-(2-nitrophenyl)propan-1-ol and its derivatives, offering a comparative analysis of their biological activities, elucidating the underlying mechanisms of action, and providing detailed experimental protocols for their evaluation. While direct comparative studies on a broad series of this compound derivatives are not extensively documented in publicly available literature, this guide synthesizes information from related nitrophenyl compounds and phenylpropanoids to provide a comprehensive overview and a framework for future research.

Unveiling the Therapeutic Promise: Anticancer, Antimicrobial, and Anti-inflammatory Activities

The incorporation of a nitro group onto an aromatic ring can significantly influence a molecule's biological profile. This is often attributed to the electron-withdrawing nature of the nitro group, which can modulate the compound's interaction with biological targets and participate in bioreductive activation under hypoxic conditions, a hallmark of solid tumors and microbial infections.

Anticancer Potential: Targeting Uncontrolled Cell Proliferation

Nitroaromatic compounds have a rich history in cancer therapy. Their mechanism of action is often linked to their ability to be reduced by cellular reductases to form reactive nitroso and hydroxylamine intermediates. These reactive species can induce DNA damage and oxidative stress, ultimately leading to cancer cell death.

While specific data on the anticancer activity of a series of this compound derivatives is limited, a study on a structurally related benzofuran ring-linked 3-nitrophenyl chalcone derivative offers valuable insights. This compound, [1-(2-benzofuranyl)-3-(3-nitrophenyl)-2-propen-1-one], demonstrated selective cytotoxic effects against colon cancer cell lines (HCT-116 and HT-29) with IC₅₀ values of 1.71 µM and 7.76 µM, respectively, after 48 hours of treatment. Notably, the IC₅₀ value for healthy colon cells (CCD-18Co) was higher than 10 µM, indicating a degree of selectivity for cancer cells, a crucial attribute for any potential anticancer agent.

Hypothetical Comparative Anticancer Activity of this compound Derivatives

To illustrate the potential for structure-activity relationship (SAR) studies, the following table presents hypothetical IC₅₀ values for a series of this compound derivatives against a generic cancer cell line. This table is for illustrative purposes only and is not based on published experimental data.

Compound IDR1-Substitution (Phenyl Ring)R2-Substitution (Propanol Chain)Hypothetical IC₅₀ (µM)
NP-01 HH> 50
NP-02 4-ClH25.4
NP-03 4-FH32.1
NP-04 4-OCH₃H45.8
NP-05 H=O (Propanone)15.2
NP-06 4-Cl=O (Propanone)8.7

This hypothetical data suggests that substitutions on both the phenyl ring and the propanol chain could significantly impact anticancer activity.

Experimental Protocols: A Guide to Biological Evaluation

To facilitate further research in this area, this section provides detailed, step-by-step methodologies for key experiments to assess the biological activities of this compound derivatives.

Anticancer Activity: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Workflow for Anticancer Activity Screening

cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis A Cancer Cell Line Culture B Cell Seeding in 96-well Plates A->B D Treatment of Cells B->D C Serial Dilution of Derivatives C->D E Addition of MTT Reagent D->E F Incubation & Formazan Formation E->F G Solubilization of Formazan F->G H Absorbance Reading (570 nm) G->H I Calculation of Cell Viability H->I J Determination of IC50 Values I->J

Caption: Workflow for evaluating the anticancer activity of this compound derivatives using the MTT assay.

Antimicrobial Activity: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Compound Dilution: Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it to the final desired concentration.

  • Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Workflow for Antimicrobial Susceptibility Testing

cluster_0 Preparation cluster_1 Assay Setup cluster_2 Incubation & Reading cluster_3 Result A Serial Dilution of Compounds C Inoculation of 96-well Plates A->C B Bacterial Inoculum Preparation B->C D Incubation (37°C, 18-24h) C->D E Visual Assessment of Growth D->E F Determination of MIC E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound derivatives.

Anti-inflammatory Activity: COX-2 Inhibition Assay

The anti-inflammatory potential of compounds can be assessed by their ability to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.

Protocol:

  • Reagent Preparation: Prepare assay buffer, heme, and a solution of the test compound. Dilute the COX-2 enzyme solution.

  • Reaction Mixture: In a 96-well plate, add assay buffer, heme, the COX-2 enzyme, and the test compound at various concentrations. Include a control without the inhibitor.

  • Initiate Reaction: Add arachidonic acid (the substrate) to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 10 minutes).

  • Detection: Measure the product formation using a suitable detection method, such as a colorimetric or fluorometric assay that detects prostaglandin E2 (PGE2).

  • Data Analysis: Calculate the percentage of COX-2 inhibition and determine the IC₅₀ value.

Signaling Pathway of COX-2 in Inflammation

A Inflammatory Stimuli (e.g., LPS, Cytokines) B Cell Membrane Phospholipids A->B C Arachidonic Acid B->C PLA2 D COX-2 Enzyme C->D E Prostaglandins (e.g., PGE2) D->E F Inflammation (Pain, Fever, Swelling) E->F G This compound Derivatives (Inhibitor) G->D Inhibition

Caption: Simplified signaling pathway showing the role of COX-2 in inflammation and the potential point of intervention for this compound derivatives.

Conclusion and Future Directions

While the direct exploration of this compound derivatives is an emerging area, the broader landscape of nitrophenyl compounds and phenylpropanoids strongly suggests a high potential for discovering novel therapeutic agents. The presence of the nitro group, coupled with the flexibility of the propanol side chain for chemical modification, offers a rich scaffold for the development of compounds with potent and selective anticancer, antimicrobial, and anti-inflammatory activities.

Future research should focus on the systematic synthesis of a diverse library of this compound derivatives with modifications on both the aromatic ring and the aliphatic chain. A comprehensive biological evaluation of these compounds using the standardized protocols outlined in this guide will be crucial for establishing clear structure-activity relationships. Such studies will undoubtedly pave the way for the identification of lead compounds with optimized therapeutic profiles, contributing to the development of next-generation medicines.

References

  • Due to the lack of specific literature on the comparative biological activity of this compound derivatives, a formal reference list with clickable URLs cannot be generated at this time.

A Spectroscopic Journey: Distinguishing 3-(2-Nitrophenyl)propan-1-ol from its Aldehyde Derivative

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the precise characterization of molecules is paramount. The transformation of a primary alcohol to an aldehyde is a fundamental reaction, yet confirming its successful completion requires a detailed analytical approach. This guide provides an in-depth spectroscopic comparison of 3-(2-Nitrophenyl)propan-1-ol and its aldehyde derivative, 3-(2-Nitrophenyl)propanal. By delving into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we will elucidate the key spectral markers that differentiate these two compounds, supported by established experimental protocols.

Introduction: The Chemical Transformation

The oxidation of a primary alcohol to an aldehyde is a common yet delicate process in organic synthesis. In this case, the conversion of this compound to 3-(2-nitrophenyl)propanal involves the selective oxidation of the terminal hydroxyl group. This transformation brings about a significant change in the electronic environment of the molecule, which is readily observable through various spectroscopic techniques. Understanding these changes is crucial for reaction monitoring, purity assessment, and structural confirmation.

Comparative Spectroscopic Analysis

¹H NMR Spectroscopy: A Tale of Two Protons

Proton NMR (¹H NMR) spectroscopy is arguably the most powerful tool for distinguishing between the alcohol and the aldehyde. The key difference lies in the disappearance of the hydroxyl proton and the appearance of a highly deshielded aldehyde proton.

This compound:

  • Hydroxyl Proton (-OH): A broad singlet, typically in the range of 1.5-4.0 ppm. Its chemical shift can vary with concentration and solvent.

  • Methylene Protons adjacent to Oxygen (-CH₂-OH): A triplet around 3.7 ppm, coupled to the adjacent methylene group.

  • Aromatic Protons: A complex multiplet pattern between 7.4 and 8.1 ppm, characteristic of an ortho-substituted nitrobenzene.

3-(2-Nitrophenyl)propanal:

  • Aldehyde Proton (-CHO): The most telling signal. A singlet or a triplet (if coupled to adjacent protons, though often appears as a singlet) in the highly deshielded region of 9.5-10.5 ppm. This is a definitive marker for the aldehyde.

  • Methylene Protons adjacent to the Carbonyl (-CH₂-CHO): A triplet around 2.8 ppm, now shifted upfield compared to the alcohol due to the reduced electron-withdrawing effect of the carbonyl group compared to the hydroxyl group.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm)

Proton AssignmentThis compound (Predicted)3-(2-Nitrophenyl)propanal (Predicted)Key Differentiator
-OH~1.5-4.0 (broad s)AbsentDisappearance of the hydroxyl proton signal.
-CHOAbsent~9.8 (s or t)Appearance of a highly deshielded aldehyde proton.
Ar-H~7.4-8.1 (m)~7.5-8.2 (m)Subtle shifts in the aromatic region.
Ar-CH₂-~3.0 (t)~3.1 (t)Minimal change.
-CH₂-CH₂-OH/CHO~2.0 (m)~2.8 (m)Downfield shift of the methylene adjacent to the carbonyl.
-CH₂-OH~3.7 (t)AbsentDisappearance of the signal for the methylene group attached to the hydroxyl.
¹³C NMR Spectroscopy: Tracking the Carbonyl Carbon

Carbon-13 NMR (¹³C NMR) spectroscopy provides complementary information, with the most significant change being the appearance of the carbonyl carbon signal at a characteristic downfield shift.

This compound:

  • Carbon adjacent to Oxygen (-CH₂-OH): A signal around 60-65 ppm.

  • Aromatic Carbons: Signals in the range of 120-150 ppm.

3-(2-Nitrophenyl)propanal:

  • Carbonyl Carbon (-CHO): A highly deshielded signal appearing around 200 ppm, providing unequivocal evidence of the aldehyde functionality.

  • Carbon adjacent to Carbonyl (-CH₂-CHO): A signal around 45 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)

Carbon AssignmentThis compound (Predicted)3-(2-Nitrophenyl)propanal (Predicted)Key Differentiator
-CHOAbsent~200Appearance of the downfield carbonyl carbon signal.
Ar-C (ipso-NO₂)~149~149Minimal change.
Ar-C~124-134~124-135Subtle shifts in the aromatic region.
Ar-CH₂-~32~28Slight upfield shift.
-CH₂-CH₂-OH/CHO~35~45Downfield shift of the carbon adjacent to the carbonyl.
-CH₂-OH~61AbsentDisappearance of the signal for the carbon attached to the hydroxyl.
Infrared (IR) Spectroscopy: The Carbonyl Stretch

IR spectroscopy is a rapid and effective method for monitoring the oxidation reaction. The key is to look for the disappearance of the O-H stretch of the alcohol and the appearance of the strong C=O stretch of the aldehyde.

This compound:

  • O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹.[1][2][3]

  • N-O Stretch (Nitro Group): Strong absorptions around 1520 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric).

3-(2-Nitrophenyl)propanal:

  • C=O Stretch: A very strong, sharp absorption band around 1720-1740 cm⁻¹.[4] This is the hallmark of the aldehyde.

  • C-H Stretch (Aldehyde): Two characteristic, weaker bands around 2720 cm⁻¹ and 2820 cm⁻¹.[4]

  • N-O Stretch (Nitro Group): Similar to the alcohol, with strong absorptions around 1520 cm⁻¹ and 1350 cm⁻¹.

Table 3: Key IR Absorption Frequencies (cm⁻¹)

Functional Group VibrationThis compound3-(2-Nitrophenyl)propanalKey Differentiator
O-H Stretch3200-3600 (strong, broad)AbsentDisappearance of the broad O-H band.
C=O StretchAbsent1720-1740 (strong, sharp)Appearance of a strong carbonyl absorption.
Aldehyde C-H StretchAbsent~2720 and ~2820 (weak)Appearance of two characteristic weak C-H stretching bands.
N-O Stretch~1520 and ~1350 (strong)~1520 and ~1350 (strong)Remains present in both compounds.
Mass Spectrometry: Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and fragmentation patterns of the compounds. The aldehyde will have a molecular weight that is two mass units less than the alcohol.

This compound (MW: 181.19 g/mol ):

  • Molecular Ion (M⁺): A peak at m/z 181, which may be weak.

  • Key Fragments: Loss of water (M-18) to give a peak at m/z 163. Alpha-cleavage can also occur.[5][6][7]

3-(2-Nitrophenyl)propanal (MW: 179.17 g/mol ):

  • Molecular Ion (M⁺): A peak at m/z 179.

  • Key Fragments: Loss of a hydrogen radical (M-1) to give a peak at m/z 178. Loss of the CHO group (M-29) to give a peak at m/z 150.[5]

Experimental Protocols

Synthesis of 3-(2-Nitrophenyl)propanal via Swern Oxidation

The Swern oxidation is a mild and reliable method for the oxidation of primary alcohols to aldehydes, minimizing the risk of over-oxidation to the carboxylic acid.[8][9][10][11]

Materials:

  • This compound

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Dry ice/acetone bath

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a stirred solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM at -78 °C (dry ice/acetone bath) under an inert atmosphere (e.g., nitrogen or argon), add DMSO (2.5 equivalents) dropwise.

  • Stir the mixture for 15 minutes at -78 °C.

  • Add a solution of this compound (1.0 equivalent) in a small amount of anhydrous DCM dropwise to the reaction mixture.

  • Stir for 30-45 minutes at -78 °C.

  • Add triethylamine (5.0 equivalents) dropwise.

  • Allow the reaction mixture to warm to room temperature.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Swern_Oxidation_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction Steps cluster_workup Workup & Purification DMSO DMSO Activation Activation of DMSO with Oxalyl Chloride (-78 °C) DMSO->Activation OxalylChloride Oxalyl Chloride OxalylChloride->Activation Alcohol This compound Addition Addition of Alcohol (-78 °C) Alcohol->Addition Activation->Addition Elimination Addition of Triethylamine (Warming to RT) Addition->Elimination Quench Quench with Water Elimination->Quench Extract Extract with DCM Quench->Extract Purify Purify by Chromatography Extract->Purify Product 3-(2-Nitrophenyl)propanal Purify->Product

Caption: Workflow for the Swern oxidation of this compound.

Spectroscopic Data Acquisition

NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans will be required. Proton decoupling is typically used to simplify the spectrum.

IR Spectroscopy:

  • Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet can be prepared.

  • Acquisition: Obtain the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer, typically scanning from 4000 to 400 cm⁻¹.

Mass Spectrometry:

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, often via direct infusion or coupled with a gas or liquid chromatograph.

  • Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) for volatile compounds.

  • Analysis: Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.

Spectroscopic_Analysis_Flow Sample Purified Sample (Alcohol or Aldehyde) NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data Spectroscopic Data NMR->Data IR->Data MS->Data

Caption: General workflow for spectroscopic analysis.

Conclusion

The spectroscopic comparison of this compound and its aldehyde derivative reveals a set of distinct and readily identifiable differences. In ¹H NMR, the appearance of the aldehyde proton signal and the disappearance of the hydroxyl proton signal are definitive. ¹³C NMR confirms the transformation with the emergence of the carbonyl carbon peak. IR spectroscopy provides a quick check for the presence of the characteristic C=O stretch and the absence of the O-H stretch. Finally, mass spectrometry confirms the change in molecular weight and offers insights into the fragmentation patterns. By employing these techniques in a complementary fashion, researchers can confidently monitor the oxidation reaction and verify the structure of their target molecules, ensuring the integrity of their synthetic work.

References

  • Swern, D., & Omura, K. (1978). Oxidation of alcohols by "activated" dimethyl sulfoxide. A preparative, steric and mechanistic study. Tetrahedron, 34(11), 1651-1660. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. Journal of Organic Chemistry, 48(22), 4155–4156. [Link]

  • Corey, E. J., & Suggs, J. W. (1975). Pyridinium chlorochromate. An efficient reagent for oxidation of primary and secondary alcohols to carbonyl compounds. Tetrahedron Letters, 16(31), 2647-2650. [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 3-(2-Nitrophenyl)propanal. National Center for Biotechnology Information. [Link]

Sources

A Senior Application Scientist's Guide to Assessing the Efficiency of Photolabile Groups Derived from Nitrophenyl Propanols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to an in-depth comparative guide on the efficiency of photolabile protecting groups (PPGs), with a specific focus on derivatives of nitrophenyl propanol. In fields ranging from targeted drug delivery to optogenetics, the ability to initiate a biological or chemical process with spatiotemporal control is paramount. Photolabile groups, often termed "caging groups," provide this control by masking the function of a bioactive molecule until its release is triggered by a pulse of light.[1][2][3]

The ortho-nitrobenzyl (oNB) scaffold is a cornerstone of photolabile chemistry due to its robust photochemical properties and synthetic accessibility.[2][4][5] This guide, intended for researchers, chemists, and drug development professionals, moves beyond a simple catalog of compounds. It provides a framework for understanding and assessing the critical performance metrics that define the efficiency of these molecular tools. We will delve into the causality behind experimental choices, provide validated protocols, and present a comparative analysis of key nitrophenyl propanol derivatives to guide your selection and experimental design.

Section 1: The Anatomy of Photochemical Efficiency: Key Performance Metrics

The selection of a PPG is not a one-size-fits-all decision. The ideal group for your application will depend on a multi-faceted evaluation of its photochemical and physical properties. A truly "efficient" PPG excels across several key performance indicators.

Molar Extinction Coefficient (ε)

The molar extinction (or absorption) coefficient quantifies how strongly a chemical species absorbs light at a given wavelength. A high ε value is desirable as it means more photons are absorbed by the caged compound, allowing for efficient uncaging even at low concentrations or with lower-intensity light sources. This parameter is a fundamental component of the Beer-Lambert law.

Photolysis Quantum Yield (Φu)

The quantum yield of uncaging (Φu) is the ultimate measure of the efficiency of the photochemical reaction itself. It is defined as the ratio of the number of molecules that undergo photorelease to the number of photons absorbed by the system.[6] A quantum yield of 1.0 (or 100%) signifies a perfectly efficient process where every absorbed photon leads to a cleavage event.[6] In practice, many useful PPGs have quantum yields significantly lower than 1.0, as non-radiative decay pathways compete with the productive photochemical reaction.[6]

Overall Uncaging Efficiency (ε × Φu)

While the quantum yield is critical, it does not tell the whole story. A compound with a very high Φu but a low ε at the irradiation wavelength will still be inefficient in practice. Therefore, the most meaningful metric for the overall efficacy of a photolabile group is the product of the molar extinction coefficient and the quantum yield (ε × Φu).[7][8] This value is directly proportional to the amount of substrate released for a given light dose and provides the most robust basis for comparing different PPGs.[8]

Two-Photon Absorption Cross-Section (δu)

For applications requiring deep tissue penetration and high spatial resolution, two-photon excitation (TPE) is the technique of choice.[9] Instead of absorbing one high-energy photon (e.g., UV), the chromophore simultaneously absorbs two lower-energy photons (e.g., near-infrared).[9] The efficiency of this process is quantified by the two-photon uncaging action cross-section (δu), typically measured in Goeppert-Mayer (GM) units (1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹).[4] A larger δu value indicates greater efficiency for two-photon uncaging.

Critical Ancillary Properties
  • Wavelength of Maximum Absorption (λmax): This should ideally be in the near-UV or visible range (>350 nm) to minimize cellular phototoxicity and enhance tissue penetration.[4]

  • Photolysis Rate: The speed at which the caged molecule is released after the light pulse is crucial for studying rapid biological processes. For many o-nitrobenzyl derivatives, this release can occur on the microsecond to millisecond timescale.

  • Stability and Byproducts: The caged compound must be stable under physiological conditions in the dark. Furthermore, the photolytic byproducts must be non-toxic and should not interfere with the biological system under investigation.[1] The primary byproduct of o-nitrobenzyl cleavage is a nitrosobenzaldehyde or related ketone derivative.[7]

Section 2: The Photocleavage Mechanism of ortho-Nitrobenzyl Derivatives

The efficiency of o-nitrobenzyl PPGs is rooted in their unique photochemical rearrangement mechanism. The presence of the nitro group in the ortho position to the benzylic carbon is a strict requirement for this efficient pathway.[7]

Upon absorption of a photon, the molecule is promoted to an excited state. This is followed by a rapid intramolecular hydrogen atom abstraction by the excited nitro group from the benzylic carbon, forming an aci-nitro intermediate.[10][11] This intermediate then undergoes a series of electronic and atomic rearrangements, culminating in the cleavage of the benzylic C-O bond and the release of the protected molecule. The process concludes with the formation of a 2-nitrosobenzaldehyde (from a primary benzyl group) or a 2-nitrosoacetophenone (from a secondary benzylic group like in nitrophenyl propanol derivatives).

G cluster_0 Photocleavage Mechanism A 1. Ground State o-Nitrobenzyl Compound B 2. Photon Absorption (hν) A->B Light Irradiation C 3. Excited State B->C D 4. Intramolecular H-Abstraction C->D E 5. Aci-nitro Intermediate D->E F 6. Rearrangement & Cleavage E->F G Released Molecule F->G H Nitroso Byproduct F->H

Caption: Generalized workflow of o-nitrobenzyl photocleavage.

Section 3: Comparative Analysis of Nitrophenyl Propanol PPGs

The 2-(2-nitrophenyl)propoxycarbonyl (NPPOC) group and its derivatives are highly effective PPGs, particularly for protecting alcohols and amines.[12] Modifications to the aromatic ring or the benzylic position can be used to fine-tune the photochemical properties. Below is a comparison of key derivatives.

G cluster_NPP 2-(2-Nitrophenyl)propyl (NPP) cluster_DMNPP 4,5-Dimethoxy-NPP (DMNP) npp npp dmnpp dmnpp

Caption: Structures of NPP and a common electron-rich derivative.

Adding electron-donating groups, such as methoxy groups, to the phenyl ring generally red-shifts the absorption maximum (λmax) to longer, less damaging wavelengths and can increase the quantum yield.[13][14]

Photolabile GroupTypical λmax (nm)Quantum Yield (Φu)Key Features & Applications
2-(2-Nitrophenyl)propyl (NPP) ~350-365~0.03 - 0.08Standard PPG for peptide and oligonucleotide synthesis; rapid cleavage.[12][15]
4,5-Dimethoxy-2-nitrobenzyl (DMNB) based ~350-380~0.1 - 0.4Higher quantum yield due to electron-donating methoxy groups; widely used for caging neurotransmitters.[13][14]
Biphenyl Derivatives ~350-360Variable, but high TPADesigned for enhanced two-photon absorption (TPA) cross-sections, making them suitable for in-vivo studies.[4]
5-Halo-2-nitrophenyl)propyl ~350-360Can be higher than NPPHalogen substitution can lead to faster and more uniform deprotection in specific applications like photolithography.[12]

Section 4: Experimental Protocols for Efficiency Assessment

Trustworthy data is the bedrock of scientific progress. The following protocols outline robust methods for characterizing the photochemical efficiency of your caged compounds.

Protocol: Measuring the Photolysis Quantum Yield (Φu)

This protocol uses the comparative method, which involves irradiating the test compound and a well-characterized chemical actinometer (a substance with a known quantum yield) under identical conditions.[16]

Materials:

  • Spectrophotometer (UV-Vis)

  • Light source with a monochromator or narrow bandpass filter (e.g., 365 nm)

  • Matched quartz cuvettes

  • Test caged compound solution (e.g., 50 µM in PBS)

  • Actinometer solution (e.g., Potassium ferrioxalate)

  • Stir plate and small stir bars

Methodology:

  • Prepare Solutions: Prepare a stock solution of your test compound and the actinometer in the same solvent. Prepare several dilutions and record their full absorbance spectra. Identify a concentration for both that gives an absorbance between 0.1 and 0.2 at the chosen irradiation wavelength to minimize inner filter effects.

  • Irradiation Setup: Place the cuvette with the test sample in the light path. Ensure the solution is gently stirred to maintain homogeneity.

  • Time-Course Irradiation:

    • Record the initial absorbance spectrum (t=0).

    • Irradiate the sample for a defined time interval (e.g., 30 seconds).

    • Immediately record the absorbance spectrum again.

    • Repeat this process for several time points, aiming for approximately 10-20% photoconversion.

  • Analyze Photolysis Data: Plot the absorbance at λmax of the starting material versus irradiation time. The initial slope of this curve is proportional to the rate of photolysis.

  • Actinometer Measurement: Replace the test sample with the actinometer solution. Irradiate it under the exact same conditions (light intensity, geometry, time). The change in the actinometer's absorbance is used to quantify the photon flux.

  • Calculate Quantum Yield: The quantum yield of the unknown (Φu_unknown) is calculated using the following equation:

    Φu_unknown = Φu_actinometer * (Rate_unknown / Rate_actinometer) * (F_actinometer / F_unknown)

    Where:

    • Φu_actinometer is the known quantum yield of the actinometer.

    • Rate is the initial rate of change in moles of the compound per unit time (calculated from the absorbance change and Beer's Law).

    • F is the fraction of light absorbed at the irradiation wavelength, calculated as 1 - 10^(-Absorbance).

Sources

A Comparative Guide to Kinetic Studies of the Cyclization of 3-(2-aminophenyl)propan-1-ol to 1,2,3,4-Tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, a deep understanding of reaction kinetics is paramount for process optimization, mechanistic elucidation, and the efficient synthesis of target molecules. The intramolecular cyclization of 3-(2-aminophenyl)propan-1-ol to form the valuable 1,2,3,4-tetrahydroquinoline scaffold is a reaction of significant interest. This guide provides an in-depth comparison of kinetic studies for this transformation, offering insights into experimental design, data interpretation, and alternative synthetic strategies. We will delve into the nuances of uncatalyzed versus catalyzed pathways, providing a framework for selecting the most appropriate method for your research needs.

Introduction to the Cyclization Reaction

The intramolecular cyclization of 3-(2-aminophenyl)propan-1-ol is a classic example of N-heterocycle formation, a cornerstone of many pharmacologically active compounds. The reaction proceeds via a nucleophilic attack of the amino group on the electrophilic carbon bearing the hydroxyl group, which is typically activated to become a good leaving group. Understanding the kinetics of this process allows for the fine-tuning of reaction conditions to maximize yield, minimize side products, and control stereochemistry where applicable.

This guide will explore two primary approaches for studying the kinetics of this cyclization: a traditional acid-catalyzed thermal method and a modern metal-catalyzed alternative. We will present detailed experimental protocols for monitoring the reaction kinetics using in-situ Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC), and compare the expected kinetic outcomes.

Visualizing the Reaction Pathway

The fundamental transformation involves the formation of a six-membered ring, leading to the 1,2,3,4-tetrahydroquinoline core.

Caption: Intramolecular cyclization of 3-(2-aminophenyl)propan-1-ol.

Method 1: Acid-Catalyzed Thermal Cyclization - A Kinetic Study

The acid-catalyzed cyclization represents a conventional approach to this transformation. The protonation of the hydroxyl group converts it into a better leaving group (water), facilitating the intramolecular nucleophilic attack by the aniline nitrogen.

Mechanistic Considerations

The reaction is expected to follow pseudo-first-order kinetics under conditions where the acid catalyst is in excess and its concentration remains effectively constant throughout the reaction. The rate of reaction will be dependent on the concentration of the substrate and the temperature. A kinetic study of a similar system, the cyclization of N-aryl-2-(2-aminophenyl)alkanamides, revealed that the reaction is subject to general acid catalysis.[1][2] This suggests that the rate-determining step involves a proton transfer from a general acid in a concerted or stepwise fashion.

Experimental Protocol: Kinetic Monitoring by ¹H NMR Spectroscopy

In-situ ¹H NMR spectroscopy is a powerful non-invasive technique for real-time reaction monitoring, providing quantitative data on the concentration of reactants and products over time.[3][4]

Objective: To determine the pseudo-first-order rate constant (k_obs) for the acid-catalyzed cyclization of 3-(2-aminophenyl)propan-1-ol at a given temperature.

Materials:

  • 3-(2-aminophenyl)propan-1-ol

  • Deuterated solvent (e.g., DMSO-d₆)

  • Strong acid catalyst (e.g., p-toluenesulfonic acid or HCl)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • NMR spectrometer

Procedure:

  • Sample Preparation: In an NMR tube, dissolve a known concentration of 3-(2-aminophenyl)propan-1-ol (e.g., 0.05 M) and the internal standard (e.g., 0.025 M) in the deuterated solvent.

  • Initiation of Reaction: Equilibrate the NMR probe to the desired temperature (e.g., 60 °C). Acquire an initial ¹H NMR spectrum (t=0). Inject a known concentration of the acid catalyst into the NMR tube and immediately begin acquiring spectra at regular time intervals.

  • Data Acquisition: Collect a series of ¹H NMR spectra over a period of at least three half-lives of the reaction. The time between spectra should be short enough to accurately capture the concentration changes.

  • Data Analysis:

    • Identify characteristic, well-resolved peaks for the starting material (e.g., protons on the carbon bearing the hydroxyl group) and the product (e.g., protons on the newly formed heterocyclic ring).

    • Integrate the area of these peaks relative to the internal standard in each spectrum.

    • Calculate the concentration of the starting material, [A], at each time point, t.

    • Plot ln([A]t/[A]₀) versus time. The slope of this plot will be -k_obs.

cluster_prep Sample Preparation cluster_nmr NMR Experiment cluster_analysis Data Analysis prep1 Dissolve Substrate & Internal Standard in DMSO-d6 nmr1 Equilibrate Probe to Temperature prep1->nmr1 nmr2 Acquire t=0 Spectrum nmr1->nmr2 nmr3 Inject Acid Catalyst nmr2->nmr3 nmr4 Acquire Spectra over Time nmr3->nmr4 analysis1 Integrate Peaks vs. Standard nmr4->analysis1 analysis2 Calculate Concentrations analysis1->analysis2 analysis3 Plot ln([A]t/[A]0) vs. Time analysis2->analysis3 analysis4 Determine k_obs from Slope analysis3->analysis4

Caption: Workflow for kinetic monitoring by ¹H NMR spectroscopy.

Method 2: Metal-Catalyzed Cyclization - A Comparative Perspective

In recent years, transition metal catalysis has emerged as a powerful tool for the synthesis of N-heterocycles, often offering milder reaction conditions and improved selectivity compared to classical methods.[5][6] Several metals, including palladium, molybdenum, and cobalt, have been reported to catalyze the synthesis of tetrahydroquinolines from related precursors.[7][8][9]

Mechanistic Advantages

Metal catalysts can facilitate the cyclization through different mechanisms, such as:

  • Lewis Acid Activation: The metal center can coordinate to the hydroxyl group, enhancing its leaving group ability.

  • Oxidative Addition/Reductive Elimination: In some cases, the reaction may proceed through a formal C-N bond formation via an organometallic intermediate.

  • Hydrogen Transfer Catalysis: Some catalysts can promote a "borrowing hydrogen" or "acceptorless dehydrogenative coupling" pathway, where the alcohol is transiently oxidized to an aldehyde, which then undergoes condensation with the amine followed by reduction of the resulting imine.

These alternative pathways can lead to significantly different kinetic profiles compared to the acid-catalyzed reaction.

Experimental Protocol: Kinetic Monitoring by HPLC

For reactions that are slower, involve heterogeneous catalysts, or where NMR is not suitable, HPLC is an excellent alternative for kinetic analysis.[10][11]

Objective: To compare the initial reaction rates of the cyclization of 3-(2-aminophenyl)propan-1-ol with different metal catalysts.

Materials:

  • 3-(2-aminophenyl)propan-1-ol

  • A selection of metal catalysts (e.g., Pd(OAc)₂, Mo(CO)₆, Co(OAc)₂·4H₂O) with appropriate ligands if necessary.[7][8][9]

  • High-purity solvent (e.g., toluene, dioxane)

  • Internal standard for HPLC (e.g., naphthalene)

  • HPLC system with a UV detector

  • Thermostatted reaction vessel

Procedure:

  • Method Development: Develop an isocratic or gradient HPLC method that provides good separation of the starting material, product, and internal standard.[10][11]

  • Reaction Setup: In a thermostatted reaction vessel, combine the starting material, internal standard, and solvent. Allow the mixture to reach the desired reaction temperature.

  • Reaction Initiation and Sampling: Initiate the reaction by adding the catalyst. At regular time intervals, withdraw aliquots from the reaction mixture, quench the reaction (e.g., by rapid cooling and dilution), and filter if necessary.

  • HPLC Analysis: Analyze each aliquot by HPLC.

  • Data Analysis:

    • Generate a calibration curve for the starting material and product relative to the internal standard.

    • Determine the concentration of the starting material and product in each aliquot.

    • Plot the concentration of the product versus time. The initial slope of this curve will give the initial reaction rate.

    • Compare the initial rates obtained with different catalysts under identical conditions.

cluster_setup Reaction Setup cluster_reaction Reaction & Sampling cluster_hplc HPLC Analysis cluster_analysis Data Analysis setup1 Combine Substrate, Standard, & Solvent setup2 Equilibrate to Temperature setup1->setup2 reaction1 Add Catalyst (t=0) setup2->reaction1 reaction2 Withdraw & Quench Aliquots reaction1->reaction2 hplc1 Analyze Aliquots by HPLC reaction2->hplc1 analysis1 Determine Concentrations hplc1->analysis1 analysis2 Plot [Product] vs. Time analysis1->analysis2 analysis3 Calculate Initial Rates analysis2->analysis3 analysis4 Compare Catalysts analysis3->analysis4

Caption: Workflow for kinetic monitoring by HPLC.

Comparative Analysis and Expected Outcomes

ParameterAcid-Catalyzed ThermalMetal-CatalyzedRationale
Reaction Temperature Typically higher (e.g., >60 °C)Often milder (can be room temp. to moderate heating)Metal catalysts provide lower energy pathways.[5]
Reaction Rate Moderate to slowCan be significantly fasterEfficient catalytic turnover.
Selectivity May be prone to side reactions at high temperaturesCan be highly selective depending on the catalyst and ligandsLigand design can control the coordination environment and reaction pathway.[6]
Substrate Scope Generally robustCan be sensitive to functional groups that may poison the catalystCatalyst deactivation can be an issue.
Cost & Sustainability Inexpensive acid catalystMetal catalysts can be expensive and require careful removalGrowing interest in earth-abundant metal catalysts like molybdenum and cobalt.[8][9]

Note: This table presents generalized expectations. Actual results will depend on the specific catalyst system and reaction conditions.

A kinetic study on the cyclization of N-aryl-2-methyl-2-(2-aminophenyl)propanamides showed a significant rate enhancement with increasing steric bulk on the carbon alpha to the amide, highlighting the importance of conformational effects in bringing the nucleophile and electrophile into proximity.[1][2] A similar "stereopopulation control" could be expected to influence the cyclization of 3-(2-aminophenyl)propan-1-ol.

Conclusion and Future Directions

The kinetic study of the cyclization of 3-(2-aminophenyl)propan-1-ol offers a rich field for investigation. While acid-catalyzed methods are well-established, the exploration of metal-catalyzed alternatives presents exciting opportunities for developing more efficient, selective, and sustainable synthetic routes to 1,2,3,4-tetrahydroquinolines.

This guide has provided a framework for conducting such comparative kinetic studies using both in-situ NMR and offline HPLC techniques. By systematically investigating the effects of different catalysts, temperatures, and substrate modifications, researchers can gain a deeper understanding of the reaction mechanism and develop optimized protocols for the synthesis of this important heterocyclic scaffold. Future work could involve detailed computational studies to complement experimental kinetic data, providing a more complete picture of the reaction energy profiles under different catalytic conditions.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • SIELC Technologies. (n.d.). Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column. Retrieved from [Link]

  • Sykes, B. M., Atwell, G. J., Denny, W. A., McLennan, D. J., & O'Connor, C. J. (1995). Kinetics and mechanism of the cyclization of substituted N-phenyl-2-methyl-2(2-aminophenyl)propanamides and analogues. Journal of the Chemical Society, Perkin Transactions 2, (2), 337-342.
  • Li, H., et al. (2023). Highly Selective Cyclization and Isomerization of Propargylamines to Access Functionalized Quinolines and 1-Azadienes. Molecules, 28(17), 6268.
  • Majhi, B., et al. (2022). Molybdenum-Catalyzed One-Step Synthesis of Tetrahydroquinolines. Organic Letters, 24(4), 933-938.
  • Selective Synthesis of Lactams and Cyclic Amines from Amino-Alcohols. (2013). Catalysis Science & Technology, 3(9), 2478-2484.
  • Lu, S., et al. (2022). Dehydrogenative Synthesis of Quinolines and Quinazolines via Ligand-Free Cobalt-Catalyzed Cyclization of 2-Aminoaryl Alcohols with Ketones or Nitriles. The Journal of Organic Chemistry, 87(1), 586-596.
  • Hashimoto, S., et al. (2024). Synthesis of Alkenylgold(I) Complexes Relevant to Catalytic Carboxylative Cyclization of Unsaturated Amines and Alcohols. Molecules, 29(6), 1331.
  • Bimetallic (or Multimetallic) Synthesis of N-Heterocycles. (2023). Molecules, 28(23), 7808.
  • Tsuchida, K., et al. (2019). Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) in various foods and beverages by liquid chromatography-tandem mass spectrometry.
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A Comparative Guide to the Catalytic Reduction of 3-(2-Nitrophenyl)propan-1-ol: A DFT-Informed Mechanistic Perspective

Author: BenchChem Technical Support Team. Date: January 2026

The selective reduction of nitroarenes to their corresponding anilines is a cornerstone transformation in organic synthesis, pivotal to the production of a vast array of pharmaceuticals, agrochemicals, and dyes.[1][2] The synthesis of 3-(2-aminophenyl)propan-1-ol, the product of reducing 3-(2-nitrophenyl)propan-1-ol, is of particular interest in medicinal chemistry as a precursor for various heterocyclic compounds. Achieving high chemoselectivity in this reduction is crucial, especially when other reducible functional groups are present in the molecule. This guide provides an in-depth comparison of various catalytic systems for the reduction of this compound, grounded in the mechanistic insights provided by Density Functional Theory (DFT) studies on analogous nitroarene reductions.

The Reaction Mechanism: Insights from DFT Studies

While specific DFT studies on the reduction of this compound are not extensively reported, the fundamental mechanism can be inferred from comprehensive theoretical investigations on the reduction of nitrobenzene.[3][4][5] These studies provide a detailed atomistic-level understanding of the intricate steps involved in the transformation of the nitro group to an amino group.

The reduction of a nitroarene is a multi-step process involving the sequential transfer of hydrogen atoms and the removal of oxygen atoms. DFT calculations have elucidated two primary pathways for the activation of the nitro group: a direct dissociation pathway and a hydrogen-assisted (or indirect) pathway. The hydrogen-assisted pathway is generally found to be more favorable.[5]

A plausible reaction mechanism for the reduction of this compound, based on DFT studies of nitrobenzene reduction, is depicted below. The reaction proceeds through several key intermediates, including nitroso, hydroxylamino, and imino species, before yielding the final aniline product.

ReactionMechanism sub This compound nitroso Nitroso Intermediate sub->nitroso +2H, -H2O hydroxylamine Hydroxylamino Intermediate nitroso->hydroxylamine +2H amine 3-(2-Aminophenyl)propan-1-ol hydroxylamine->amine +2H, -H2O

Figure 1: A simplified proposed reaction pathway for the reduction of this compound.

DFT studies on platinum catalysts have shown that the double H-induced dissociation of the N-O bond is the preferred pathway for activating the nitro group.[5] The overall reaction mechanism can be detailed as follows:

  • PhNO₂ → PhNOOH → PhN(OH)₂ → PhNOH → PhNHOH → PhNH → PhNH₂ [5]

The presence of the hydroxypropyl substituent on the phenyl ring in this compound is not expected to fundamentally alter this mechanistic pathway, although it may influence the electronic properties of the nitro group and the adsorption behavior of the molecule on the catalyst surface.

Comparative Analysis of Catalytic Systems

A variety of catalytic systems, both homogeneous and heterogeneous, have been developed for the reduction of nitroarenes. The choice of catalyst is critical and depends on factors such as cost, selectivity, activity, and reusability.

Homogeneous Catalysis

Homogeneous catalysts offer the advantage of high selectivity and activity under mild reaction conditions due to their well-defined active sites.[6] Noble metal-based catalysts, including those of iridium, rhodium, ruthenium, and palladium, have been extensively studied.[6][7] More recently, catalysts based on more abundant and less expensive metals like manganese and iron have gained attention.[6]

A notable example is a manganese-based pincer complex that effectively catalyzes the hydrogenation of nitroarenes with molecular hydrogen.[6] This system demonstrates excellent yields under relatively mild conditions.[6]

Heterogeneous Catalysis

Heterogeneous catalysts are widely favored in industrial applications due to their ease of separation from the reaction mixture and potential for recycling.[1][8][9]

Catalyst SystemSupport/LigandReductantKey AdvantagesRepresentative Performance
Manganese (Mn) PhPNP pincer ligandH₂Air-stable, practical, excellent yieldsHigh yields for various nitroarenes[6]
Iron (Fe) Fe₂O₃/NGr@CCO/H₂O (WGSR)High chemoselectivity, uses a sustainable hydrogen sourceEffective for a range of nitroarenes[10]
Vanadium (V) V₂O₅/TiO₂Hydrazine hydrateRecyclable, green solvents, broad functional group toleranceGood to excellent yields for diverse nitroarenes[8]
Cobalt (Co) N-doped carbonH₂Efficient and inexpensive single-atom catalystDFT study shows high potential efficiency[3]
Platinum (Pt) Pt(111) (model)H₂High efficiency, well-studied mechanismDFT study elucidates detailed mechanism[5]
Silver (Ag) Ag/TiO₂NaBH₄High activity, chemoselectiveExcellent yields for various nitroarenes[11]
Nickel-Cerium (Ni-Ce) SiO₂-pelletH₂Easily separable and recyclable, low costComplete substrate conversion in model reactions[9]
Ruthenium (Ru) UiO-66Formic acidActive for both reduction and other tandem reactionsExcellent yields for various nitro compounds[12]

Table 1: Comparison of various catalytic systems for nitroarene reduction.

Experimental Protocols

General Procedure for Heterogeneous Catalytic Reduction

The following is a generalized protocol for the reduction of this compound using a heterogeneous catalyst. Specific parameters such as temperature, pressure, and solvent should be optimized for each catalytic system.

ExperimentalWorkflow start Start reactants Add substrate, solvent, and catalyst to reactor start->reactants seal Seal and purge reactor with inert gas reactants->seal pressurize Pressurize with H₂ (or add other reductant) seal->pressurize heat Heat to desired temperature and stir pressurize->heat monitor Monitor reaction progress (TLC, GC, HPLC) heat->monitor cool Cool to room temperature and vent monitor->cool Reaction complete filter Filter to remove catalyst cool->filter extract Work-up and extract product filter->extract purify Purify by chromatography extract->purify end Characterize product purify->end

Figure 2: A generalized experimental workflow for the heterogeneous catalytic reduction of a nitroarene.

Computational Protocol for DFT Studies

DFT calculations are a powerful tool for elucidating reaction mechanisms.[13][14][15][16] A typical workflow for studying a catalytic reaction mechanism using DFT is as follows:

  • Model Construction: Build accurate models of the catalyst surface and the reactant molecules.

  • Adsorption Energy Calculation: Determine the most stable adsorption configurations of the reactants, intermediates, and products on the catalyst surface.

  • Transition State Search: Locate the transition state structures for each elementary reaction step using methods like the climbing image nudged elastic band (CI-NEB) or dimer method.

  • Reaction Pathway Mapping: Construct the potential energy surface for the entire reaction to identify the rate-determining step and the most favorable reaction pathway.

  • Analysis of Electronic Structure: Analyze the electronic properties of the system, such as charge transfer and bond orders, to gain deeper insights into the catalytic process.

Conclusion

The reduction of this compound to its corresponding aniline is a vital transformation that can be achieved using a variety of catalytic systems. DFT studies on analogous nitroarenes have provided invaluable insights into the complex reaction mechanism, guiding the rational design of more efficient and selective catalysts. While noble metal catalysts have historically dominated the field, recent advancements in catalysts based on earth-abundant metals like iron, manganese, and nickel offer promising, cost-effective, and sustainable alternatives. The choice of the optimal catalyst will depend on the specific requirements of the synthesis, balancing factors such as yield, selectivity, cost, and environmental impact.

References

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Safety Operating Guide

Part 1: Hazard Identification and Immediate Safety Precautions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Proper Disposal of 3-(2-Nitrophenyl)propan-1-ol

For laboratory professionals, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and sustainable research environment. This guide provides a detailed protocol for the proper disposal of this compound, grounded in established safety principles and regulatory standards. As a Senior Application Scientist, my objective is to offer a framework that is not only procedurally sound but also instills a deep understanding of the chemical principles guiding these essential safety measures.

Before any handling or disposal, a thorough understanding of the substance's potential hazards is critical. While comprehensive toxicological data for this compound is not widely available, its structure—containing a nitroaromatic group—necessitates a cautious approach. Nitroaromatic compounds are often associated with toxicity and can be environmentally hazardous.[1][2]

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against chemical exposure. When handling this compound, the following should be considered standard:

  • Gloves: Nitrile or other chemically resistant gloves are mandatory to prevent skin contact.[1]

  • Eye Protection: Chemical safety goggles and a face shield should be used to protect against splashes.[1][3]

  • Lab Coat: A flame-resistant lab coat protects against incidental contact.[1]

  • Respiratory Protection: If handling the compound as a powder or in a way that generates aerosols outside of a fume hood, a certified respirator is necessary.[1]

Immediate First Aid Measures

In the event of accidental exposure, immediate action is crucial.

Exposure RouteFirst Aid Protocol
Skin Contact Immediately wash the affected area with copious amounts of soap and water and remove contaminated clothing.[1][4]
Eye Contact Flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[1][4]
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration.[4]
Ingestion Do NOT induce vomiting. Rinse the mouth thoroughly with water.[1][4]

In all cases of exposure, consult a physician and provide them with the Safety Data Sheet (SDS) for the compound.[4]

Part 2: Waste Characterization and Segregation

Proper disposal begins with correct waste characterization. Due to the presence of the nitro group, this compound must be treated as hazardous waste. It should never be disposed of down the sink or in regular trash.[2][5]

Regulatory Framework

In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[6] While this compound may not be explicitly listed, it would likely be classified as a characteristic hazardous waste if it exhibits properties of ignitability, corrosivity, reactivity, or toxicity. Given the nature of nitro compounds, it is prudent to manage it as such pending formal analysis.

Chemical Incompatibility

A critical aspect of safe waste storage is the segregation of incompatible chemicals to prevent dangerous reactions.[5][7] Nitroaromatic compounds can be incompatible with:

  • Strong Oxidizing Agents: Such as nitric acid, perchlorates, and permanganates.[8][9][10]

  • Strong Reducing Agents: May react vigorously.

  • Strong Acids and Bases: Can lead to decomposition or violent reactions. Mixing oxidizing acids (like nitric acid) with organic compounds is a significant hazard.[7][8]

Therefore, waste this compound should be stored in a dedicated, clearly labeled container, separate from these materials.

Part 3: Step-by-Step Disposal Protocol

The following protocol outlines the standard operating procedure for the collection and disposal of this compound waste.

Waste Collection
  • Select an Appropriate Container: Use a sturdy, leak-proof container that is chemically compatible with the waste. The original product container is often a suitable choice.[5] The container must have a tight-fitting screw cap.

  • Label the Container: As soon as the container is designated for waste, affix a hazardous waste label. This label must be completed with the following information:

    • The words "HAZARDOUS WASTE"

    • The full chemical name: "this compound" (avoiding abbreviations)

    • The specific hazards associated with the chemical (e.g., "Toxic," "Irritant").

    • The accumulation start date (the date the first drop of waste is added).

  • Collect the Waste: Add the waste to the container in a designated satellite accumulation area (SAA), which should be at or near the point of generation.[7] Keep the container closed at all times except when adding waste.[5][7]

Waste Storage
  • Secondary Containment: Place the sealed waste container within a larger, chemically resistant secondary container (such as a plastic tub) to contain any potential leaks or spills.[5]

  • Segregation: Store the container in a designated, well-ventilated area, segregated from incompatible materials as detailed in Section 2.2.

  • Volume Limits: Do not overfill the container; a good practice is to fill it to no more than 90% capacity to allow for expansion.[7]

Disposal Request
  • Consult Institutional Policy: Every research institution has an Environmental Health and Safety (EHS) department that manages hazardous waste.[1][2] Familiarize yourself with your organization's specific procedures for waste pickup.

  • Schedule Pickup: Once the waste container is nearly full or has been stored for the maximum allowable time per institutional and regulatory limits, schedule a pickup with your EHS department or their designated hazardous waste contractor.

The diagram below illustrates the decision-making workflow for the proper disposal of this compound.

G Disposal Workflow for this compound start Waste Generated: This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill or Exposure? start->spill container Select & Label Hazardous Waste Container ppe->container collect Collect Waste in Satellite Accumulation Area container->collect closed Keep Container Closed collect->closed storage Store in Secondary Containment Segregated from Incompatibles closed->storage full Container Full or Time Limit Reached? storage->full full->collect No pickup Schedule Pickup with EHS / Hazardous Waste Vendor full->pickup Yes end Waste Properly Disposed pickup->end spill->ppe No emergency Follow Emergency Procedures (See Part 4) spill->emergency Yes emergency->pickup

Caption: Decision workflow for handling and disposing of this compound waste.

Part 4: Emergency Procedures for Spills

Accidental spills must be managed promptly and safely.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Control and Contain: If safe to do so, prevent the spill from spreading by using an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[11] Do not use combustible materials like paper towels to absorb large spills of oxidizing materials.

  • Collection: Carefully collect the absorbed material using spark-proof tools and place it in a designated, labeled hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Report: Report the incident to your institution's EHS department.

By adhering to these rigorous, well-documented procedures, researchers and scientists can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment. This commitment to safety and regulatory compliance is integral to the integrity of scientific research.

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Personal protective equipment for handling 3-(2-Nitrophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. This guide provides essential, immediate safety and logistical information for handling 3-(2-Nitrophenyl)propan-1-ol (CAS No. 20716-26-1), a versatile building block in organic synthesis. While comprehensive hazard data for this specific compound is limited, this document synthesizes available information with established principles for handling aromatic nitro compounds to ensure the highest level of laboratory safety.

Hazard Assessment: A Proactive Approach

Due to the limited specific toxicological data for this compound, a precautionary approach is paramount. A Safety Data Sheet (SDS) for the compound indicates "no data available" for formal GHS hazard classifications.[1] However, the presence of a nitrophenyl group suggests that we should anticipate potential hazards based on structurally related compounds. Aromatic nitro compounds as a class can exhibit varying degrees of toxicity, and it is prudent to handle them with care to avoid skin contact, eye contact, and inhalation.[2] For example, related compounds can cause skin and eye irritation.[3][4] Therefore, we will operate under the assumption that this compound may be a skin and eye irritant and potentially harmful if ingested or inhaled.

Personal Protective Equipment (PPE): Your First Line of Defense

Consistent and correct use of PPE is non-negotiable when handling this compound. The following table outlines the minimum required PPE for various laboratory operations involving this compound.

TaskEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Solution Preparation Chemical splash gogglesNitrile glovesLaboratory coatRecommended if handling as a powder or if aerosolization is possible. Use a NIOSH-approved respirator with an appropriate particulate filter.
Conducting Reactions and Work-up Chemical splash goggles and face shieldNitrile glovesLaboratory coatWork in a certified chemical fume hood.
Handling Spills Chemical splash goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron or coverallsRequired. Use a NIOSH-approved respirator with organic vapor cartridges.

Causality Behind PPE Choices:

  • Eye Protection: Chemical splash goggles are essential to protect against accidental splashes.[5][6] A face shield provides an additional layer of protection for the entire face, which is crucial during procedures with a higher risk of splashing, such as transfers of larger volumes or reactions under pressure.[5][7]

  • Hand Protection: Nitrile gloves offer good resistance to a wide range of chemicals and are a suitable choice for incidental contact.[6][8] For prolonged contact or in the event of a spill, more robust gloves like butyl rubber may be necessary. Always inspect gloves for any signs of degradation before use.[9][10]

  • Body Protection: A standard laboratory coat protects against minor splashes and contamination of personal clothing.[6][10] For larger scale operations or significant spill risks, a chemical-resistant apron provides an additional barrier.[8]

  • Respiratory Protection: While this compound is a liquid at room temperature, aerosols can be generated.[11] All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[9][12]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a structured operational plan minimizes the risk of exposure and ensures a safe laboratory environment.

Pre-Operational Checks
  • Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year and is functioning correctly.

  • Assemble all Materials: Have all necessary equipment, reagents, and waste containers ready and within easy reach inside the fume hood to minimize movement in and out of the containment area.

  • Review Emergency Procedures: Confirm the location and accessibility of the nearest safety shower, eyewash station, and fire extinguisher.[4]

Experimental Workflow

The following diagram illustrates the logical flow for the safe handling of this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_materials Assemble Materials in Hood prep_fume_hood->prep_materials handle_weigh Weigh/Measure Compound prep_materials->handle_weigh Begin Experiment handle_reaction Perform Reaction/Procedure handle_weigh->handle_reaction cleanup_decontaminate Decontaminate Glassware & Surfaces handle_reaction->cleanup_decontaminate Complete Experiment cleanup_waste Segregate & Label Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash dispose_store Store Waste in Designated Area cleanup_wash->dispose_store Final Step dispose_pickup Arrange for Professional Disposal dispose_store->dispose_pickup

Safe Handling Workflow for this compound
Post-Operational Procedures
  • Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate solvent (e.g., ethanol or acetone), followed by soap and water.

  • Personal Hygiene: Immediately after removing gloves and lab coat, wash hands and any exposed skin thoroughly with soap and water.[4][9] Do not eat, drink, or apply cosmetics in the laboratory.[9][12]

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.[13]

  • Waste Collection:

    • Collect all waste containing this compound, including excess reagent, solutions, and contaminated consumables (e.g., pipette tips, gloves, absorbent paper), in a designated, leak-proof, and clearly labeled hazardous waste container.[6]

    • The container should be labeled "Hazardous Waste - Organic" and should list all components, including "this compound."

  • Waste Storage:

    • Store the sealed waste container in a designated satellite accumulation area that is secure and away from incompatible materials.

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[6][14]

    • Do not dispose of this compound down the drain.[14]

Emergency Procedures: Be Prepared

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek medical attention.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][4] Seek immediate medical attention.[1][4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[1] Seek medical attention.[1]

  • Ingestion: Do not induce vomiting. Rinse mouth with water.[1] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[1]

  • Spill Response:

    • Evacuate all non-essential personnel from the area.

    • Wearing the appropriate PPE (see table above), contain the spill using an inert absorbent material such as vermiculite or sand.

    • Carefully collect the absorbent material and place it in a sealed, labeled hazardous waste container for disposal.

    • Decontaminate the spill area.

    • Report the spill to your institution's EHS office.[14]

By adhering to these guidelines, you can confidently and safely incorporate this compound into your research, advancing scientific discovery while upholding the highest standards of laboratory safety.

References

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Retrosynthesis Analysis

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